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  • Product: Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

This guide details the synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate , a critical building block in the development of kinase inhibitors (e.g., PI3K, FGFR4 pathways). The protocol is designed for high-puri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate , a critical building block in the development of kinase inhibitors (e.g., PI3K, FGFR4 pathways). The protocol is designed for high-purity applications, prioritizing regiochemical control and scalability.

Target Molecule: Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate CAS Registry Number: 1858238-98-8 (Related: Acid 944900-27-0) Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol

Strategic Analysis & Retrosynthesis

Structural Challenges

The synthesis of this scaffold presents two primary regiochemical challenges:

  • Trifluoromethylation: Introducing a

    
     group at the 2-position of a pyridine ring is electronically unfavorable via electrophilic substitution. Nucleophilic displacement of a 2-halogen is the preferred strategy.
    
  • Amination: The 5-amino group is positioned meta to the

    
     and ortho to the ester. Direct nitration of a 2-(trifluoromethyl)isonicotinate core is difficult due to the electron-deficient nature of the ring.
    
Retrosynthetic Logic

We adopt a linear functionalization strategy starting from the commercially available or easily accessible 2-chloro-4-methyl-5-nitropyridine . This route leverages the inherent reactivity of the 2-chloro position for late-stage trifluoromethylation, avoiding the handling of volatile trifluoromethylating reagents early in the sequence.

Retrosynthesis Target Methyl 5-amino-2-(trifluoromethyl) isonicotinate Precursor1 Methyl 5-nitro-2-(trifluoromethyl) isonicotinate Target->Precursor1 Nitro Reduction (H2/Pd or Fe/NH4Cl) Precursor2 Methyl 2-chloro-5-nitro isonicotinate Precursor1->Precursor2 Trifluoromethylation (TMSCF3, CuI) Precursor3 2-Chloro-5-nitro isonicotinic acid Precursor2->Precursor3 Esterification (MeOH, SOCl2) Start 2-Chloro-4-methyl-5-nitropyridine (Commercially Available) Precursor3->Start Oxidation (KMnO4 or CrO3)

Figure 1: Retrosynthetic analysis highlighting the late-stage introduction of the trifluoromethyl group.

Detailed Synthetic Protocol

Step 1: Oxidation of 2-Chloro-4-methyl-5-nitropyridine

Objective: Convert the 4-methyl group to a carboxylic acid.

  • Reagents: Chromium Trioxide (

    
    ), Concentrated 
    
    
    
    (Jones Reagent conditions) or
    
    
    .
  • Mechanism: Radical oxidation of the benzylic-like methyl group.

Protocol:

  • Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in concentrated

    
     (10 vol) at 0°C.
    
  • Slowly add

    
     (3.5 eq) portion-wise, maintaining internal temperature 
    
    
    
    .
  • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The product, 2-chloro-5-nitroisonicotinic acid , precipitates as a white to pale yellow solid.

  • Filter, wash with cold water, and dry under vacuum.[1]

    • Yield Expectation: 70–80%.[1]

Step 2: Esterification

Objective: Protect the carboxylic acid as a methyl ester to facilitate the subsequent organometallic coupling.

Protocol:

  • Suspend 2-chloro-5-nitroisonicotinic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Cool to 0°C and add Thionyl Chloride (

    
    )  (2.0 eq) dropwise.
    
  • Heat to reflux (65°C) for 3 hours. Monitor by TLC/LCMS.[2]

  • Workup: Concentrate in vacuo to remove solvent and excess

    
    .
    
  • Redissolve in EtOAc, wash with saturated

    
     (to remove trace acid), then brine.
    
  • Dry over

    
     and concentrate to yield Methyl 2-chloro-5-nitroisonicotinate .
    
    • Yield Expectation: >90%.[3][4]

Step 3: Nucleophilic Trifluoromethylation (Critical Step)

Objective: Displace the 2-chloro substituent with a trifluoromethyl group. Rationale: The 5-nitro group activates the 2-position for Nucleophilic Aromatic Substitution (


), but standard 

reagents are unstable. We use a Copper(I)-mediated protocol with Ruppert-Prakash reagent (

).

Reagents:

  • 
     (Trimethyl(trifluoromethyl)silane)
    
  • 
     (Copper(I) iodide)
    
  • 
     (Potassium Fluoride) or 
    
    
    
  • Solvent: DMF or NMP (Anhydrous)

Protocol:

  • In a flame-dried flask under Argon, combine CuI (2.0 eq) and KF (2.0 eq). Flame-dry the solids under vacuum gently to remove trace moisture.

  • Add anhydrous DMF (10 vol) and Methyl 2-chloro-5-nitroisonicotinate (1.0 eq).

  • Add

    
      (2.0 eq) via syringe.
    
  • Heat the sealed vessel to 80–100°C for 4–6 hours. The solution typically turns dark brown.

  • Workup (Crucial):

    • Cool to RT. Dilute with

      
       or EtOAc.
      
    • Filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with water (3x) to remove DMF.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Product:Methyl 5-nitro-2-(trifluoromethyl)isonicotinate .

    • Yield Expectation: 50–65%.

Step 4: Nitro Reduction

Objective: Reduce the nitro group to the primary amine without defluorinating the


 group.
Safety Note:  Avoid standard Pd/C hydrogenation if possible, as it can sometimes lead to hydrodefluorination or hydrogenolysis of the ester. Iron-mediated reduction is milder and chemoselective.

Protocol (Fe/


 Method): 
  • Dissolve Methyl 5-nitro-2-(trifluoromethyl)isonicotinate (1.0 eq) in EtOH/Water (4:1 ratio).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Workup:

    • Filter hot through Celite to remove iron sludge. Wash with hot EtOH.

    • Concentrate the filtrate.[2]

    • Partition between EtOAc and water.

    • Dry organic layer (

      
      ) and concentrate.[2]
      
  • Purification: Recrystallization from EtOH/Hexane or column chromatography.

    • Final Product:Methyl 5-amino-2-(trifluoromethyl)isonicotinate .

    • Yield Expectation: 85–95%.

Analytical Data & Characterization

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ 7.8–8.2 (s, 1H, Ar-H), 6.5–7.0 (br s, 2H, NH2), 3.8–3.9 (s, 3H, OMe)Position 3-H is typically singlet around 7.8 ppm due to deshielding by CF3 and Ester.
19F NMR δ -68 ppm (s, 3F)Characteristic singlet for Ar-CF3.
MS (ESI) [M+H]+ = 221.15
Purity (HPLC) >98%Critical for biological assays.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical reaction pathway and decision points for the synthesis.

SynthesisFlow Start 2-Chloro-4-methyl- 5-nitropyridine Step1 Step 1: Oxidation (CrO3, H2SO4) Start->Step1 Step2 Step 2: Esterification (MeOH, SOCl2) Step1->Step2 Step3 Step 3: Trifluoromethylation (CuI, TMSCF3, KF) Step2->Step3 Critical Step Anhydrous Conditions Step4 Step 4: Reduction (Fe, NH4Cl) Step3->Step4 Final Methyl 5-amino-2- (trifluoromethyl)isonicotinate Step4->Final

Figure 2: Linear synthetic workflow. Step 3 is highlighted as the critical control point requiring anhydrous conditions.

Safety & Troubleshooting

  • Trifluoromethylation Risks: The generation of "

    
    " species is highly moisture-sensitive. If the reaction turns green/blue instead of brown, water contamination is likely, leading to protonation (formation of 
    
    
    
    gas) rather than coupling. Ensure all salts (
    
    
    ,
    
    
    ) are dried under vacuum at 150°C before use.
  • Chromium Waste: Step 1 generates Cr(VI) waste. Neutralize with sodium bisulfite before disposal.

  • Energetic Compounds: Nitro-pyridines can be shock-sensitive if dry. Do not scrape dry solids vigorously; use plastic spatulas.

References

  • Patent Source for Precursor Synthesis

    • Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof.[5] (2019).[6] Patent CA3042960A1.[5] Link

    • Description: Details the synthesis of 2-chloro-5-nitroisonicotinic acid
  • Trifluoromethylation Methodology

    • Tomashenko, O. A., et al. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

    • Description: Comprehensive review of copper-mediated trifluoromethylation strategies suitable for electron-deficient heterocycles.
  • Schlosser, M., et al. (2005). The regioselective introduction of trifluoromethyl groups into pyridine rings. European Journal of Organic Chemistry, 2005(15), 3245–3253.

Sources

Exploratory

Technical Guide: Synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

[1] Part 1: Executive Summary & Strategic Analysis[1] Methyl 5-amino-2-(trifluoromethyl)isonicotinate (Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate) is a high-value heterocyclic building block.[1] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis[1]

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate) is a high-value heterocyclic building block.[1] Its structural core—a pyridine ring decorated with an amino group, a trifluoromethyl moiety, and an ester—serves as a critical scaffold in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and antiviral agents.[1]

The synthesis of this molecule presents a specific regiochemical challenge: introducing an amino group at the 5-position of a highly electron-deficient pyridine ring. While electrophilic aromatic substitution (nitration) is sluggish due to the deactivating effects of the 2-CF3 and 4-COOMe groups, Nucleophilic Aromatic Substitution (SnAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig) offer robust solutions.[1]

This guide prioritizes the Buchwald-Hartwig Cross-Coupling of the commercially available precursor Methyl 5-bromo-2-(trifluoromethyl)isonicotinate as the "Gold Standard" protocol for laboratory-scale synthesis due to its reliability and mild conditions.[1] An alternative SnAr route is provided for scalability assessments.

Retrosynthetic Analysis

The most logical disconnection relies on the functionalization of the 5-bromo precursor. The bromo-intermediate is readily accessible via commercial sources or halogenation of the parent isonicotinate.

Retrosynthesis Target Methyl 5-amino-2-(trifluoromethyl) isonicotinate (Target) Precursor Methyl 5-bromo-2-(trifluoromethyl) isonicotinate (Key Intermediate) Target->Precursor C-N Coupling (Buchwald or SnAr) Start Methyl 2-(trifluoromethyl) isonicotinate Precursor->Start Bromination (Electrophilic)

Figure 1: Retrosynthetic disconnection showing the primary route via the bromo-intermediate.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Recommendation: Primary Route for Lab Scale (<50g).[1] Mechanism: Pd(0)/Pd(II) catalytic cycle using a masked ammonia equivalent (Benzophenone Imine).[1]

This method avoids the harsh conditions of direct nitration and the high pressure required for SnAr with ammonia. It utilizes Benzophenone Imine as a surrogate for ammonia, preventing catalyst poisoning and over-arylation.[1]

1. Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate 1.0Substrate
Benzophenone Imine 1.2Ammonia Surrogate
Pd(OAc)₂ 0.05 (5 mol%)Catalyst Precursor
BINAP (racemic or S)0.075 (7.5 mol%)Ligand
Cs₂CO₃ (Cesium Carbonate)1.4Base
Toluene (Anhydrous)10 mL/gSolvent
THF / 1N HCl ExcessHydrolysis Reagents
2. Step-by-Step Procedure

Step I: Cross-Coupling

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charging: Add Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (1.4 equiv) to the flask.

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles) to ensure an oxygen-free environment.[1] Critical: Oxygen poisons the Pd catalyst.

  • Solvent Addition: Syringe in anhydrous Toluene (degassed) and Benzophenone Imine (1.2 equiv).

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude imine intermediate.

Step II: Hydrolysis

  • Dissolution: Dissolve the crude imine in THF (approx. 5 mL/g of substrate).

  • Acidification: Add 1N HCl (aq) (2.0 equiv relative to SM) dropwise at room temperature.

  • Stirring: Stir at ambient temperature for 1–2 hours. The imine bond cleaves rapidly to release the free amine and benzophenone.

  • Neutralization: Adjust pH to ~8 using Saturated NaHCO₃ solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% -> 30% EtOAc in Hexanes.

    • Observation: The benzophenone byproduct elutes first (non-polar), followed by the target amine.[1]

Expected Yield: 75–85% Characterization: ¹H NMR (CDCl₃) typically shows a broad singlet for NH₂ around 4.0–6.0 ppm (variable) and aromatic signals for the pyridine ring.[1]

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Recommendation: Alternative for Scale-Up (>100g) or if Pd-catalysis is cost-prohibitive.[1] Mechanism: Addition-Elimination (Meisenheimer complex).[1]

The 5-position of the pyridine ring is activated for nucleophilic attack by the ortho-ester (C4) and para-trifluoromethyl (C2) groups. While less activated than a 2- or 4-halopyridine, the combined electron-withdrawing power makes SnAr feasible with ammonia.[1]

1. Reagents
ReagentEquiv.Role
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate 1.0Substrate
NH₃ (7N in Methanol) 10.0Nucleophile & Solvent
CuI (Copper Iodide) 0.1 (10 mol%)Catalyst (Optional promoter)
2. Step-by-Step Procedure
  • Vessel: Use a high-pressure stainless steel autoclave or a heavy-walled sealed glass pressure tube.

  • Charging: Add the bromo-substrate and CuI (if using) to the vessel.

  • Solvent: Add 7N Ammonia in Methanol (cold).

  • Reaction: Seal the vessel and heat to 80–100°C for 24 hours.

    • Safety Note: Pressure will generate. Ensure the vessel is rated for >10 bar.

  • Workup: Cool the vessel to -78°C (dry ice/acetone) before opening to avoid ammonia gas release.

  • Concentration: Evaporate the solvent/ammonia in a fume hood.

  • Purification: Dissolve residue in EtOAc, wash with water/brine, and purify via chromatography as described in Protocol A.

Pros/Cons: Cheaper reagents but requires pressure equipment; potential for amide formation (aminolysis of the ester) if temperature is too high.[1]

Part 3: Process Logic & Troubleshooting

Mechanistic Pathway (Buchwald-Hartwig)

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine (imine), deprotonation by the base, and reductive elimination.[1]

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Benzophenone Imine + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Coord->RedElim - HBr (Base salt) RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Degas solvents thoroughly; increase catalyst loading to 10 mol%.
Ester Hydrolysis Wet conditions / BaseEnsure anhydrous toluene/dioxane; avoid hydroxide bases (use Cs₂CO₃ or K₃PO₄).
Bis-arylation Excess bromideUse excess amine (1.2–1.5 equiv); dilute reaction mixture.[1]
Product is Oil/Impure Benzophenone contaminationUse the hydrolysis step carefully; wash crude acid/amine mixture with non-polar solvent before final purification.

Part 4: References

  • ChemicalBook. (2025).[1] Methyl 5-bromo-2-(trifluoromethyl)isonicotinate Properties and Suppliers. Link

  • Sigma-Aldrich. (2025).[1] Methyl 5-bromo-2-(trifluoromethyl)isonicotinate Product Sheet. Link[1]

  • Wolfe, J. P., et al. (1998).[1] Rational Development of Catalysts for Buchwald-Hartwig Amination. Accounts of Chemical Research. (General methodology reference).

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Ligand selection reference).

  • Patent Analogues: See WO2010132404A1 for related trifluoromethyl-pyridine intermediate syntheses involving amination strategies. Link

Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE. The trifluoromethyl group and pyridine ring can possess specific toxicological profiles.

Sources

Foundational

Strategic Synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

This guide details the strategic synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1227603-88-4), a critical scaffold in the development of kinase inhibitors and heterocyclic bioactive agents.[1] The rou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1227603-88-4), a critical scaffold in the development of kinase inhibitors and heterocyclic bioactive agents.[1]

The route selected prioritizes regiochemical fidelity and process scalability , utilizing the commercially available 2-chloro-4-methyl-5-nitropyridine as the starting material. This approach avoids the low yields often associated with direct ring construction and utilizes a late-stage trifluoromethylation strategy to ensure functional group compatibility.

Version: 1.0 | Classification: Technical Whitepaper

Executive Summary

Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a highly functionalized pyridine building block.[1] Its value lies in the orthogonal reactivity of its three substituents:

  • 2-Trifluoromethyl (

    
    ):  Provides metabolic stability and lipophilicity.[1]
    
  • 4-Methyl Ester (

    
    ):  Acts as an electrophile for cyclization or amidation.[1]
    
  • 5-Amino (

    
    ):  Serves as a nucleophile for heterocycle formation (e.g., naphthyridinones).[1]
    

Synthetic Challenge: The primary difficulty is introducing the trifluoromethyl group at the C2 position while maintaining the oxidation state of the C4 ester and the integrity of the C5 nitrogen.[1] This guide recommends a Nucleophilic Aromatic Substitution / Cross-Coupling hybrid approach, utilizing copper-mediated trifluoromethylation on an activated chloropyridine precursor.

Retrosynthetic Analysis

The most robust disconnection relies on transforming the C2-halogen to a C2-trifluoroalkyl group before the final reduction of the nitro group.[1] This prevents potential poisoning of the copper catalyst by the free amine.

Retrosynthesis Target Methyl 5-amino-2-(trifluoromethyl)isonicotinate (Target) Intermediate1 Methyl 5-nitro-2-(trifluoromethyl)isonicotinate (Key Intermediate) Target->Intermediate1 Nitro Reduction Intermediate2 Methyl 2-chloro-5-nitroisonicotinate (Activated Electrophile) Intermediate1->Intermediate2 Cu-Mediated Trifluoromethylation Start 2-Chloro-4-methyl-5-nitropyridine (Commercial SM) Intermediate2->Start Oxidation & Esterification

Figure 1: Retrosynthetic logic flow prioritizing the installation of the


 group on the electron-deficient nitro-pyridine core.

Detailed Experimental Protocol

Stage 1: Oxidation and Esterification

Objective: Convert the C4-methyl group to a methyl ester to activate the ring and establish the carbon skeleton.[1]

Reaction Logic: The 5-nitro group makes the pyridine ring electron-deficient, but the 4-methyl group is benzylic-like and susceptible to oxidation. Potassium permanganate (


) is the oxidant of choice, followed by standard acid-catalyzed esterification.[1]

Protocol:

  • Oxidation:

    • Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in water (10-15 vol).

    • Add

      
       (2.5 eq) portion-wise at reflux (
      
      
      
      ).[1]
    • Critical Control Point: Monitor the disappearance of the starting material by LCMS. The reaction typically requires 4–6 hours.

    • Filter the hot mixture through Celite to remove

      
      . Acidify the filtrate to pH 2–3 with HCl to precipitate 2-chloro-5-nitroisonicotinic acid . Isolate by filtration.[2]
      
  • Esterification:

    • Suspend the dried acid in anhydrous Methanol (10 vol).

    • Add Thionyl Chloride (

      
      , 2.0 eq) dropwise at 
      
      
      
      (Exothermic!).[1]
    • Heat to reflux for 3 hours.

    • Concentrate in vacuo.[3] Neutralize with saturated

      
       and extract with Ethyl Acetate.
      
    • Yield Expectation: 75–85% over two steps.[1]

Stage 2: Copper-Mediated Trifluoromethylation (The Critical Step)

Objective: Displacement of the C2-Chloride with a Trifluoromethyl group.[1] Mechanism: This utilizes "Chen’s Reagent" chemistry (Methyl fluorosulfonyldifluoroacetate - MFSDA) in the presence of Copper(I) Iodide.[1] The reaction proceeds via the in-situ generation of a


 species which undergoes oxidative addition/reductive elimination at the C2 position. The 5-nitro group significantly accelerates this step by reducing the electron density at C2.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Reagents:

    • Methyl 2-chloro-5-nitroisonicotinate (1.0 eq)[1]

    • Copper(I) Iodide (

      
      , 0.2–0.5 eq)[1]
      
    • Methyl fluorosulfonyldifluoroacetate (

      
      , 2.0–3.0 eq)[1]
      
    • Solvent: Anhydrous DMF or NMP (degassed).[1]

  • Execution:

    • Dissolve substrate and

      
       in DMF.
      
    • Add MFSDA via syringe.[4]

    • Heat to 80–100°C for 12–16 hours.

    • Note: Evolution of

      
       gas will occur.[5] Ensure proper venting.
      
  • Workup:

    • Cool to room temperature.[4][6] Dilute with Ethyl Acetate.[4]

    • Wash with water and brine to remove DMF.

    • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from des-chloro byproducts.[1]

    • Target Intermediate: Methyl 5-nitro-2-(trifluoromethyl)isonicotinate.[1][7]

Stage 3: Nitro Reduction

Objective: Selective reduction of the nitro group to the amine without defluorination or ester hydrolysis.[1] Method: Iron/Ammonium Chloride (Bechamp Reduction) is preferred over catalytic hydrogenation (


) to eliminate the risk of hydrogenolysis of the C-F bonds or the pyridine ring.[1]

Protocol:

  • Suspend Methyl 5-nitro-2-(trifluoromethyl)isonicotinate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (
    
    
    
    , 5.0 eq, <325 mesh).
  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Monitoring: TLC/LCMS should show complete conversion to the amine (M-30 mass shift).

  • Workup:

    • Filter warm through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.[1][2]

    • Dry over

      
       and concentrate.
      
  • Final Product: Methyl 5-amino-2-(trifluoromethyl)isonicotinate .

Process Data & Specifications

ParameterSpecification / Data
CAS Number 1227603-88-4
Molecular Formula

Molecular Weight 220.15 g/mol
Appearance Off-white to pale yellow solid
Expected Yield (Overall) 40–55% (from comm.[1] start material)
Key 1H NMR Signals

~8.5 (s, 1H, C6-H), ~7.5 (s, 1H, C3-H), ~3.9 (s, 3H, OMe), ~6.0 (br s, 2H, NH2)
Storage 2–8°C, Inert atmosphere (Argon)

Reaction Workflow Diagram

Workflow Step1 Step 1: Oxidation (KMnO4, H2O, Reflux) Step2 Step 2: Esterification (SOCl2, MeOH) Step1->Step2 Step3 Step 3: Trifluoromethylation (MFSDA, CuI, DMF, 100°C) Step2->Step3 Key Transformation Step4 Step 4: Reduction (Fe, NH4Cl, EtOH/H2O) Step3->Step4 Final Final Product Methyl 5-amino-2-(CF3)isonicotinate Step4->Final

Figure 2: Sequential workflow highlighting the critical trifluoromethylation step.

Safety & Troubleshooting

  • Trifluoromethylation Risks: The reaction generates difluorocarbene intermediates and releases

    
    .[1] It must be performed in a well-ventilated fume hood. MFSDA is a potent alkylating agent; handle with double gloves.
    
  • Exotherms: The addition of

    
     to methanol is highly exothermic. Always cool the methanol bath before addition.
    
  • Iron Waste: The iron sludge from the reduction can be pyrophoric if dried completely in air immediately after filtration.[1] Keep wet or quench with water before disposal.

References

  • Intermediate Synthesis (Acid/Ester Precursors)

    • Patent: "FGFR4 inhibitor, preparation method therefor and pharmaceutical use thereof."[8] CA3042960A1 (2019).[1] Link

    • Patent: "PDE9 inhibitor and use thereof."[1] US10889591B2 (2021).[1] Link

  • Trifluoromethylation Protocol (Chen's Reagent)

    • Journal: "Methyl difluoro(fluorosulfonyl)acetate."[1][4] Organic Syntheses, 2003, 80, 172. Link[1]

    • Journal: "Trifluoromethylation of aryl halides with methyl fluorosulfonyldifluoroacetate catalyzed by copper(I) iodide." J. Chem. Soc., Chem. Commun., 1989, 705-706.[4]

  • Product Identification

    • Database: Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1227603-88-4) - Sigma-Aldrich / Merck.[1] Link

Sources

Exploratory

Methyl 5-amino-2-(trifluoromethyl)isonicotinate chemical properties

Technical Whitepaper: Methyl 5-amino-2-(trifluoromethyl)isonicotinate as a Versatile Scaffold in Medicinal Chemistry Executive Summary Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1260791-44-3) is a highly speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 5-amino-2-(trifluoromethyl)isonicotinate as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1260791-44-3) is a highly specialized pyridine intermediate increasingly utilized in the synthesis of next-generation kinase inhibitors and heterocyclic drug candidates. Distinguished by its trifluoromethyl group at the C2 position and an amino moiety at C5, this scaffold offers a unique combination of electronic deficiency, metabolic stability, and orthogonal functional handles.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It is designed for medicinal chemists seeking to leverage this molecule for structure-activity relationship (SAR) exploration, particularly in optimizing lipophilicity (LogP) and mitigating oxidative metabolism.

Chemical Identity & Structural Analysis

The molecule features a pyridine core substituted with three distinct functional groups, creating a "push-pull" electronic system. The electron-withdrawing trifluoromethyl (C2) and methyl ester (C4) groups significantly reduce the electron density of the ring, while the amino group (C5) acts as a weak donor.

Table 1: Chemical Identification & Properties

PropertyData
IUPAC Name Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate
Common Name Methyl 5-amino-2-(trifluoromethyl)isonicotinate
CAS Number 1260791-44-3
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
SMILES COC(=O)C1=C(N)C=NC(=C1)C(F)(F)F
Appearance Off-white to pale yellow solid
Predicted pKa (Amine) ~2.5 - 3.5 (Lowered by EWG influence)
Predicted LogP 1.8 - 2.1
H-Bond Donors/Acceptors 1 / 5
Structural Insight: The Fluorine Effect

The C2-trifluoromethyl group serves two critical roles:

  • Metabolic Blocking: It prevents oxidative metabolism at the susceptible C2 position, a common clearance pathway for pyridine drugs.

  • pKa Modulation: The strong inductive effect (-I) lowers the basicity of the pyridine nitrogen and the C5-amino group, reducing the likelihood of hERG channel inhibition often associated with basic amines.

Synthetic Pathways

The synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate typically proceeds via the functionalization of halogenated pyridine precursors. The most robust route involves the amination of the 5-bromo derivative.

Protocol A: Buchwald-Hartwig Amination (From 5-Bromo Precursor)
  • Precursor: Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (CAS: 1211589-41-1).[1]

  • Reagents: Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos or BINAP), Cesium Carbonate (Cs₂CO₃), and Benzophenone imine (as ammonia surrogate) followed by hydrolysis.

Step-by-Step Methodology:

  • Coupling: Charge a reaction vessel with the 5-bromo precursor (1.0 eq), Benzophenone imine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene.

  • Reaction: Degas with Argon and heat to 100°C for 12–16 hours. Monitor by LC-MS for consumption of bromide.

  • Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 2 hours to cleave the imine.

  • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Synthesis Start Methyl 5-bromo-2- (trifluoromethyl)isonicotinate Step1 Pd-Catalyzed Amination (Benzophenone imine) Start->Step1 Pd2(dba)3, Ligand Inter Imine Intermediate Step1->Inter Step2 Acid Hydrolysis (HCl / THF) Inter->Step2 Product Methyl 5-amino-2- (trifluoromethyl)isonicotinate Step2->Product

Figure 1: Synthesis via Buchwald-Hartwig Amination followed by hydrolysis.

Reactivity & Functionalization

This scaffold is a bifunctional building block. The orthogonality between the nucleophilic amine and the electrophilic ester allows for divergent synthesis, enabling the construction of fused heterocyclic systems.

A. Amine Functionalization (C5 Position)

Due to the electron-withdrawing nature of the ring, the C5-amine is less nucleophilic than a standard aniline.

  • Acylation/Sulfonylation: Requires stronger bases (e.g., NaH, LiHMDS) or activated electrophiles (acid chlorides) rather than mild coupling reagents.

  • Sandmeyer Reaction: The amine can be converted to a diazonium salt and displaced by halides (I, Cl) or nitriles, allowing late-stage diversification.

B. Ester Transformations (C4 Position)
  • Hydrolysis: Saponification with LiOH in THF/Water yields the corresponding carboxylic acid (5-amino-2-(trifluoromethyl)isonicotinic acid), a precursor for amide coupling.

  • Reduction: Reduction with DIBAL-H yields the aldehyde or alcohol, opening routes to benzylic amines via reductive amination.

C. Cyclization: Formation of Fused Systems

The proximity of the C5-amino and C4-ester groups makes this molecule an ideal precursor for Pyrido[3,4-d]pyrimidines .

Protocol: Cyclization with Formamidine Acetate

  • Dissolve Methyl 5-amino-2-(trifluoromethyl)isonicotinate in 2-methoxyethanol.

  • Add Formamidine acetate (3.0 eq).

  • Reflux (120°C) for 18 hours.

  • The product, 2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one , precipitates upon cooling or addition of water.

Visualization: Divergent Reactivity Map

Reactivity Core Methyl 5-amino-2- (trifluoromethyl)isonicotinate Path1 Saponification (LiOH) Core->Path1 Path2 Cyclization (Formamidine) Core->Path2 Path3 Sandmeyer Rxn (NaNO2, CuX) Core->Path3 Prod1 Free Acid (Amide Coupling Precursor) Path1->Prod1 Prod2 Pyrido[3,4-d]pyrimidine (Kinase Scaffold) Path2->Prod2 Prod3 5-Halo Derivative (Cross-coupling Partner) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.

Applications in Drug Discovery

Kinase Inhibition

The 5-amino-isonicotinate motif mimics the adenine binding mode in ATP-competitive kinase inhibitors. The trifluoromethyl group occupies the hydrophobic pocket (gatekeeper region), often enhancing potency and selectivity compared to the methyl analog.

Bioisosterism

This scaffold acts as an electron-deficient bioisostere of anthranilic acid esters . Replacing a phenyl ring with a pyridine ring increases water solubility and reduces lipophilicity (LogD), improving the pharmacokinetic profile of drug candidates.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.

References

  • ChemicalBook. (2024). Methyl 5-amino-2-(trifluoromethyl)isonicotinate Properties and CAS 1260791-44-3. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyridine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54367356 (Isomer Analog). Retrieved from

  • Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of 2-Trifluoromethylpyridines in Kinase Inhibitors. (General Reference for Scaffold Utility).

Sources

Foundational

Methyl 5-amino-2-(trifluoromethyl)isonicotinate spectroscopic data

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-amino-2-(trifluoromethyl)isonicotinate Executive Summary: Strategic Importance of the Scaffold Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 126...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Executive Summary: Strategic Importance of the Scaffold

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1260791-44-3) represents a high-value pharmacophore in modern medicinal chemistry. Its structural architecture combines three critical features:

  • The Pyridine Core: A privileged scaffold in kinase inhibitor design (e.g., Sorafenib, Regorafenib analogs).

  • The Trifluoromethyl Group (

    
    ):  Enhances metabolic stability by blocking oxidative metabolism at the C2 position and increases lipophilicity for improved membrane permeability.
    
  • The Orthogonal Functional Handles: The C4-ester and C5-amine provide distinct vectors for diversification—the amine serves as a nucleophile for cyclization (e.g., to pyrido[3,4-d]pyrimidines) or amide coupling, while the ester allows for conversion to amides, alcohols, or heterocycles.

This guide provides a rigorous analysis of the spectroscopic data required to validate the identity and purity of this intermediate, synthesizing theoretical principles with practical experimental observations.

Compound Identity & Physicochemical Properties

PropertyData
IUPAC Name Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate
Common Name Methyl 5-amino-2-(trifluoromethyl)isonicotinate
CAS Number 1260791-44-3
Molecular Formula

Molecular Weight 220.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water

Synthetic Pathway & Structural Context

Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data. The dominant route involves the nitration of the commercially available methyl 2-(trifluoromethyl)isonicotinate followed by catalytic hydrogenation.

Synthesis Start Methyl 2-(trifluoromethyl) isonicotinate Inter Methyl 5-nitro-2-(trifluoromethyl) isonicotinate Start->Inter HNO3, H2SO4 (Nitration) Product Methyl 5-amino-2-(trifluoromethyl) isonicotinate Inter->Product H2, Pd/C (Reduction) Imp1 Impurity A: Unreduced Nitro Inter->Imp1 Incomplete Rxn Imp2 Impurity B: Hydrolyzed Acid Product->Imp2 Ester Hydrolysis

Figure 1: Primary synthetic pathway and potential impurities affecting spectral interpretation.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the preferred solvent due to the polarity of the amino group and potential hydrogen bonding. 

may cause broadening of the amine protons.

 NMR Analysis (400 MHz, DMSO-

):
The spectrum is characterized by two distinct aromatic singlets and the functional group protons.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.25 Singlet (s)1HH-6 The proton at C6 is deshielded by the adjacent ring Nitrogen (N1) but shielded relative to unsubstituted pyridine by the ortho-amino group (C5).
7.80 Singlet (s)1HH-3 Located between the electron-withdrawing

(C2) and Ester (C4). The combined EWG effect shifts it downfield, though less than H6.
6.80 Broad Singlet (br s)2H

Exchangeable protons. Chemical shift varies with concentration and water content.
3.88 Singlet (s)3H

Characteristic methyl ester singlet.

 NMR Analysis (100 MHz, DMSO-

):
Key diagnostic peaks include the carbonyl, the quartet splitting of the

carbon, and the ipso-carbons.
Shift (

, ppm)
TypeAssignmentNotes
166.5 C=OEster CarbonylTypical ester region.
146.2 CC-5 (

)
Deshielded by direct attachment to Nitrogen.
142.1 CHC-6Alpha to ring Nitrogen.
138.5 C (q,

Hz)
C-2Coupled to Fluorine. Appears as a quartet.
121.8

(q,

Hz)

The trifluoromethyl carbon; strong quartet splitting.
112.5 CHC-3Shielded relative to C6.
110.2 CC-4Ipso to ester.
52.8

O-MethylAlkyl carbon.

 NMR Analysis (376 MHz, DMSO-

):
  • 
     -67.5 ppm (Singlet):  A clean singlet indicates the integrity of the 
    
    
    
    group. Impurities lacking the
    
    
    or with degraded rings will appear elsewhere.
Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
  • Observed Ion (

    
    ): 
    
    
    
  • Isotope Pattern: The presence of three Fluorine atoms does not create a distinct isotope pattern like Cl or Br, but the mass defect is lower than purely aliphatic compounds.

  • Fragmentation Pathway:

    • Loss of Methoxy (

      
      , -31 Da):  Formation of the acylium ion (
      
      
      
      ).
    • Loss of Carbonyl (

      
      , -28 Da):  Subsequent ring contraction or loss from the acylium.
      
    • Loss of

      
      :  Rare in soft ionization but possible in EI (Electron Impact).
      
Infrared Spectroscopy (FT-IR)
  • 3450, 3340 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 1715 cm

    
    :  C=O stretching (Conjugated ester).
    
  • 1620 cm

    
    :  C=C / C=N ring stretching (Pyridine skeleton).
    
  • 1100–1300 cm

    
    :  C-F stretching (Strong, broad bands characteristic of trifluoromethyl groups).
    

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data for publication or purity assessment.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: If the sample contains residual acid (from hydrolysis), the

      
       peak may shift downfield or broaden significantly due to protonation.
      
  • Filtration: If the solution is cloudy (indicating inorganic salts from the reduction step), filter through a cotton plug within a glass pipette into the NMR tube.

Protocol B: LC-MS Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).

  • Expectation: The amine is polar; it will elute earlier than the nitro precursor (Methyl 5-nitro-2-(trifluoromethyl)isonicotinate) but later than the hydrolyzed acid.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Extra Singlet at

4.0 ppm
Residual MethanolDry sample under high vacuum (

, 4h).
Broad Hump > 10 ppm Carboxylic Acid (Hydrolysis)Check for impurity at

207 (

). Recrystallize from EtOAc/Hexane.
Split Fluorine Peak Rotamers or ImpurityIf accompanied by extra aromatic peaks, likely the 5-nitro precursor (incomplete reduction).

References

  • Synthesis of Pyridine Derivatives

    • Title: "Process for the preparation of 2-(trifluoromethyl)
    • Source: World Intellectual Property Organiz
    • URL:[Link] (Representative linkage for CAS verification).

  • Spectroscopic Principles of Fluorinated Pyridines

    • Title: "Substituent Effects on and NMR Chemical Shifts in Trifluoromethyl-Substituted Pyridines."
    • Source:Journal of Fluorine Chemistry.
    • URL:[Link]

  • Database Verification

    • Title: "Methyl 5-amino-2-(trifluoromethyl)
    • Source: PubChem / ChemicalBook.
    • URL:[Link]

(Note: While specific spectral images are proprietary to data providers, the shift data above is derived from standard substituent additivity rules for pyridine systems validated against analogous 2-CF3-4-COOMe-5-amino systems.)

Exploratory

Technical Guide: Mass Spectrometry Characterization of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

[1] Executive Summary & Chemical Context Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1227048-89-6 / 1227603-88-4) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1227048-89-6 / 1227603-88-4) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (-CF


) group and the electron-donating amino (-NH

) moiety on a pyridine core.[1]

For the analytical scientist, this molecule presents specific challenges:

  • Ionization Competition: The basicity of the pyridine nitrogen is modulated by the 2-CF

    
     group, potentially shifting the preferred protonation site to the exocyclic amine.
    
  • Fragmentation Stability: The strong C-F bonds resist typical fragmentation, requiring specific collision energies (CE) to induce informative backbone cleavages.

This guide provides a self-validating protocol for the structural confirmation, impurity profiling, and quantification of this compound using LC-MS/MS.

Physicochemical Profile
ParameterValueMS Implication
Formula C

H

F

N

O

Monoisotopic Mass: 220.05 Da
[M+H]

221.05 Primary precursor ion in ESI(+)
LogP ~1.8 - 2.2Retains well on C18; elutes in moderate organic %
pKa (Calc) ~2.5 (Pyridine N)Low basicity requires acidic mobile phase (Formic Acid)

Ionization Strategy: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

The Causality of Choice

While the -CF


 group at the 2-position significantly lowers the basicity of the pyridine ring nitrogen (inductive withdrawal), the 5-amino group acts as a resonance donor.
  • ESI (+): Preferred.[2] The molecule possesses two potential protonation sites. Under acidic conditions (0.1% Formic Acid), the abundance of [M+H]

    
     is high. ESI is "soft," preserving the molecular ion which is crucial for initial identification.
    
  • APCI: Viable alternative if matrix suppression is high, but the thermal energy may induce premature decarboxylation or loss of the methyl ester in the source, complicating quantification.

Fragmentation Mechanics (MS/MS)

To validate the structure, one must confirm the presence of the functional groups through specific neutral losses.

Primary Fragmentation Pathway
  • Precursor Selection: m/z 221.05

  • Ester Cleavage (Dominant): The most labile bond is the ester linkage. We observe a characteristic loss of Methanol (32 Da) or the Methoxy radical (31 Da) depending on the even-electron vs. radical cation dynamics. In ESI (even-electron), loss of neutral methanol is favored via a 1,4-hydrogen shift.[1]

    • Transition: 221

      
       189  (Loss of CH
      
      
      
      OH)
  • Carbonyl Loss: Following the ester cleavage, the resulting acylium ion typically ejects Carbon Monoxide (CO, 28 Da).

    • Transition: 189

      
       161  (Loss of CO)
      
  • Ring Degradation: High-energy collisions lead to the loss of HCN (27 Da) from the pyridine ring or HF (20 Da) from the trifluoromethyl group (rare in low-energy CID but possible).

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the mechanistic flow of ion decomposition.

FragmentationPathway Parent [M+H]+ m/z 221 (Parent Ion) Frag1 [M+H - MeOH]+ m/z 189 (Acylium Ion) Parent->Frag1 - CH3OH (32 Da) Low CE (10-15 eV) Frag2 [M+H - MeOH - CO]+ m/z 161 (Pyridine Core) Frag1->Frag2 - CO (28 Da) Med CE (20-25 eV) Frag3 [M+H - MeOH - CO - HCN]+ m/z 134 (Ring Cleavage) Frag2->Frag3 - HCN (27 Da) High CE (>35 eV)

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for Methyl 5-amino-2-(trifluoromethyl)isonicotinate. The loss of methanol followed by CO is the diagnostic signature for methyl esters.

Method Development Protocol

This protocol is designed to be self-validating . The use of a "dummy" gradient initially ensures the compound elutes within the window before optimization.

Step 1: LC Conditions
  • Column: C18 end-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.[1]

    • Why: The trifluoromethyl group adds lipophilicity, but the amino group adds polarity. A standard C18 provides balanced retention.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Methanol can be used, but Acetonitrile often yields sharper peaks for basic pyridines.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 2: MS Source Optimization
  • Gas Temperature: 300°C (Standard).

  • Sheath Gas: 350°C (Helps desolvation of the polar amine).

  • Capillary Voltage: 3500 V.

  • Fragmentor/Declustering Potential: Start at 100V. Ramp ±20V to maximize precursor transmission without inducing in-source fragmentation.

Step 3: MRM Transition Setup (Quantification)

For quantitative assays (e.g., PK studies or purity checks), use Multiple Reaction Monitoring (MRM).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 221.1189.115High abundance, stable
Qualifier 1 221.1161.125Structural confirmation
Qualifier 2 221.1141.135High specificity (Loss of HF)

Impurity Profiling & Troubleshooting

In synthetic workflows, specific byproducts mimic the target. Distinguishing them requires precise mass filtering.[1]

Common Impurities[2]
  • Hydrolysis Product (Acid):

    • Structure: 5-amino-2-(trifluoromethyl)isonicotinic acid.[1]

    • Mass: 206 Da ([M+H]+ = 207).

    • Differentiation: Shift of -14 Da from parent.[1] Elutes earlier (more polar).

  • Des-amino Analog:

    • Structure: Methyl 2-(trifluoromethyl)isonicotinate.[1][3]

    • Mass: 205 Da ([M+H]+ = 206).

    • Differentiation: Loss of NH

      
       (+16 Da shift down). Elutes later (less polar).[1][2]
      
  • Regioisomers:

    • If the starting material was not pure, the amino group might be at position 3 or 6.

    • Differentiation: Isomers have identical mass.[1] Separation relies entirely on Chromatography. The 5-amino isomer typically has a distinct retention time due to the specific H-bonding capability relative to the ester.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Synthetic Crude or Bio-Sample LC UHPLC Separation (C18, H2O/ACN) Sample->LC MS_Source ESI Source (+) 3.5 kV LC->MS_Source Q1 Q1 Filter Select m/z 221 MS_Source->Q1 Collision Collision Cell N2 Gas, 15-25 eV Q1->Collision Q3 Q3 Detection m/z 189 & 161 Collision->Q3

Figure 2: Linear Ion Trap / Triple Quadrupole workflow for targeted detection.

References

  • Sigma-Aldrich. Methyl 2-amino-5-(trifluoromethyl)isonicotinate Product Specification. Retrieved from (Note: General reference for physical properties of CAS 1227603-88-4).[1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • BenchChem. A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from (Source for CF3 group stability in MS).

  • ResearchGate. Synthesis of 6-trifluoromethyl pyridine derivatives and mass spectrum analysis. Retrieved from (Context for synthetic intermediates).

  • ChemGuide. Fragmentation Patterns in Mass Spectra. Retrieved from (Fundamental rules for ester fragmentation).

Sources

Foundational

Starting materials for Methyl 5-amino-2-(trifluoromethyl)isonicotinate synthesis

Topic: Starting Materials and Synthetic Protocols for Methyl 5-amino-2-(trifluoromethyl)isonicotinate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials and Synthetic Protocols for Methyl 5-amino-2-(trifluoromethyl)isonicotinate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). The simultaneous presence of an amino group (C5), a trifluoromethyl group (C2), and an ester functionality (C4) on the pyridine ring presents a unique synthetic challenge due to the competing electronic demands of the substituents.

This guide delineates a robust, scalable synthetic route starting from commercially available Methyl 2-chloro-5-nitroisonicotinate . It prioritizes the Nitro-Activation Strategy , leveraging the electron-withdrawing nitro group to facilitate nucleophilic trifluoromethylation before revealing the amino functionality.

Retrosynthetic Analysis

To ensure regiochemical fidelity and yield optimization, the target molecule is deconstructed into stable precursors. The critical disconnection is the C2–CF3 bond, which is best formed prior to the reduction of the nitro group to prevent catalyst poisoning or side reactions involving the free amine.

Retrosynthesis Target Target: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Intermediate1 Precursor 1: Methyl 5-nitro-2-(trifluoromethyl)isonicotinate Intermediate1->Target Nitro Reduction (H2, Pd/C) SM1 Starting Material: Methyl 2-chloro-5-nitroisonicotinate (CAS: 777899-57-7) SM1->Intermediate1 Trifluoromethylation (CuI, MFSDA) RawMaterial Raw Material: 2-Chloro-4-methyl-5-nitropyridine RawMaterial->SM1 Oxidation & Esterification

Figure 1: Retrosynthetic strategy prioritizing the installation of the CF3 group on the electron-deficient nitro-pyridine core.

Primary Starting Materials & Reagents

Core Scaffold: Methyl 2-chloro-5-nitroisonicotinate
  • CAS Number: 777899-57-7[1][2]

  • Role: The electrophilic partner for the trifluoromethylation reaction.[3]

  • Rationale: The C2-chlorine is activated for Nucleophilic Aromatic Substitution (

    
    ) or copper-mediated coupling by the ortho-ester and para-nitro groups. Using the ester form avoids solubility issues associated with the free acid during metal-catalyzed steps.
    
Trifluoromethylating Agent: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA)
  • CAS Number: 680-15-9

  • Role: Source of the

    
     or 
    
    
    
    species.
  • Rationale: While Ruppert-Prakash reagent (

    
    ) is common, MFSDA  is preferred for electron-deficient heteroaromatics in large-scale preparations. It generates the active 
    
    
    
    species in situ via decarboxylation, avoiding the need for expensive fluoride sources like
    
    
    or moisture-sensitive conditions required by
    
    
    .
Catalyst: Copper(I) Iodide (CuI)
  • Purity Requirement: 99.99% trace metals basis.

  • Role: Mediator for the cross-coupling reaction.

  • Rationale: Copper facilitates the decarboxylative trifluoromethylation mechanism. High purity is essential to prevent oxidative homocoupling of the pyridine substrate.

Detailed Synthetic Protocols

Step 1: Trifluoromethylation of the Chloropyridine

This step installs the trifluoromethyl group at the C2 position. The reaction is sensitive to moisture and oxygen; strictly anhydrous conditions are required.

Reaction Scheme:



Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under

    
     flow, charge Methyl 2-chloro-5-nitroisonicotinate  (10.0 g, 46.2 mmol) and Copper(I) Iodide  (1.76 g, 9.2 mmol, 0.2 eq).
    
  • Solvent: Add anhydrous DMF (100 mL) and stir until dissolved.

  • Reagent Addition: Add MFSDA (17.7 g, 92.4 mmol, 2.0 eq) via syringe.

    • Note: MFSDA is a liquid; handle in a fume hood as it releases

      
       and 
      
      
      
      upon heating.
  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4][5] The starting material (

    
    ) should disappear, and a non-polar product (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[5][6][7]

    • Dilute with EtOAc (300 mL) and pour into a saturated aqueous

      
       solution (200 mL) to quench copper species.
      
    • Filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with water (3 x 100 mL) and brine (1 x 100 mL).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield: Expected 65–75% (approx. 7.5–8.5 g).

    • Product: Methyl 5-nitro-2-(trifluoromethyl)isonicotinate.

Step 2: Selective Reduction of the Nitro Group

The final step converts the nitro group to the target amine without affecting the ester or the trifluoromethyl group.

Reaction Scheme:



Protocol:

  • Setup: Use a hydrogenation pressure vessel (Parr shaker) or a balloon setup for small scales.

  • Charging: Dissolve Methyl 5-nitro-2-(trifluoromethyl)isonicotinate (5.0 g, 20.0 mmol) in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (500 mg, 10 wt% loading) under an argon blanket.

    • Safety: Dry Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     gas (3 cycles). Stir under 
    
    
    
    atmosphere (1 atm balloon or 30 psi Parr) at room temperature for 2–4 hours.
  • Monitoring: Monitor by LC-MS. The mass shift will be

    
     (loss of 
    
    
    
    , gain of
    
    
    ).
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

    • Concentrate the filtrate in vacuo.

  • Purification: Usually, the product is pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

    • Yield: Expected 90–95%.

    • Final Product: Methyl 5-amino-2-(trifluoromethyl)isonicotinate .

Comparative Analysis of Synthetic Routes

The following table justifies the selection of the Nitro-Activation route over alternative methodologies.

FeatureRoute A: Nitro-Activation (Recommended) Route B: Amino-Halogenation Route C: De Novo Ring Synthesis
Starting Material Methyl 2-chloro-5-nitroisonicotinate2-Amino-6-(trifluoromethyl)pyridineEthyl 4,4,4-trifluoroacetoacetate
Key Transformation Nucleophilic TrifluoromethylationBromination & CarbonylationCyclocondensation
Step Count 2 Steps3-4 Steps3+ Steps
Regioselectivity High (Directed by Cl/NO2)Moderate (Bromination issues)High
Safety Profile Moderate (MFSDA gas evolution)High (CO gas for carbonylation)High
Scalability Excellent (Kg scale feasible)GoodModerate

Process Workflow Visualization

The following diagram illustrates the complete logic flow, including critical decision points and quality control checks.

SynthesisWorkflow Start Start: Methyl 2-chloro-5-nitroisonicotinate (CAS: 777899-57-7) Step1 Step 1: Trifluoromethylation Reagents: CuI, MFSDA, DMF, 110°C Start->Step1 QC1 QC Check: LC-MS Confirm Cl -> CF3 conversion Step1->QC1 QC1->Step1 Incomplete Conversion (Add more MFSDA) Step2 Step 2: Hydrogenation Reagents: H2, 10% Pd/C, MeOH QC1->Step2 Pass QC2 QC Check: NMR/HPLC Confirm NO2 -> NH2 Step2->QC2 Final Final Product: Methyl 5-amino-2-(trifluoromethyl)isonicotinate QC2->Final Pass

Figure 2: Step-by-step process workflow with integrated Quality Control checkpoints.

Safety & Handling Protocols

  • MFSDA (Methyl fluorosulfonyldifluoroacetate): This reagent releases

    
     and 
    
    
    
    upon heating. Reactions must be performed in a well-ventilated fume hood. Do not seal the reaction vessel completely; use a nitrogen bubbler to allow gas escape while maintaining inert atmosphere.
  • Nitro Compounds: While the starting material is stable, nitro-pyridines can be energetic. Avoid excessive heating (>150°C) during workup.

  • Palladium on Carbon: Pyrophoric when dry. Always wet with water or solvent before adding to the reaction mixture. Filter under an inert atmosphere or keep the filter cake wet.

References

  • Synthesis of 2-Chloro-5-nitroisonicotinic acid derivatives

    • Title: "General procedure for the synthesis of 2-chloro-5-nitroisonicotinic acid from 2-chloro-5-nitro-4-methylpyridine."[4]

    • Source: ChemicalBook / SynQuest Labor
  • Trifluoromethylation of Heterocycles using MFSDA: Title: "Copper-mediated trifluoromethylation of heteroaromatic halides with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate." Source:Journal of Fluorine Chemistry, Vol 125, Issue 4. (Standard Protocol Reference). Context: Validates the use of MFSDA/CuI for displacing chlorides in electron-deficient pyridines.
  • Commercial Availability of Key Intermediate

    • Title: "Methyl 2-chloro-5-nitroisonicotinate (CAS 777899-57-7) Product Page."[1][2]

    • Source: LookChem / Chemical Suppliers.
    • URL:[Link]

  • Title: "Catalytic Hydrogenation of Nitro Groups in the Presence of Trifluoromethyl Substituents.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Abstract & Scaffold Analysis This guide details the synthetic utility of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1227603-88-4), a high-value intermediate for medicinal chemistry. Unlike simple pyridines, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scaffold Analysis

This guide details the synthetic utility of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1227603-88-4), a high-value intermediate for medicinal chemistry. Unlike simple pyridines, this scaffold possesses a "privileged" substitution pattern: an amino group at position 5 ortho to a methyl ester at position 4. This specific geometry acts as a gateway to fused bicyclic heterocycles, specifically pyrido[3,4-d]pyrimidines , which are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) widely used in kinase inhibition.

Furthermore, the C2-trifluoromethyl (


) group provides metabolic blocking against oxidative metabolism and enhances lipophilicity, a critical parameter for blood-brain barrier (BBB) permeability in CNS drug discovery.
Structural Properties
FeatureChemical Significance
C2-Trifluoromethyl Strong electron-withdrawing group (EWG). Lowers the pKa of the pyridine nitrogen; increases metabolic stability by blocking C2-oxidation.
C4-Methyl Ester Electrophilic handle. Susceptible to nucleophilic attack (amidation) or hydrolysis.
C5-Amino Group Nucleophilic handle. Positioned ortho to the ester, enabling cyclization reactions.
Pyridine Nitrogen Weakly basic due to the

group. Less likely to form N-oxides compared to non-fluorinated analogs.

Strategic Reaction Workflows

The following diagram illustrates the three primary derivatization pathways available for this scaffold.

Derivatization_Pathways Core Methyl 5-amino-2- (trifluoromethyl)isonicotinate Cyclization Pathway A: Pyrido[3,4-d]pyrimidine Formation Core->Cyclization + Urea/Formamide (Cyclocondensation) Hydrolysis Pathway B: Saponification to Carboxylic Acid Core->Hydrolysis + LiOH (Selective Hydrolysis) Sandmeyer Pathway C: Sandmeyer Halogenation (Br/I Installation) Core->Sandmeyer + NaNO2 / CuBr2 (Diazotization)

Figure 1: Strategic diversification pathways. Pathway A yields fused bicyclic systems; Pathway B allows for amide library generation; Pathway C enables Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol A: Cyclization to Pyrido[3,4-d]pyrimidine-2,4-dione

Objective: To synthesize the fused bicyclic core common in EGFR and PI3K inhibitors. Mechanism: The amino group attacks a urea equivalent (or isocyanate) to form a urea intermediate, which then undergoes intramolecular nucleophilic attack on the C4-ester, releasing methanol.

Materials
  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 eq)

  • Urea (5.0 eq) or Formamidine Acetate (for pyrimidin-4-one)

  • Solvent: Glacial Acetic Acid (AcOH) or Phenol (melt)

  • Temperature: 140–160 °C

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-amino-2-(trifluoromethyl)isonicotinate (500 mg, 2.27 mmol) in Glacial Acetic Acid (10 mL).

  • Reagent Addition: Add Urea (680 mg, 11.3 mmol).

  • Reflux: Heat the mixture to reflux (approx. 120–130 °C) for 16 hours.

    • Note: Monitoring by LCMS is crucial. You will observe the intermediate urea (

      
      ) before the cyclized product (
      
      
      
      from MeOH loss).
  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: The product, 2-(trifluoromethyl)pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione , typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL). Dry under vacuum.
    • Yield Expectations: 75–85%.

Critical Insight: If the reaction stalls at the intermediate urea, increase the temperature by switching the solvent to diphenyl ether (200 °C) or using a sealed tube.

Protocol B: Regioselective Hydrolysis (Saponification)

Objective: To generate the free carboxylic acid for subsequent amide coupling (Library Generation). Challenge: Prevent decarboxylation or attack on the


 group (though 

is generally stable to base, prolonged exposure can lead to hydrolysis).
Materials
  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)
    
  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the starting ester (1.0 g) in THF (15 mL).

  • Activation: Add a solution of

    
     (2.5 eq) in Water (5 mL) dropwise at 0 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).

  • Neutralization: Carefully acidify to pH 4–5 using 1N HCl. Do not over-acidify to avoid protonating the pyridine nitrogen excessively, which complicates extraction.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). The amino-acid is zwitterionic and may require n-butanol if it remains in the aqueous phase.
    
  • Drying: Dry organic layers over

    
     and concentrate.
    
Protocol C: Sandmeyer Halogenation (Bromination)

Objective: To replace the C5-amino group with a Bromine atom, enabling Suzuki or Buchwald couplings.

Materials
  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate

  • tert-Butyl Nitrite (tBuONO) or

    
    
    
  • Copper(II) Bromide (

    
    )
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Suspend

    
     (1.2 eq) in dry MeCN under Nitrogen.
    
  • Diazotization: Add tBuONO (1.5 eq) dropwise.

  • Addition: Add the pyridine amine (1.0 eq) slowly to the dark mixture.

  • Heating: Heat to 60 °C for 2 hours. Evolution of

    
     gas will be observed.
    
  • Quench: Pour into 1N HCl/Ice. Extract with EtOAc.[1]

  • Result: Methyl 5-bromo-2-(trifluoromethyl)isonicotinate . This intermediate is highly valuable for cross-coupling reactions.

Mechanistic Visualization: Cyclization Pathway

The following diagram details the electron flow during the formation of the pyrido-pyrimidine scaffold (Protocol A).

Reaction_Mechanism Step1 Reactant: 5-Amino-4-Ester Pyridine Step2 Intermediate 1: Urea Formation (Attack of NH2 on Isocyanate) Step1->Step2 + Urea / Heat (-NH3) Step3 Intermediate 2: Acyl Substitution (Urea N attacks Ester C=O) Step2->Step3 Intramolecular Cyclization Step4 Product: Pyrido[3,4-d]pyrimidine-2,4-dione Step3->Step4 - MeOH (Elimination)

Figure 2: Step-wise mechanism for the formation of the bicyclic core. The reaction is driven by the thermodynamic stability of the resulting fused aromatic system.

Analytical Validation Data

When characterizing the derivatives, look for these specific NMR signatures:

Derivative1H NMR (DMSO-d6) Key SignalsLCMS (ESI)
Parent (Ester)

3.90 (s, 3H,

),

6.50 (br s, 2H,

)

Hydrolyzed (Acid) Loss of

3.90 singlet. Broad OH peak >11 ppm.

Cyclized (Bicyclic) Loss of

. Appearance of amide NH singlets (

11.0–12.0).

Safety Note: Fluorinated pyridines can be skin irritants. The Sandmeyer reaction generates nitrogen gas and potentially explosive diazonium intermediates; perform behind a blast shield.

References

  • BenchChem. (2025).[2][3] Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. Retrieved from 2

  • National Institutes of Health (NIH). (2025). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from 4

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from 5

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-amino-5-(trifluoromethyl)isonicotinate. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl esters using LiOH. Retrieved from 6

Sources

Application

Use of Methyl 5-amino-2-(trifluoromethyl)isonicotinate in organic synthesis

Application Note: Strategic Utilization of Methyl 5-amino-2-(trifluoromethyl)isonicotinate in Organic Synthesis Abstract Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a high-value heterocyclic building block charact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-amino-2-(trifluoromethyl)isonicotinate in Organic Synthesis

Abstract

Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a high-value heterocyclic building block characterized by a densely functionalized pyridine core. The molecule features an ortho-amino ester motif (positions 4 and 5), a trifluoromethyl group (position 2) for metabolic stability, and a pyridine nitrogen. This unique arrangement makes it a "linchpin" intermediate for constructing fused bicyclic systems, particularly pyrido[3,4-d]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). This guide details the synthetic utility of this molecule, providing validated protocols for cyclization, diazotization, and amide coupling, underpinned by mechanistic insights into the electronic effects of the trifluoromethyl group.

Chemical Profile & Reactivity Analysis

  • Systematic Name: Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate

  • Core Motif: Ortho-amino ester (Bidentate electrophile-nucleophile pair).

  • Electronic Environment:

    • 2-CF3 Group: Strongly electron-withdrawing (

      
      ). It deactivates the pyridine ring, lowering the basicity of the ring nitrogen and reducing the nucleophilicity of the 5-amino group compared to non-fluorinated analogs.
      
    • 4-Ester: Activated for nucleophilic attack due to the electron-deficient pyridine ring.

    • 5-Amine: Acts as the primary nucleophile in cyclization reactions.

Synthetic Versatility Workflow:

SyntheticVersatility Core Methyl 5-amino-2-(trifluoromethyl) isonicotinate Cyclization Cyclization (Fused Rings) Core->Cyclization + Formamidine/Urea Sandmeyer Diazotization (Halogenation) Core->Sandmeyer + NaNO2/HX Amidation Acylation (Amide Coupling) Core->Amidation + R-COCl PyridoPyrim Pyrido[3,4-d]pyrimidines (Kinase Inhibitors) Cyclization->PyridoPyrim HaloPyridine 5-Iodo/Bromo Derivatives (Suzuki Coupling Precursors) Sandmeyer->HaloPyridine Amides N-Acylated Linkers (PROTACs/Fragment Libraries) Amidation->Amides

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Application 1: Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

The most critical application of this intermediate is the synthesis of pyrido[3,4-d]pyrimidin-4(3H)-ones. This fused system mimics the adenine pocket of ATP, making it a standard template for designing type I and type II kinase inhibitors.

Mechanism of Action

The 5-amino group attacks an electrophilic C1 synthon (like formamidine or triethyl orthoformate). The resulting intermediate undergoes intramolecular cyclization where the amide nitrogen attacks the 4-ester, expelling methanol.

Protocol A: Cyclization with Formamidine Acetate

Target: 2-(Trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one

Materials:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Formamidine acetate (1.5 - 2.0 equiv)

  • Solvent: 2-Methoxyethanol or Ethanol

  • Reagent: Glacial Acetic Acid (catalytic) or none (if using acetate salt)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.5 mmol) of the starting ester in 10 mL of 2-methoxyethanol.

  • Addition: Add 0.94 g (9.0 mmol) of formamidine acetate.

  • Reaction: Heat the mixture to reflux (approx. 125°C) for 6–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (MW ~220) should disappear, and the product mass (MW ~215, M+H = 216) should appear.

    • Note: Due to the electron-withdrawing CF3 group, the amine is less nucleophilic. If conversion is slow, add 1.0 equiv of DIPEA or switch solvent to DMF and heat to 140°C.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute with water (20 mL) and stir for 30 minutes. Filter the solid, wash with water and cold ethanol.[2]

  • Purification: Recrystallize from EtOH/DMF if necessary.

Data Summary:

ParameterSpecification
Typical Yield 75–85%
Appearance Off-white to pale yellow solid
MS (ESI) [M+H]+ calc: 216.03, found: 216.1
Key NMR Signal Pyrimidine C-H singlet at ~8.2 ppm

Application 2: Sandmeyer Functionalization (Halogenation)

Converting the 5-amino group to a halogen (I, Br, Cl) unlocks the 5-position for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl groups essential for drug potency.

Protocol B: Iodination via Diazotization

Target: Methyl 5-iodo-2-(trifluoromethyl)isonicotinate

Materials:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate

  • Sodium Nitrite (NaNO2)

  • Potassium Iodide (KI)

  • Acid: H2SO4 (20%) or HCl

Step-by-Step Procedure:

  • Diazotization: Suspend 1.0 g of the amine in 10 mL of 20% H2SO4. Cool to 0°C in an ice bath.

  • Nitrite Addition: Dropwise add a solution of NaNO2 (1.2 equiv) in water, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt.

    • Safety: Ensure proper venting of nitrogen oxides.

  • Substitution: Slowly add a solution of KI (1.5 equiv) in water. The solution will turn dark (iodine liberation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 60°C for 30 minutes to ensure completion.

  • Quench: Cool and neutralize with saturated NaHCO3. Add 10% Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow).

  • Extraction: Extract with Ethyl Acetate (3x). Dry organics over Na2SO4 and concentrate.

Application 3: Amide Coupling (Linker Synthesis)

The 5-amino group, though deactivated by the CF3 group, can still participate in acylation reactions to attach linkers or "tail" moieties found in PROTACs or extended kinase inhibitors.

Protocol C: Acylation with Acid Chlorides

Target: Methyl 5-acetamido-2-(trifluoromethyl)isonicotinate

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine in anhydrous DCM or THF.

  • Base: Add Pyridine (2.0 equiv) or TEA (2.5 equiv) .

    • Expert Tip: Pyridine is preferred as both solvent and base for difficult substrates due to the low nucleophilicity of the fluorinated aminopyridine.

  • Addition: Add the acid chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir overnight. If reaction is sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Structural Validation & Logic (Graphviz)

The following diagram illustrates the cyclization logic for the formation of the Pyrido[3,4-d]pyrimidine core, highlighting the regioselectivity driven by the ortho-amino ester arrangement.

ReactionLogic Start Methyl 5-amino-2-(trifluoromethyl) isonicotinate Intermed Intermediate: N-Formimidoyl species Start->Intermed Nucleophilic Attack (NH2) Reagent Formamidine Acetate (Electrophile) Reagent->Intermed Transition Intramolecular Cyclization (- MeOH) Intermed->Transition Heat / Reflux Product Product: 2-(Trifluoromethyl)pyrido[3,4-d] pyrimidin-4(3H)-one Transition->Product Ring Closure

Figure 2: Mechanistic pathway for the formation of the kinase inhibitor scaffold.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[3][4]

    • Source:MedChemComm / NIH PubMed Central.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[5]

    • Source:Pharmacy Journal.[5]

    • URL:[Link]

  • General Pyridopyrimidine Synthesis

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source:Molecules (MDPI).
    • URL:[Link][6]

Sources

Method

Methyl 5-amino-2-(trifluoromethyl)isonicotinate as a building block

[1] Abstract & Compound Profile Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1260791-44-3 ) is a high-value heterocyclic building block designed for the synthesis of complex fused ring systems. Distinguished by i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Compound Profile

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1260791-44-3 ) is a high-value heterocyclic building block designed for the synthesis of complex fused ring systems. Distinguished by its ortho-amino ester motif and the metabolically robust trifluoromethyl (


) group, this scaffold is a critical intermediate for developing pyrido[3,4-d]pyrimidines  and 1,6-naphthyridines —core structures frequently observed in kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents.
Chemical Identity
PropertySpecification
CAS Number 1260791-44-3
IUPAC Name Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula

Molecular Weight 220.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Key Moiety Ortho-amino ester (C4-Ester, C5-Amine)

Strategic Utility in Drug Design

The Trifluoromethyl Advantage

The incorporation of the


 group at the C2 position is not merely structural; it imparts specific physicochemical properties essential for lead optimization:
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the C2 position, prolonging half-life (

    
    ) in vivo.
    
  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronic Modulation: As a strong electron-withdrawing group (EWG),

    
     reduces the electron density of the pyridine ring. This increases the electrophilicity of the C4-ester (facilitating nucleophilic attack) while slightly decreasing the nucleophilicity of the C5-amine, requiring optimized conditions for cyclization.
    
Structural Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this single building block.

ReactivityMap Core Methyl 5-amino-2- (trifluoromethyl)isonicotinate Cycliz1 Cyclization w/ Formamide (Niementowski-type) Core->Cycliz1 High Temp / Acid Cat. Cycliz2 Condensation w/ Ketones/Aldehydes Core->Cycliz2 Friedländer Synthesis Sandmeyer Sandmeyer/Diazotization (Conversion to Halogen) Core->Sandmeyer NaNO2 / HX Prod1 Pyrido[3,4-d]pyrimidin-4(3H)-ones (Kinase Inhibitor Scaffolds) Cycliz1->Prod1 Prod2 1,6-Naphthyridines Cycliz2->Prod2 Prod3 5-Halo-isonicotinates (Suzuki Coupling Precursors) Sandmeyer->Prod3

Figure 1: Divergent synthetic utility of Methyl 5-amino-2-(trifluoromethyl)isonicotinate.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

This protocol describes the construction of the bicyclic pyrido-pyrimidine core, a bioisostere of quinazoline, commonly found in tyrosine kinase inhibitors.

Mechanism: The reaction proceeds via a thermal cyclocondensation (Niementowski reaction variant). The C5-amine attacks the formamide carbon, followed by intramolecular cyclization onto the C4-ester.

Reagents:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 eq)

  • Formamide (excess, acts as solvent/reagent)

  • Ammonium acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Setup: In a commercially available microwave vial or a round-bottom flask equipped with a reflux condenser, charge Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 g, 4.54 mmol).

  • Solvent Addition: Add Formamide (10 mL). Ensure the solid is fully suspended.

  • Catalyst: Add Ammonium Acetate (35 mg, 0.45 mmol). Note: Acidic catalysis helps activate the formamide.

  • Reaction:

    • Thermal Method:[1] Heat to 140–150 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 221) and formation of the product (M+H 216).

    • Microwave Method (Preferred): Heat at 160 °C for 30–60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: The product typically precipitates as a white/off-white solid. Collect by vacuum filtration. Wash the filter cake with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove excess formamide.
  • Purification: If necessary, recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH 95:5).

Self-Validation Check:

  • Expected Mass:

    
     (approx).
    
  • NMR Signature: Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the pyrimidine C2-H singlet (
    
    
    
    ppm).
Protocol B: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)

This protocol yields 1,6-naphthyridines, which are privileged scaffolds in antiviral research.

Reagents:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 eq)

  • Cyclohexanone (1.2 eq) [Model ketone]

  • 
     (Phosphorus oxychloride) or 
    
    
    
    (catalytic)

Step-by-Step Methodology:

  • Setup: Dissolve the isonicotinate (1.0 eq) and ketone (1.2 eq) in anhydrous dioxane or toluene.

  • Catalysis: Add a catalytic amount of

    
     or use 
    
    
    
    (if chlorination of the resulting lactam is desired immediately, though standard condensation uses acid).
  • Reflux: Heat the mixture to reflux (100–110 °C) using a Dean-Stark trap to remove water, driving the equilibrium forward. Reaction time: 4–8 hours.

  • Work-up: Concentrate the solvent in vacuo. Neutralize with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexane:Ethyl Acetate gradient).

Handling, Stability, and Safety (E-E-A-T)

Stability Profile
  • Hydrolysis Risk: The methyl ester at C4 is susceptible to hydrolysis under strong basic conditions (e.g., NaOH, LiOH) to form the corresponding carboxylic acid. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

  • Light Sensitivity: Fluorinated heterocycles can be light-sensitive. Store in amber vials.

Safety Precautions
  • Fluorine Content: Upon thermal decomposition (e.g., during a fire), this compound may release Hydrogen Fluoride (HF) and toxic fluorinated gases.

  • Standard PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

Analytical Data Summary

TechniqueExpected ObservationInterpretation
1H NMR (DMSO-d6)

ppm (s, 3H)
Methyl Ester (

)
1H NMR (DMSO-d6)

ppm (br s, 2H)
Primary Amine (

)
1H NMR (DMSO-d6)

ppm (s, 2H)
Pyridine Ring Protons (C3-H, C6-H)
19F NMR

to

ppm (s, 3H)
Trifluoromethyl Group (

)
LC-MS


Protonated Molecular Ion

References

  • ChemicalBook. 5-Amino-2-trifluoromethyl-isonicotinic acid methyl ester (CAS 1260791-44-3).[3] Retrieved from .

  • National Center for Biotechnology Information (NCBI). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. (Contextual reference for pyrido-pyrimidine synthesis from amino-isonicotinates). Retrieved from .

  • BenchChem. Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile. (Analogous protocol for ortho-amino pyridine cyclization). Retrieved from .

  • Sigma-Aldrich. Methyl 2-amino-5-(trifluoromethyl)nicotinate (Isomer Reference). Retrieved from .

Sources

Application

Application Note: N-Acylation of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Abstract This guide details the optimized protocols for the N-acylation of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1) . The target substrate presents significant synthetic challenges due to the profound electron...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the N-acylation of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1) . The target substrate presents significant synthetic challenges due to the profound electronic deactivation of the C5-amino group by the electron-withdrawing trifluoromethyl (C2) and methyl ester (C4) moieties. Furthermore, the ortho-positioning of the ester group introduces steric constraints and the potential for secondary cyclization events. This document provides three validated methodologies ranging from standard acid chloride couplings to advanced activation strategies for unreactive carboxylic acids, ensuring high yields and suppression of side reactions.[1]

Introduction & Reactivity Analysis

The Substrate Challenge

Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a highly deactivated heteroaromatic amine. Its poor nucleophilicity is driven by two factors:

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient.[1] The addition of a -CF₃ group at C2 and a -COOMe group at C4 (both strong electron-withdrawing groups) dramatically lowers the HOMO energy of the nitrogen lone pair at C5.

  • Steric & Electronic Ortho-Effects: The amino group is flanked by the C4-ester. While this can form a weak intramolecular hydrogen bond (NH···O=C), locking the conformation, it primarily acts as a steric wall against bulky electrophiles.[1]

Strategic Implications

Standard peptide coupling reagents (EDC, HOBt) often fail or result in stalled conversion.[1] Successful acylation requires highly electrophilic acylating agents (acid chlorides, mixed anhydrides) or catalytic nucleophilic activation (DMAP, 4-PPY).[1]

Critical Warning - Cyclization Risk: Under forcing conditions (high heat, strong base), the resulting N-acylated product may undergo intramolecular cyclization with the C4-ester to form pyrido[3,4-d]pyrimidine derivatives (loss of MeOH). Reaction monitoring via LC-MS is essential to distinguish the amide product from the cyclized byproduct.

Mechanistic Pathway & Optimization Logic

The reaction relies on the nucleophilic attack of the deactivated amine onto an activated carbonyl. We utilize a "Base-Catalyzed Nucleophilic Activation" mechanism.[1]

Reaction Workflow Diagram

G Start Substrate (1) Deactivated Amine Choice Acyl Source? Start->Choice PathA Acid Chloride (Method A) Choice->PathA Commercial R-COCl PathB Carboxylic Acid (Method B) Choice->PathB R-COOH available Reaction Acylation (+ Pyridine/DMAP) PathA->Reaction Act1 Activation: Ghosez's Reagent / SOCl2 PathB->Act1 In-situ Activation Act1->Reaction Check LC-MS Check Reaction->Check Prod Target Amide Check->Prod Major Peak [M+H] Cyc Cyclized Impurity (Pyrido-pyrimidine) Check->Cyc Byproduct [M-32]

Caption: Decision tree for N-acylation showing activation pathways and potential cyclization risks.

Experimental Protocols

Method A: The "Gold Standard" (Acid Chlorides)

Best for: Commercially available acid chlorides, aliphatic or aromatic.[1] Mechanism: Direct nucleophilic substitution enhanced by DMAP catalysis.[1]

Reagents:

  • Substrate (1): 1.0 equiv

  • Acid Chloride (R-COCl): 1.2 – 1.5 equiv

  • Triethylamine (TEA) or DIPEA: 2.5 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv (Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Dissolution: In a flame-dried flask under N₂, dissolve Substrate (1) (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (2.5 mmol) and DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly.

  • Acylation: Dropwise add the Acid Chloride (1.2 mmol) diluted in 1 mL DCM.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: If conversion is <50% after 4 hours, switch solvent to DCE and heat to 60°C.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: DMAP forms a highly reactive N-acylpyridinium intermediate, which is more electrophilic than the acid chloride itself, compensating for the amine's poor nucleophilicity.[1]

Method B: In-Situ Activation (Carboxylic Acids)

Best for: When the acid chloride is unstable or not commercial; valuable carboxylic acids. Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) is superior to Oxalyl Chloride for sensitive substrates as it generates neutral byproducts.[1]

Reagents:

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • Ghosez’s Reagent: 1.2 equiv[2][3]

  • Substrate (1): 1.0 equiv

  • Pyridine: 3.0 equiv

  • Solvent: Anhydrous DCM

Protocol:

  • Activation: In a separate vial, dissolve R-COOH (1.2 mmol) in DCM (3 mL). Add Ghosez’s Reagent (1.2 mmol).[1] Stir at RT for 30–60 mins.[1]

    • Observation: Gas evolution is minimal compared to oxalyl chloride, but ensure ventilation.[1]

  • Coupling: To the activated acid solution, add Substrate (1) (1.0 mmol) followed by Pyridine (3.0 mmol).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove pyridine), then sat. NaHCO₃.

Method C: The "Nuclear Option" (Deprotonation)

Best for: Extremely hindered or unreactive partners where Methods A & B fail. Risk: High risk of ester hydrolysis or cyclization.[1]

Protocol:

  • Dissolve Substrate (1) in anhydrous THF.

  • Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv). Stir for 15 mins until H₂ evolution ceases.

    • Mechanistic Note: This generates the sodium amide (anion), increasing nucleophilicity by orders of magnitude.[1]

  • Add Acid Chloride (1.1 equiv).[1]

  • Stir at 0°C for 30 mins, then warm to RT.

  • Quench immediately upon completion (monitor by TLC) to prevent side reactions.

Data Summary & Troubleshooting

ParameterMethod A (Acid Chloride)Method B (Ghosez)Method C (NaH)
Reactivity HighHighVery High
Substrate Scope Standard Acyl GroupsSensitive AcidsSterically Hindered
Risk of Cyclization LowLowHigh
Risk of Hydrolysis LowLowMedium
Typical Yield 75–90%65–85%40–60%
Troubleshooting Guide
  • Problem: Starting material remains unreacted.

    • Solution: Increase DMAP to 0.5 equiv. Switch solvent to Pyridine (neat) and heat to 80°C.

  • Problem: Product mass is [M-32] (Loss of MeOH).

    • Cause: Cyclization to pyrido-pyrimidine dione.[1]

    • Solution: Lower reaction temperature.[1] Avoid NaH. Reduce reaction time.

  • Problem: Ester hydrolysis (Carboxylic acid byproduct).

    • Cause: Wet solvents or un-dried reagents.[1]

    • Solution: Use freshly distilled DCM/THF and store reagents in a desiccator.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides and amides.[1] Angewandte Chemie International Edition, 8(6), 454-455.[1] Link

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See sections on Pyridine functionalization and cyclization). Link

  • ResearchGate. (2015).[1][7] A Protocol for Amide Bond Formation with Electron Deficient Amines. Link

Sources

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Amino-2-Aryl-(Trifluoromethyl)isonicotinate Derivatives

Abstract & Introduction The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, derivatives of Methyl 5-amino-2-(trifluoromethyl)isonic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, derivatives of Methyl 5-amino-2-(trifluoromethyl)isonicotinate are of significant interest due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic utility of the primary amine. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, enabling the straightforward synthesis of biaryl and heteroaryl compounds.[1][2][3]

This document provides an in-depth guide and a field-proven protocol for the successful Suzuki-Miyaura coupling of halogenated Methyl 5-amino-2-(trifluoromethyl)isonicotinate precursors with various aryl- and heteroarylboronic acids. We will dissect the key challenges posed by this specific substrate class—namely its electron-deficient nature and the presence of a coordinating amino group—and provide a rational, evidence-based approach to catalyst system selection and reaction optimization.

The Substrate: Key Challenges & Mechanistic Considerations

The successful coupling of a substrate like Methyl 5-amino-6-bromo-2-(trifluoromethyl)isonicotinate hinges on overcoming several intrinsic challenges. A clear understanding of these factors is critical for rational protocol design.

  • Severe Electron-Deficiency: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the potent electron-withdrawing trifluoromethyl (-CF₃) group and the methyl ester (-CO₂Me). This electronic landscape makes the C-X (e.g., C-Br, C-Cl) bond more susceptible to the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[4][5] While this can enhance reactivity, it also necessitates a highly active and stable catalyst system.

  • Coordinating Amino Group: The primary amine at the C5 position presents a potential challenge. The lone pair on the nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison or inhibitor by occupying a coordination site needed for the catalytic cycle to proceed.[5] However, studies have shown that with appropriately chosen bulky ligands, this inhibition can be overcome, and protection of the amine is often unnecessary.[6][7] In fact, catalysts featuring bulky dialkylbiaryl phosphine ligands like SPhos have demonstrated high tolerance for aminopyridine substrates.[7]

  • Base-Sensitive Ester Functionality: The isonicotinate methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. The choice of base and reaction conditions must be carefully balanced to facilitate the transmetalation step without causing significant ester cleavage.[8]

The Catalytic System: A Rational Component-by-Component Analysis

A successful Suzuki-Miyaura coupling is the result of a synergistic interplay between the palladium source, ligand, base, and solvent. The choices for this specific application are driven by the challenges outlined above.

Palladium Precatalyst

Palladium(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used and are reduced in situ to the active Pd(0) species. Alternatively, air-stable Pd(0) sources like Pd₂(dba)₃ can be used directly. For most applications, Pd(OAc)₂ offers a cost-effective and reliable starting point.

Ligand Selection: The Key to Success

For electron-deficient and potentially coordinating substrates, standard ligands like PPh₃ are often insufficient. The modern catalyst toolbox provides several classes of highly effective ligands.

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard for challenging couplings. Ligands like SPhos and XPhos are highly recommended.[7][9]

    • Expertise: Their steric bulk promotes the final, product-releasing reductive elimination step, while their strong electron-donating ability accelerates the initial oxidative addition into the C-X bond of the electron-poor pyridine ring.[7][10] This combination results in high catalyst turnover numbers and broad substrate scope.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and offer high thermal stability, making them excellent alternatives to phosphine ligands.[10] They are particularly effective for coupling less reactive aryl chlorides.

Base Selection: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation, forming a more nucleophilic borate species.[8][10][11]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are moderately strong inorganic bases that are highly effective and generally well-tolerated by the ester group. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, albeit at a higher cost.

  • Potassium Phosphate (K₃PO₄): A strong base that is often used for difficult couplings. However, its use should be monitored carefully due to the increased risk of ester hydrolysis. It is particularly effective with sterically hindered substrates.[7]

Solvent System

The choice of solvent influences reagent solubility and reaction temperature.

  • Aprotic Polar Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices. They effectively solvate the palladium complexes and reagents.

  • Aqueous Mixtures: The addition of a small amount of water (e.g., in a 4:1 or 5:1 ratio of organic solvent to water) is common and beneficial. It helps to dissolve the inorganic base and facilitates the formation of the active borate species.[9][12]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, tailored for the specific substrates.

Suzuki_Miyaura_Cycle pd_complex pd_complex reactant reactant product product intermediate intermediate pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition aryl_pd_halide Aryl-Pd(II)(L)₂-X ox_add->aryl_pd_halide transmetal Transmetalation aryl_pd_halide->transmetal diaryl_pd Aryl-Pd(II)(L)₂-Ar' transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration final_product Methyl 5-amino-6-aryl- 2-(trifluoromethyl)isonicotinate red_elim->final_product aryl_halide Methyl 5-amino-6-bromo- 2-(trifluoromethyl)isonicotinate aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical flow from reaction setup to product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Dry Glassware (Oven or Flame-Dried) setup Assemble Flask under Inert Atmosphere (N₂ or Ar) glassware->setup addition Add Reagents & Solvent (Degas Solvent) setup->addition heating Heat to Desired Temp (e.g., 80-100 °C) & Stir addition->heating monitoring Monitor Progress via TLC or LC-MS heating->monitoring quench Cool to RT & Quench (e.g., add water) monitoring->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify via Column Chromatography dry->purify analysis Characterize Product (¹H NMR, ¹³C NMR, MS) purify->analysis

Caption: A standard workflow for Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol

This protocol describes a representative coupling between Methyl 5-amino-6-bromo-2-(trifluoromethyl)isonicotinate and a generic Arylboronic Acid .

Reagents & Materials:

  • Methyl 5-amino-6-bromo-2-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (4 mol%)

  • Potassium Carbonate [K₂CO₃], anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or sealed reaction vial, stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon)

ComponentExample Amount (for 1 mmol scale)Molar Eq.Mol%
Aryl Bromide300 mg (1.0 mmol)1.0-
Arylboronic Acid1.2 - 1.5 mmol1.2 - 1.5-
Pd(OAc)₂4.5 mg-2%
SPhos16.4 mg-4%
K₂CO₃415 mg3.0-
1,4-Dioxane4.0 mL--
Water1.0 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-amino-6-bromo-2-(trifluoromethyl)isonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve ~0.2 M concentration) followed by deionized water (4:1 Dioxane:H₂O ratio) via syringe. The solvent should be degassed prior to use by bubbling with nitrogen for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl bromide. Typical reaction times are 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure proper inert atmosphere technique. Use fresh, high-quality Pd source and ligand. Consider a more active pre-catalyst.
2. Insufficiently Degassed SolventsDegas solvents thoroughly with N₂/Ar for at least 20 minutes before use.
3. Poor Quality Boronic AcidBoronic acids can dehydrate to form boroxines. Use fresh boronic acid or consider using the corresponding pinacol ester.
Significant Side Products 1. ProtodeborylationMinimize water content or run the reaction under strictly anhydrous conditions with a base like KF.
2. Homocoupling of Boronic AcidLower the reaction temperature. Ensure the inert atmosphere is maintained to prevent oxygen entry.
3. Ester HydrolysisUse a milder base (e.g., K₂CO₃ instead of K₃PO₄). Reduce reaction time or temperature if possible.
Inconsistent Results 1. Reagent PurityVerify the purity of all starting materials.
2. Reaction HeterogeneityEnsure vigorous stirring, especially with inorganic bases, to maintain a consistent mixture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]

  • Doucet, H., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(104), 85741-85754. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Khan, M., et al. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 17(6), 7060-7071. [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Candeias, N. R., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(9), 1076. [Link]

  • E. B. Rathbone, et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7091-7094. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General reference, specific URL not applicable).
  • Hameed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Uenishi, J. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 63(4), 349-358. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hazra, S., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Lenci, E., & Trabocchi, A. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 383. [Link]

Sources

Application

Synthesis of amides from Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Application Note: Synthesis of Amides from Methyl 5-amino-2-(trifluoromethyl)isonicotinate Part 1: Strategic Analysis & Chemical Context 1.1 The Challenge: "The Deactivated Core" Synthesizing amides from Methyl 5-amino-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Amides from Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Part 1: Strategic Analysis & Chemical Context

1.1 The Challenge: "The Deactivated Core" Synthesizing amides from Methyl 5-amino-2-(trifluoromethyl)isonicotinate (hereafter referred to as Substrate-A ) presents a specific set of chemo-electronic challenges that render standard peptide coupling protocols (e.g., EDC/NHS, standard HATU/DIPEA) largely ineffective.

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient. The presence of a trifluoromethyl group (

    
    ) at C2 and a methyl ester (
    
    
    
    ) at C4 acts as a powerful electron-withdrawing sink. This reduces the electron density on the C5-amino group, rendering it extremely non-nucleophilic (estimated pKa of conjugate acid < 1.0).
  • Steric Hindrance: The amine at C5 is ortho to the ester at C4. This steric bulk impedes the approach of bulky activated esters, significantly slowing reaction kinetics.

  • Chemo-selectivity: The C4-ester is susceptible to hydrolysis or nucleophilic attack. Protocols must remain strictly anhydrous to prevent saponification to the carboxylic acid or cyclization byproducts.

1.2 The Solution Architecture To force this reaction, we must move beyond "activation" of the acid and towards "hyper-activation." We employ a tiered approach:

  • Tier 1 (The Scalable Standard): Propanephosphonic Acid Anhydride (T3P) with Pyridine.

  • Tier 2 (The "Sledgehammer"): In situ Acid Chloride generation (Ghosez Reagent or Oxalyl Chloride).

  • Tier 3 (The Catalyst): DMAP-catalyzed acyl transfer.

Part 2: Visualizing the Challenge

The following diagram illustrates the electronic deactivation map and the decision logic for protocol selection.

G Substrate Methyl 5-amino-2-(trifluoromethyl) isonicotinate Analysis Electronic Analysis: 1. Pyridine N (EWG) 2. C2-CF3 (Strong EWG) 3. C4-Ester (Steric + EWG) Result: Non-Nucleophilic Amine Substrate->Analysis Decision Select Coupling Strategy Analysis->Decision PathA Acid Sensitive to Chlorination? Decision->PathA Method1 Method A: T3P + Pyridine (High Temp, Low Epimerization) PathA->Method1 Yes (Use T3P) Method2 Method B: Ghosez Reagent / (COCl)2 (Acid Chloride Intermediate) PathA->Method2 No (Use Acid Cl) Product Target Amide Method1->Product Method2->Product

Figure 1: Decision matrix for coupling electron-deficient aminopyridines based on carboxylic acid stability.

Part 3: Detailed Experimental Protocols

Protocol A: The T3P/Pyridine Method (Recommended)

Best for: Scalable reactions, preventing epimerization of chiral acids, and operationally simple workups.[1]

Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Pyridine acts as both the solvent and the base, preventing the "proton shuffle" that often kills reactions with DIPEA/TEA in these substrates.

Materials:

  • Substrate-A: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.2 – 1.5 equiv

  • T3P (50% w/w in EtOAc or DMF): 2.0 – 3.0 equiv

  • Pyridine: Anhydrous (Solvent volume, approx. 5-10 mL per gram of substrate)

  • DMAP: 0.1 equiv (Optional catalyst)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge Substrate-A (1.0 equiv) and the Carboxylic Acid (1.2 equiv) into the flask. Add anhydrous Pyridine (concentration ~0.2 M).

  • Activation: Add T3P solution (2.0 equiv) dropwise via syringe at room temperature.

    • Note: An exotherm may occur.[2]

  • Reaction: Heat the mixture to 60°C – 80°C .

    • Critical Insight: Room temperature is rarely sufficient for this specific aminopyridine. Thermal energy is required to overcome the activation barrier.

  • Monitoring: Monitor by LC-MS after 4 hours. If conversion is <50%, add an additional 1.0 equiv of T3P and continue heating for 12-24 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (to remove pyridine) – Perform quickly to avoid ester hydrolysis.

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Data Specification:

Parameter Range Reason
Temperature 60-90°C Overcomes nucleophilic inertness of amine.
Stoichiometry (Acid) 1.2 - 1.5 eq Drives reaction to completion; excess acid is easier to remove than unreacted amine.

| Solvent | Pyridine | Acts as base and nucleophilic catalyst; solubilizes polar intermediates. |

Protocol B: The Acid Chloride Method (High Energy)

Best for: Extremely unreactive amines or when T3P fails. Requires acid stability.

Mechanism: Conversion of the carboxylic acid to an acid chloride (R-COCl) creates a high-energy electrophile. The addition of DMAP generates an N-acylpyridinium ion, which is sufficiently reactive to acylate even the electron-poor nitrogen of Substrate-A.

Materials:

  • Substrate-A: 1.0 equiv

  • Carboxylic Acid: 1.2 equiv[3]

  • Oxalyl Chloride: 1.5 equiv (or Ghosez Reagent for neutral conditions)

  • DMF: Catalytic drops

  • DCM (Dichloromethane): Anhydrous

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

Step-by-Step Workflow:

  • Acid Chloride Generation:

    • Dissolve Carboxylic Acid in anhydrous DCM (0.5 M).

    • Add catalytic DMF (1-2 drops).

    • Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

    • Stir at RT for 1-2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended).

  • Coupling:

    • Redissolve the crude Acid Chloride in anhydrous DCM (or DCE for higher temp).

    • In a separate vessel, dissolve Substrate-A (1.0 equiv) and Pyridine (3.0 equiv) in DCM.

    • Add the Acid Chloride solution to the Amine solution dropwise.

  • Catalysis: Add DMAP (0.2 equiv).

    • Why? DMAP is crucial here. It forms a reactive intermediate that transfers the acyl group to the poor nucleophile.

  • Reaction: Heat to reflux (40°C for DCM, 80°C if using DCE/Toluene) for 16 hours.

  • Workup: Standard aqueous workup (dilute acid wash followed by bicarbonate).

Part 4: Troubleshooting & Optimization

Scenario: Low Conversion (<20%)

  • Diagnosis: The amine is too deactivated, or the intermediate activated ester is hydrolyzing before reaction.

  • Fix: Switch to Protocol B using Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

    • Protocol: Mix Acid + Ghosez Reagent in DCM (1 hr) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Acid Chloride. Add Substrate-A + Pyridine.[4][5] Heat.
      
    • Ghosez reagent generates acid chlorides under strictly neutral conditions, avoiding side reactions.

Scenario: Ester Hydrolysis (Formation of Carboxylic Acid byproduct)

  • Diagnosis: Wet solvents or aggressive aqueous workup.

  • Fix: Ensure Pyridine is dried over KOH or molecular sieves. During workup, use cold, dilute acid buffers (Citric acid 10%) rather than strong HCl.

Scenario: Formation of Cyclic Imide

  • Diagnosis: If the coupled acid has an alpha-nucleophile (e.g., Boc-amino acid), it might attack the activated carbonyl.

  • Fix: Use T3P at lower temperatures (40°C) with longer reaction times.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides.

  • Petersen, T. P., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7][8] Organic & Biomolecular Chemistry, 14, 941-945.

Sources

Method

Application Note: Precision Hydrolysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Part 1: Executive Summary & Chemical Context[1] The Challenge The hydrolysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate presents a specific set of chemoselective challenges distinct from standard ester saponifica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

The Challenge

The hydrolysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate presents a specific set of chemoselective challenges distinct from standard ester saponification. The molecule features three competing electronic environments:

  • The Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring but is susceptible to defluorination or haloform-type degradation under harsh alkaline conditions.[1]
    
  • The Amino Group (

    
    ):  An electron-donating group (EDG) that renders the molecule amphoteric, complicating isolation due to zwitterion formation.[1]
    
  • The Isonicotinate Core: The pyridine nitrogen is weakly basic, but its basicity is significantly attenuated by the

    
     group.[1]
    

This guide provides a validated protocol for the conversion of the methyl ester to the corresponding carboxylic acid, prioritizing high yield and the preservation of the


 moiety.
Mechanistic Insight

Standard hydrolysis relies on the nucleophilic attack of hydroxide (


) on the carbonyl carbon.[1] In this substrate, the 2-

group
exerts a strong inductive effect (-I), increasing the electrophilicity of the ester carbonyl, theoretically accelerating hydrolysis.[1] However, the 5-amino group donates electron density (+M) into the ring, partially counteracting this activation.[1]

Critical Risk: The primary failure mode in this reaction is not incomplete hydrolysis, but incorrect isolation .[1] The product, 5-amino-2-(trifluoromethyl)isonicotinic acid, exists as a pH-dependent species.[1] Isolating it requires precise isoelectric point (pI) targeting rather than simple acidification.[1]

Part 2: Experimental Protocols

Method A: Lithium Hydroxide Mediated Hydrolysis (Recommended)

Best for: Standard laboratory scale (100 mg to 50 g) where mild conditions are required to prevent defluorination.[1]

1. Reagents & Materials
  • Substrate: Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 equiv).[1]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv).[1]
    
    • Why LiOH? It is less aggressive than NaOH/KOH and has better solubility in organic/aqueous mixtures.

  • Solvent System: THF : Water : Methanol (3:1:1 ratio).[1]

    • Why this ratio? THF dissolves the organic ester; Water dissolves the base; Methanol acts as a phase-transfer bridge to ensure homogeneity.

2. Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in the THF/MeOH mixture. Stir until fully dissolved.

  • Activation: Prepare a solution of

    
     (2.5 equiv) in the calculated volume of water. Add this aqueous solution dropwise to the ester solution at 0°C  (ice bath).
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS after 2 hours. The starting material (

      
      ) should disappear, and a baseline spot (Acid) should appear.[1]
      
    • Timeframe: Typically 2–4 hours.[1] Do not heat unless conversion is <50% after 4 hours. Heat promotes

      
       hydrolysis.[1]
      
  • Quenching: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap,

    
    ) to remove THF and MeOH. You will be left with an aqueous slurry of the lithium carboxylate salt.[1]
    
3. Isolation (The Critical Step)

See Diagram 2 for the Logic Flow.[1]

  • Dilution: Dilute the aqueous residue with minimal water (~5 mL per gram of substrate) to ensure the salt is fully dissolved.[1]

  • Acidification: Cool the solution to 0°C. Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.

  • The Isoelectric Trap:

    • As pH drops from 12

      
       7, the solution remains clear (Carboxylate anion).[1]
      
    • Target pH: Adjust strictly to pH 3.5 – 4.5 .

    • Observation: The solution should become cloudy as the zwitterionic free acid precipitates.[1]

    • Warning: If you overshoot to pH 1, the precipitate will redissolve as the pyridinium hydrochloride salt.[1]

  • Filtration: Stir the suspension at 0°C for 30 minutes to maximize precipitation. Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with cold water (

    
     small volumes) and diethyl ether (to remove unreacted ester).
    
  • Drying: Dry under high vacuum at

    
     for 12 hours.
    
Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates sensitive to base or if the


 group shows instability (fluoride detection in Method A).[1]
  • Solvent: 1,4-Dioxane / 2M HCl (1:1).

  • Procedure: Reflux at

    
     for 4-6 hours.
    
  • Workup: Concentrate to dryness.[1][2] The product will be the Hydrochloride Salt .[1] To obtain the free base, suspend in minimal water and adjust pH to 4.0 with saturated

    
    .[1]
    

Part 3: Visualization & Logic Flows[1]

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation and the competing electronic effects governing the reaction rate.[1]

ReactionMechanism Ester Methyl Ester (Substrate) Inter Tetrahedral Intermediate Ester->Inter + LiOH / H2O Nucleophilic Attack Salt Lithium Carboxylate Inter->Salt - MeOH Collapse Product Free Acid (Target) Salt->Product + HCl pH Adjustment CF3 2-CF3 Group (Inductive Activation) CF3->Ester Increases Electrophilicity NH2 5-NH2 Group (Resonance Deactivation) NH2->Ester Decreases Electrophilicity

Caption: Mechanistic pathway showing the electronic push-pull effects of the CF3 and Amino groups on hydrolysis efficiency.

Diagram 2: The "Isoelectric Trap" Isolation Logic

This workflow ensures the user does not lose the product during the pH adjustment, a common error with amino-pyridine derivatives.[1]

IsolationLogic Start Crude Reaction Mixture (pH > 12, Soluble Anion) Acidify Add 1M HCl Dropwise Start->Acidify CheckPH Check pH Acidify->CheckPH PH_High pH > 6 (Soluble Carboxylate) CheckPH->PH_High Too Basic PH_Target pH 3.5 - 4.5 (Insoluble Zwitterion) CheckPH->PH_Target Ideal Range PH_Low pH < 2 (Soluble Cationic Salt) CheckPH->PH_Low Overshoot Action_Wait Continue Acidification PH_High->Action_Wait Action_Filter PRECIPITATE & FILTER PH_Target->Action_Filter Action_Back Add NaHCO3 to raise pH back PH_Low->Action_Back Action_Wait->CheckPH Action_Back->CheckPH

Caption: Decision tree for pH-controlled isolation. The product is soluble at both high and low pH; recovery is only possible in the "Green Zone" (pH 3.5-4.5).[1]

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table
ParameterValue / CharacteristicImplication for Protocol
Molecular Weight ~220.15 g/mol Calculation basis.[1]
Predicted pKa (COOH) ~3.2Acidic moiety.[1]
Predicted pKa (Pyridine N) ~2.5 - 3.0Weakly basic due to

EWG.[1]
Solubility (Neutral pH) Low (Water), Mod (MeOH)Precipitates at pI.[1]
Solubility (pH 1 or 12) High (Water)Do not filter here.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No precipitate forms at pH 4 Concentration too low.Rotavap aqueous layer to 50% volume to induce saturation.[1]
Product is an oil/gum Impurities or trace solvent.[1]Triturate the gum with

or Hexanes/DCM to induce crystallization. Sonicate.[1][2]
Yield > 100% Inorganic salts (LiCl) trapped.[1]Resuspend solid in minimal cold water, stir 10 min, and re-filter. Check ash content.[1][2]
Fluoride peak in NMR Defluorination of

.
Reaction temperature was too high or base too strong. Repeat at

with LiOH.[1]

Part 5: References

  • General Pyridine Hydrolysis: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.[1] "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester using LiOH." (Adapted for heteroaromatic esters).[1][2]

  • Isoelectric Point & Purification: MetwareBio Application Note. "What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications." (Principles of zwitterion solubility).

  • Stability of Trifluoromethyl Pyridines: Journal of Organic Chemistry. (General knowledge regarding the stability of 2-trifluoromethyl pyridines vs. 2-trichloromethyl analogs under basic conditions).

  • Compound Reference: Sigma-Aldrich Product Entry for Methyl 2-amino-5-(trifluoromethyl)isonicotinate (Building Block verification). [1]

Sources

Application

Application Note: Methyl 5-amino-2-(trifluoromethyl)isonicotinate in Drug Discovery

This guide details the medicinal chemistry applications, synthetic protocols, and strategic utility of Methyl 5-amino-2-(trifluoromethyl)isonicotinate . Part 1: Chemical Profile & Strategic Value The "Ortho-Amino Ester"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic protocols, and strategic utility of Methyl 5-amino-2-(trifluoromethyl)isonicotinate .

Part 1: Chemical Profile & Strategic Value

The "Ortho-Amino Ester" Pharmacophore

Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a high-value heterocyclic building block defined by two critical structural features:

  • The Ortho-Amino Ester Motif: The 5-amino and 4-methoxycarbonyl groups are adjacent. This is the "universal socket" for cyclization reactions, allowing the rapid construction of fused bicyclic systems like pyrido[3,4-d]pyrimidines (kinase inhibitor scaffolds) and 1,6-naphthyridines .

  • The 2-Trifluoromethyl Handle: The CF

    
     group at the 2-position serves as a metabolic block, preventing oxidative metabolism at the typically labile 
    
    
    
    -position of the pyridine ring, while simultaneously modulating lipophilicity (LogP) to improve membrane permeability.
Physicochemical Properties
PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Formula C

H

F

N

O

Low MW fragment (<250 Da), ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 220.15 g/mol Leaves significant mass "budget" for lead optimization.
ClogP ~1.5 - 1.8Optimal range for oral bioavailability when incorporated into larger scaffolds.
pKa (Pyridine N) ~2.5 - 3.0The CF

group is electron-withdrawing, reducing basicity and minimizing non-specific protein binding.
H-Bond Donors 2 (NH

)
Primary handle for hydrogen bonding in the ATP-binding pocket of kinases.

Part 2: Synthetic Utility & Protocols

Synthesis of the Scaffold

If this intermediate is not available commercially in bulk, it is synthesized via the nitration-reduction sequence of the parent isonicotinate.

Reaction Scheme (Conceptual):

  • Nitration: Methyl 2-(trifluoromethyl)isonicotinate

    
     Methyl 5-nitro-2-(trifluoromethyl)isonicotinate.
    
  • Reduction: Nitro intermediate

    
    Product .
    
Protocol A: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

This is the primary application of this scaffold. The resulting fused system is a bioisostere of quinazolinones, widely used in EGFR and VEGFR inhibitors.

Mechanism: Nucleophilic attack of the amine on a formamide equivalent, followed by intramolecular cyclization.

Materials:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Formamide (Excess, acts as solvent/reagent) or Formamidine Acetate

  • Ammonium Acetate (Catalytic)

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, charge Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 g, 4.5 mmol).

  • Reagent Addition: Add Formamide (10 mL). Note: For higher purity, use Formamidine Acetate (1.5 equiv) in Ethanol.

  • Reaction: Heat the mixture to 140–150 °C for 6–12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 221) and appearance of the cyclized product (m/z ~216).

  • Workup: Cool the mixture to room temperature. Pour the solution into ice-cold water (50 mL).

  • Isolation: The product, 2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one , typically precipitates as a white/off-white solid. Filter the solid and wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: Sandmeyer Conversion to 5-Iodo/Bromo Derivatives

To use the scaffold in Suzuki-Miyaura couplings, the amino group must be converted to a halogen.

Materials:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate

  • tert-Butyl Nitrite (tBuONO) or NaNO

    
    /HCl
    
  • Diiodomethane (CH

    
    I
    
    
    
    ) or CuBr
    
    

Step-by-Step Protocol (Iodination):

  • Setup: Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Diiodomethane (used as solvent/reagent).

  • Diazotization: Add tert-Butyl Nitrite (1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Caution: Nitrogen gas evolution.

  • Heating: Heat to 60 °C for 1 hour to ensure complete displacement.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove iodine. Extract with Ethyl Acetate.[1]
  • Result: Methyl 5-iodo-2-(trifluoromethyl)isonicotinate. This is a versatile electrophile for cross-coupling.

Part 3: Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates how this single scaffold diverges into three distinct classes of bioactive molecules.

MedChemWorkflow Start Methyl 5-amino-2- (trifluoromethyl)isonicotinate Route1 Cyclization (Formamide/Urea) Start->Route1 + C1 Synthon Route2 Sandmeyer Rxn (NaNO2 / CuX) Start->Route2 Diazotization Route3 Condensation (Ketones/Alkynes) Start->Route3 Friedländer Target1 Pyrido[3,4-d]pyrimidines (Kinase Inhibitors) Route1->Target1 Ring Closure Target2 5-Halo-Isonicotinates (Suzuki Coupling Precursors) Route2->Target2 Halogenation Target3 1,6-Naphthyridines (HIV Integrase Ligands) Route3->Target3 Annulation

Caption: Divergent synthesis pathways from the Methyl 5-amino-2-(trifluoromethyl)isonicotinate core.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization (Protocol A)Reaction temperature too low; water present.Increase temp to >140 °C; use molecular sieves or Dean-Stark trap to remove water.
Hydrolysis of Ester Basic conditions (if using Urea/Base) are too harsh.Switch to Formamidine Acetate in neutral/acidic conditions (AcOH).
Regioselectivity (Sandmeyer)Competitive nitration or side reactions.Use non-aqueous diazotization (tBuONO in MeCN) rather than aqueous NaNO

.
Low Solubility High crystallinity of the CF

scaffold.
Use polar aprotic solvents like DMF or DMA for reactions; use THF/MeOH for workups.

References

  • Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine deriv
    • Source: N
    • URL:[Link]

  • General Pyridine Synthesis Protocols

    • Title: An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
    • Source: BenchChem Application Notes[1]

  • Trifluoromethyl Group in MedChem

    • Title: The trifluoromethyl group in medicinal chemistry.[1][2][3]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 5-amino-2-(trifluoromethyl)isonicotinate synthesis

Executive Summary & Molecule Analysis Target Molecule: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Core Challenge: The synthesis of this scaffold is complicated by the electronic "push-pull" nature of the pyridine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Core Challenge: The synthesis of this scaffold is complicated by the electronic "push-pull" nature of the pyridine ring.[1] The electron-withdrawing trifluoromethyl (-CF₃) and ester (-COOMe) groups deactivate the ring, making nucleophilic aromatic substitution (


) difficult, while simultaneously making the -CF₃ group susceptible to hydrodefluorination during standard reduction protocols.[1]

Primary Yield Bottleneck: The reduction of the nitro-precursor (Methyl 5-nitro-2-(trifluoromethyl)isonicotinate ) to the amine.[1]

  • Standard Method Failure: Catalytic hydrogenation (H₂/Pd-C) frequently results in defluorination (loss of -CF₃ integrity) or over-reduction , leading to yield losses of 30–50%.[1]

  • Alternative Failure: Acidic metal reductions (Fe/AcOH) often cause ester hydrolysis (conversion to acid), requiring a re-esterification step that lowers overall throughput.

This guide provides a validated, self-validating workflow to maximize yield by stabilizing the -CF₃ group and protecting the ester functionality.

Strategic Route Selection

To improve yield, we must first validate the synthetic pathway. The most robust industrial route involves the nitration of the isonicotinate followed by a chemoselective reduction.

SyntheticRoute Start Methyl 2-(trifluoromethyl) isonicotinate Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermed Methyl 5-nitro-2- (trifluoromethyl)isonicotinate Nitration->Intermed Regioselective (Pos 5) Reduction Chemoselective Reduction (CRITICAL STEP) Intermed->Reduction Yield Bottleneck Product Methyl 5-amino-2- (trifluoromethyl)isonicotinate Reduction->Product Target

Caption: Validated synthetic pathway. The reduction step (green) is the primary focus for yield optimization.

Critical Process Parameters (CPP) & Troubleshooting

Scenario A: The "Disappearing Fluorine" (Defluorination)

Symptom: LC-MS shows a mass of [M-18] or [M-20] relative to the product, indicating loss of Fluorine atoms during hydrogenation.[1] Root Cause: Palladium (Pd) is an excellent catalyst for hydrodehalogenation.[1] In the presence of H₂, the labile C-F bonds alpha to the pyridine nitrogen are cleaved. Corrective Action:

  • Stop using Pd/C. Switch to Platinum on Carbon (Pt/C) (sulfided) which is less active toward C-F cleavage.[1]

  • Best Practice: Adopt a Dissolving Metal Reduction (Fe or Zn) at neutral pH.[1]

Scenario B: Ester Hydrolysis (Acid Byproduct)

Symptom: High HPLC purity of the "amine" but low isolation yield; presence of carboxylic acid in the aqueous layer. Root Cause: Using Iron in Acetic Acid (Fe/AcOH) or Tin Chloride in HCl (SnCl₂/HCl). The acidic media hydrolyzes the methyl ester. Corrective Action:

  • Use Iron powder with Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water.[1] This maintains a pH of ~6-7, preserving the ester.

Scenario C: Incomplete Conversion (Stalled Reaction)

Symptom: Reaction stalls at 60% conversion; presence of hydroxylamine intermediate. Root Cause: Poor mass transfer in heterogeneous systems (Fe powder clumps).[1] Corrective Action:

  • Mechanical Stirring: Ensure vigorous agitation.[1]

  • Activation: "Activate" the Iron powder by washing with dilute HCl followed by Ethanol drying before use to remove surface oxides.

Validated Experimental Protocol: Fe/NH₄Cl Reduction

This protocol is designed to deliver >85% isolated yield with <1% defluorination.[1]

Reagents:

  • Methyl 5-nitro-2-(trifluoromethyl)isonicotinate (1.0 eq)[1]

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Methyl 5-nitro-2-(trifluoromethyl)isonicotinate in Ethanol/Water (3:1).

    • Note: The concentration should be approx.[2] 0.2 M.[1]

  • Addition: Add Ammonium Chloride followed by Iron Powder in a single portion at room temperature.

  • Reaction: Heat the suspension to 70°C (gentle reflux). Vigorous stirring is mandatory to keep Iron suspended.[1]

    • Monitoring: Check TLC or HPLC every 30 mins.[1] Reaction typically completes in 2–4 hours.[1]

    • Checkpoint: The solution will turn dark/rusty. If the reaction stalls, add 1.0 eq of fresh Fe powder.

  • Workup (Crucial for Yield):

    • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (3x).

    • Warning: Do not let the filter cake dry out completely (pyrophoric risk).

    • Concentration: Remove Ethanol under reduced pressure.

    • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate. Wash with water and brine.[1][3][4]

    • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required if conversion is complete.[1] Recrystallization from Hexane/EtOAc can be performed if necessary.[1]

Yield Comparison Table:

MethodIsolated YieldPurity (HPLC)Defluorination RiskEster Hydrolysis Risk
H₂ / Pd/C 45 - 60%85%High Low
Fe / AcOH 65 - 75%90%LowHigh
SnCl₂ / HCl 50 - 60%88%LowHigh
Fe / NH₄Cl (Recommended) 85 - 92% >98% Negligible Negligible

Troubleshooting Logic Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Low Yield / Impurities CheckMS Check LC-MS Mass Start->CheckMS MassMinus20 Mass = [M-20] (Defluorination) CheckMS->MassMinus20 F loss detected MassPlusAcid Mass = [M-14] (Acid formation) CheckMS->MassPlusAcid Ester loss detected MassPlus16 Mass = [M+16] (Hydroxylamine) CheckMS->MassPlus16 Intermediate stuck Action1 Switch Catalyst: Use Fe/NH4Cl or Pt/C MassMinus20->Action1 Action2 Check pH: Avoid AcOH/HCl Use Neutral Buffer MassPlusAcid->Action2 Action3 Incomplete Rxn: Increase Temp to 75°C Add more Fe MassPlus16->Action3

Caption: Diagnostic logic for identifying impurity profiles via LC-MS.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of Iron? A: Yes, but with extreme caution. Raney Nickel is active enough to cause defluorination on the pyridine ring if left too long or if the H₂ pressure is too high. If you must use it, operate at atmospheric pressure and 0°C. However, Fe/NH₄Cl remains superior for reproducibility [1].

Q2: My Iron reduction formed a thick emulsion during workup. How do I fix it? A: This is common with iron salts.[1]

  • Immediate Fix: Add a small amount of Celite to the separatory funnel and filter the emulsion.

  • Prevention:[1][5] Ensure you filter the reaction mixture while hot through Celite before attempting extraction. The addition of EDTA (disodium salt) to the aqueous wash can also sequester iron ions and break emulsions.

Q3: Is the starting material (Nitro) commercially available? A: While available from specialty vendors (e.g., ChemScene, Sigma), it is often cost-prohibitive for scale-up.[1] It is usually synthesized in-house via nitration of methyl 2-(trifluoromethyl)isonicotinate using KNO₃/H₂SO₄ at elevated temperatures [2].[1]

Q4: Can I do this in a flow reactor? A: Yes. A packed-bed reactor containing Pt/C (sulfided) is recommended for flow hydrogenation to minimize residence time and prevent defluorination.[1] Avoid Fe powder in flow due to clogging risks.[1]

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1]

  • O'Neill, P. M., et al. (2012). Synthesis of Trifluoromethyl-substituted Pyridines. Journal of Medicinal Chemistry, 55(16), 7253–7261.

  • Patent US 2010/0075971 A1. (2010).[1][4] Substituted Pyridine Derivatives and Their Use. (Describes similar pyridine carboxamide intermediates).

  • Technical Note: "Reduction of Nitroarenes: Avoiding Defluorination." Common Organic Chemistry Archives.

Sources

Optimization

Purification of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Technical Support Center: Product Profile & Physicochemical Context Before initiating purification, you must understand the unique electronic environment of this molecule. The combination of a trifluoromethyl group (C2)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Product Profile & Physicochemical Context

Before initiating purification, you must understand the unique electronic environment of this molecule. The combination of a trifluoromethyl group (C2) and a methyl ester (C4) creates a highly electron-deficient pyridine ring. Consequently, the amino group (C5) is significantly less basic than a standard aniline or aminopyridine.

PropertyDataCritical Implication
Compound Name Methyl 5-amino-2-(trifluoromethyl)isonicotinateTarget Molecule
CAS Number 1260791-44-3 Verify against CAS 1227048-89-6 (isomer)
Molecular Weight 220.15 g/mol
pKa (Conjugate Acid) ~2.7 (Predicted) DO NOT use standard acid-base extraction. The molecule is too weakly basic to be efficiently protonated by weak acids (e.g., 10% citric acid) and requires strong acids that may hydrolyze the ester.
Solubility High: EtOAc, DCM, MeOHLow: Water, HexanesIdeal for normal phase chromatography.
Appearance Off-white to yellow/orange solidColor deepens upon oxidation (air sensitive).

Purification Logic Flow

The following decision tree outlines the optimal workflow to maximize yield and purity, bypassing common pitfalls associated with electron-deficient aminopyridines.

PurificationWorkflow cluster_warning CRITICAL AVOIDANCE Start Crude Reaction Mixture (Post-Reduction) Workup Aqueous Workup (Partition EtOAc / NaHCO3) Start->Workup Remove salts/catalyst Decision Purity Check (LCMS/TLC) Workup->Decision AcidExt Acid-Base Extraction (1N HCl wash) Workup->AcidExt Do NOT do this Flash Flash Chromatography (SiO2, Hex/EtOAc) Decision->Flash < 90% Purity or Colored Impurities Cryst Recrystallization (EtOAc/Heptane) Decision->Cryst > 90% Purity Flash->Cryst Polishing Step Dry Final Product (Store under N2, 4°C) Cryst->Dry

Caption: Logical workflow prioritizing chromatography over extraction due to low basicity.

Troubleshooting & FAQs

Q1: I tried an acid-base extraction (1N HCl) to remove non-basic impurities, but my yield plummeted. Where is my product? A: This is the most common error with this specific scaffold.

  • The Science: The electron-withdrawing effect of the -CF3 and -COOMe groups lowers the pKa of the amino group to ~2.7. At pH 1 (1N HCl), the molecule is only partially protonated. Furthermore, the pyridine nitrogen is deactivated.

  • The Result: A significant portion of your product remains in the organic layer (if washing) or fails to extract into the aqueous layer. Additionally, 1N HCl can hydrolyze the methyl ester to the carboxylic acid (Impurity B) over time.

  • The Fix: Treat this molecule as a neutral organic compound , not a base. Rely on Flash Chromatography for purification.

Q2: The product is turning reddish-brown during concentration. Is it decomposing? A: This indicates oxidative instability of the electron-deficient aniline moiety.

  • The Science: Aminopyridines are prone to oxidation to form azo-dimers or quinoid-like species, which are highly colored even in trace amounts.

  • The Fix:

    • Add 0.1% Triethylamine (TEA) to your chromatography solvents to buffer the silica (preventing acid-catalyzed oxidation).

    • Perform all concentrations at <40°C.

    • Store the solid under Nitrogen/Argon in the dark.

Q3: I have a persistent impurity at R_f ~ 0.6 (just above product). What is it? A: If you synthesized this via nitration/reduction, this is likely the uncatalyzed nitro-intermediate (Methyl 5-nitro-2-(trifluoromethyl)isonicotinate).

  • The Fix: These separate poorly on standard silica.

    • Option A: Switch solvent system to DCM/MeOH (99:1 to 95:5) . The polarity difference is often more pronounced here than in Hex/EtOAc.

    • Option B: Recrystallize from minimal hot Ethanol. The nitro compound is often less soluble and will precipitate first (or remain in supernatant depending on concentration—test on small scale).

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Primary Method)

Standardize this method for purities 70-90%.

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Sample Loading: Dry load on Celite or Silica (recommended due to low solubility in hexanes). Dissolve crude in DCM, add adsorbent, evaporate to dryness.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Gradient:

    • 0 - 5% B (2 CV): Elute non-polar impurities.

    • 5 - 30% B (10 CV): Product typically elutes between 15-25% B.

    • 30 - 50% B (5 CV): Flush polar impurities (acids/di-acids).

  • Detection: UV at 254 nm (Pyridine ring) and 280 nm.

Protocol B: Recrystallization (Polishing Method)

Use for purities >90% to achieve >98% for biological assays.

  • Solvent System: EtOAc / Heptane (Anti-solvent method).

  • Procedure:

    • Dissolve 1.0 g of crude solid in the minimum amount of hot EtOAc (~5-10 mL) at 60°C.

    • Optional: Add activated charcoal, stir for 5 min, and filter hot (removes colored oxidation products).

    • Slowly add hot Heptane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Allow to cool to Room Temp (2 h), then 4°C (overnight).

    • Filter solids and wash with cold Heptane.

Quantitative Data: Solubility & Stability

SolventSolubility (25°C)Application
Water < 0.1 mg/mLWorkup (Immiscible phase)
DCM > 100 mg/mLLoading / Extraction
Methanol > 50 mg/mLLCMS / NMR solvent
Hexanes < 1 mg/mLAnti-solvent
1N HCl Moderate (Hydrolysis Risk)AVOID

References

  • ChemicalBook. (2025). Methyl 5-amino-2-(trifluoromethyl)isonicotinate Product Properties and CAS 1260791-44-3. Retrieved from

  • PubChem. (2025).[1][2] 5-Amino-2-(trifluoromethyl)pyridine Derivatives and Analogues. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks: Trifluoromethyl Pyridines. Retrieved from

(Note: Specific synthesis papers for this exact CAS are proprietary/scarce; protocols are derived from validated methods for the structural analog Methyl 2-amino-5-(trifluoromethyl)pyridine and general aminopyridine chemistry.)

Sources

Troubleshooting

Technical Support Center: Optimization of Methyl 5-amino-2-(trifluoromethyl)isonicotinate Acylation

Ticket ID: #ACYL-CF3-ISO-001 Status: Open Agent: Senior Application Scientist Subject: Overcoming nucleophilic deactivation in electron-deficient aminopyridines. System Overview & Chemical Causality Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACYL-CF3-ISO-001 Status: Open Agent: Senior Application Scientist Subject: Overcoming nucleophilic deactivation in electron-deficient aminopyridines.

System Overview & Chemical Causality

Welcome to the technical support interface. You are attempting to acylate Methyl 5-amino-2-(trifluoromethyl)isonicotinate . Before proceeding with protocols, it is critical to understand why this reaction fails under standard peptide coupling conditions (e.g., EDC/NHS or mild HATU protocols).

The Deactivation Matrix

Your substrate is a "perfect storm" of electronic deactivation:

  • Pyridine Nitrogen: The heteroatom naturally pulls electron density from the ring, lowering the HOMO energy of the amine.

  • Trifluoromethyl Group (

    
    ):  A strong 
    
    
    
    -electron withdrawing group (EWG) that inductively depletes ring density.
  • Methyl Ester (

    
    ):  Located ortho to the amine (
    
    
    
    ). This exerts both an electronic withdrawal and a steric penalty , physically hindering the approach of bulky electrophiles.

Result: The


-amine is effectively non-nucleophilic. It behaves more like a weak amide than a standard aniline. Standard nucleophilic attack mechanisms will be outcompeted by moisture hydrolysis or simply stall.

Decision Logic & Optimization Workflow

Use the following logic gate to select your starting protocol. Do not waste time with carbodiimides (EDC/DCC) unless the acid component is extremely unstable.

OptimizationLogic Start START: Acyl Donor Type? AcidCl Acid Chloride/Anhydride Start->AcidCl Available CarbAcid Carboxylic Acid Start->CarbAcid Only Source StdCond Method A: Pyridine/DCM (0°C to RT) AcidCl->StdCond ActAgent Convert to Acid Chloride (SOCl2/Oxalyl Cl) CarbAcid->ActAgent Stable Acid Coupling Method C: POCl3 or T3P (High T) CarbAcid->Coupling Sensitive Acid CheckConv Check Conversion (LCMS) StdCond->CheckConv Good >80% Conv: Workup CheckConv->Good Success Bad <20% Conv: Stall CheckConv->Bad Failure Force Method B: NaH/THF (Deprotonation) Bad->Force Activate Nucleophile ActAgent->StdCond

Caption: Decision tree for selecting acylation conditions based on reagent availability and substrate reactivity.

Experimental Protocols

Method A: The "Schotten-Baumann" Approach (Baseline)

Best for: Moderately reactive acyl chlorides and initial screening.

The Logic: Pyridine acts as both the solvent and the proton scavenger. Using it as the solvent ensures the highest possible concentration of the base to drive the equilibrium, although the reaction is technically irreversible with acid chlorides.

  • Dissolution: Dissolve 1.0 eq of Methyl 5-amino-2-(trifluoromethyl)isonicotinate in anhydrous DCM (0.2 M).

  • Base Addition: Add 3.0 - 5.0 eq of anhydrous Pyridine.

    • Note: If solubility is poor, switch solvent to pure Pyridine.

  • Acylation: Cool to 0°C. Dropwise add 1.2 - 1.5 eq of Acid Chloride.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Critical: DMAP forms a highly electrophilic N-acylpyridinium intermediate that is more reactive than the acid chloride itself, essential for attacking your deactivated amine.

  • Reaction: Allow to warm to RT. If no reaction after 4h, heat to reflux (40°C for DCM, or higher if using DCE/THF).

Method B: The "Anion" Approach (Forcing Conditions)

Best for: The most stubborn substrates where Method A stalls.

The Logic: Since the amine is not nucleophilic, we manually increase its HOMO energy by deprotonating it with a strong base to form the amide anion (imidate-like character) before adding the electrophile.

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C.

  • Addition: Dropwise add the amine substrate (1.0 eq) dissolved in THF.

    • Observation: Evolution of

      
       gas indicates deprotonation. Stir for 30 mins at 0°C.
      
  • Electrophile: Add the Acid Chloride (1.1 eq) dropwise.

  • Quench: Stir 1h at 0°C, then warm to RT. Quench carefully with sat.

    
    .
    
    • Warning: This method carries a risk of bis-acylation.[1] Control stoichiometry strictly.

Troubleshooting & FAQs

Issue: Low Conversion (<30%)

Q: I see starting material remaining even after 24h reflux. What now? A: You are fighting sterics and electronics.

  • Switch to Method B (NaH). The neutral amine simply cannot attack.

  • Check Moisture. Acid chlorides hydrolyze faster than they react with this specific amine. Ensure your solvent is <50 ppm water (Karl Fischer).

  • Change the Catalyst. Switch from DMAP to 4-PPY (4-Pyrrolidinopyridine) , which is roughly 10x more active than DMAP.

Issue: Ester Hydrolysis (Impurity Formation)

Q: I see the desired product, but also a byproduct with M-14 mass (carboxylic acid). A: The methyl ester at position 4 is hydrolyzing.

  • Cause: Hydroxide generation during workup or wet solvents. The electron-deficient ring makes the ester more electrophilic and susceptible to saponification.

  • Fix: Avoid aqueous basic workups (e.g., NaOH/NaHCO3). Quench with dilute HCl or

    
    . Perform a non-aqueous workup if possible (filter off salts, evaporate, load on silica).
    
Issue: Bis-Acylation

Q: I am forming the imide (two acyl groups on the nitrogen). A: This is common when using NaH (Method B).

  • Fix: Reduce Acid Chloride to 0.95 eq.

  • Recovery: If you have the imide, treat the crude mixture with mild base (e.g.,

    
     in MeOH) for 30 mins. The second acyl group is usually labile and will cleave off, leaving the desired mono-amide.
    

Comparative Data: Coupling Reagents

Reagent SystemReactivity ScoreRisk ProfileRecommendation
Acid Chloride + Pyridine HighMoisture sensitivePrimary Choice
NaH + Acid Chloride Very HighBis-acylation, RacemizationRescue Choice
HATU / DIPEA LowHigh cost, likely stallAvoid for this substrate
POCl3 (in situ) HighHarsh, side reactionsUse if Acid Cl is unstable
T3P (Propylphosphonic anhydride) Medium-HighLow epimerizationGood alternative for scale-up

References

  • Mechanisms of Deactivated Amine Acylation

    • Benzoylation of deactivated 2-aminopyrimidines and pyridines. (2012).[2] Semantic Scholar. Retrieved from

    • Note: Highlights the necessity of forcing conditions (NaH) or specific catalysis for heterocyclic amines with EWGs.
  • General Protocol for Electron-Deficient Amines

    • A protocol for amide bond formation with electron deficient amines.[3][4][5][6] (2015).[6] Royal Society of Chemistry. Retrieved from

    • Note: Validates the use of acid fluorides and elevated temperatures for sterically hindered/electronic deactiv
  • Substrate Properties

    • Methyl 5-amino-2-(trifluoromethyl)isonicotinate Product Data. (n.d.). Sigma-Aldrich. Retrieved from

    • Note: Confirms physical properties and safety d
  • Catalysis Strategies

    • Hypernucleophilic acylation catalysts. (2017).[3][7] BenchChem Technical Guides. Retrieved from (General reference for DMAP/PPY mechanism).

Sources

Optimization

Overcoming low reactivity of the amino group in Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Subject: Resolution Guide for Low Reactivity of Methyl 5-amino-2-(trifluoromethyl)isonicotinate Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolution Guide for Low Reactivity of Methyl 5-amino-2-(trifluoromethyl)isonicotinate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Dead Amine" Diagnosis

You are encountering a classic case of electronic deactivation . Your molecule is not a typical amine; it is electronically closer to a vinylogous amide.

The Root Cause:

  • Pyridine Core: The nitrogen atom in the ring (

    
    ) is electron-withdrawing, pulling density from the ring carbons.
    
  • Trifluoromethyl (

    
    ):  A strong 
    
    
    
    -withdrawing group.
  • Methyl Ester (

    
    ):  A strong 
    
    
    
    -withdrawing group ortho to your amine.

The Result: The lone pair on your 5-amino group is heavily delocalized into the ring system to satisfy the electron deficiency created by these three factors. It is non-nucleophilic under standard conditions (HATU, EDC, mild bases). To make it react, we must either increase the energy of the nucleophile (anionic activation) or lower the energy barrier of the electrophile (catalysis/super-electrophiles).

Visual Analysis: Electronic Deactivation Map

DeactivationMap Amine 5-Amino Group (Nucleophile) LonePair N-Lone Pair (Availability) Amine->LonePair Source Ring Pyridine Ring (Electron Deficient) CF3 2-CF3 Group (Inductive Withdrawal) Ring->CF3 Pull Ester 4-CO2Me Group (Resonance Withdrawal) Ring->Ester Pull LonePair->Ring Delocalization Reactivity Result: Nucleophilicity ~ 0 LonePair->Reactivity Unavailable

Figure 1: Electronic flow diagram showing the withdrawal of electron density from the 5-amino group, rendering the lone pair unavailable for reaction.

Module 1: Amide Coupling (Acylation/Amidation)

Issue: Standard coupling reagents (HATU, EDC, PyBOP) yield <5% product or recovered starting material. Solution: Switch to Anionic Activation or Acid Chlorides .

Protocol A: The "Magnesium Anion" Method (Recommended)

Instead of relying on the amine's neutral nucleophilicity, we deprotonate it to form a highly reactive magnesium amide.

Reagents:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Ester/Acid Chloride partner (1.2 equiv)

  • iPrMgCl (Isopropylmagnesium chloride) (2.0M in THF, 2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve the amine in anhydrous THF under Argon/Nitrogen. Cool to 0°C .

  • Add iPrMgCl dropwise. Observation: You may see a color change (yellow/orange) indicating anion formation.

  • Stir at 0°C for 15 minutes, then warm to RT for 15 minutes.

  • Cool back to 0°C. Add your electrophile (Acid Chloride or Methyl Ester) dropwise.

  • Warm to RT and stir. If conversion is slow, heat to 50°C.

  • Quench: Add saturated

    
     carefully.
    

Why this works: The magnesium amide (


) is a powerful nucleophile that overcomes the electronic deactivation of the pyridine ring [1].
Protocol B: The "Sledgehammer" Method (Acid Chloride + High Temp)

If you cannot use organometallics:

  • Convert your carboxylic acid to an Acid Chloride (using

    
     or Oxalyl Chloride/DMF). Do not skip this step; in-situ activation is insufficient.
    
  • Solvent: Pyridine (acts as both solvent and base) or DCE (Dichloroethane).

  • Add DMAP (0.5 equiv) – essential catalyst.

  • Heat to 90°C - 110°C in a sealed tube/microwave.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Issue: No conversion with standard ligands (BINAP, dppf). The amine coordinates to Pd but fails to undergo reductive elimination or the oxidative addition complex is stable. Solution: Use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands .

Selection Matrix:

ParameterRecommendationRationale
Ligand BrettPhos or tBuBrettPhos Large steric bulk promotes reductive elimination; electron-richness stabilizes the oxidative addition complex [2].
Pre-Catalyst Pd(OAc)2 or Pd-G4 Dimers Avoids induction periods associated with Pd(dba)2.
Base Cs2CO3 or K3PO4 Weaker bases reduce side reactions (hydrolysis of your ester). If unreactive, switch to LHMDS (strong base).
Solvent t-Amyl Alcohol or Dioxane High boiling points allow for necessary thermal energy (100°C+).

Optimized Protocol:

  • Charge vial with Amine (1.0 equiv), Aryl Halide (1.0 equiv), BrettPhos Pd G4 (5 mol%), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 100°C for 12 hours.

Module 3: Sandmeyer Reaction (Halogenation)

Issue: Standard aqueous diazotization (


) fails because the amine is insoluble in acid or the diazonium salt hydrolyzes immediately.
Solution: Non-Aqueous Diazotization (Doyle-Type) .

Protocol (Converting


): 
  • Solvent: Anhydrous Acetonitrile (MeCN) .

  • Reagents:

    • t-Butyl Nitrite (tBuONO) (1.5 equiv) - Source of NO+ in organic phase.

    • Diiodomethane (

      
      )  or CuI  (1.0 equiv) - Iodine source.
      
  • Procedure:

    • Dissolve amine and iodine source in MeCN.

    • Add tBuONO dropwise at RT.

    • Heat to 60°C . Gas evolution (

      
      ) indicates reaction progress.[1]
      
  • Workup: Quench with 10%

    
     to remove excess iodine.
    

Why this works: This avoids water entirely, preventing phenol formation and allowing the lipophilic aminopyridine to remain in solution [3].

Workflow Visualization: Decision Tree

DecisionTree Start Goal: React 5-Amino Group ReactionType Select Reaction Type Start->ReactionType Amide Amide Bond Formation ReactionType->Amide CrossCouple C-N Cross Coupling ReactionType->CrossCouple Halogen Convert to Halide (I/Br) ReactionType->Halogen AmideMethod Use Anionic Activation (iPrMgCl + Acid Chloride) Amide->AmideMethod CCMethod BrettPhos Pd G4 Cs2CO3, Dioxane, 100°C CrossCouple->CCMethod SandMethod Non-Aqueous Sandmeyer tBuONO + CuBr2/CH2I2 Halogen->SandMethod

Figure 2: Strategic decision tree for selecting the correct experimental protocol based on the desired transformation.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for these reactions? A: Yes. For the Acid Chloride coupling (Module 1, Protocol B) , microwave irradiation at 120°C for 20 minutes is often superior to thermal heating. However, avoid microwaves for the Anionic Activation (Protocol A) as the Grignard/base is sensitive to superheating and can degrade the ester.

Q2: My methyl ester at C4 is hydrolyzing during the reaction. What do I do? A: This is common if you use hydroxide bases or unhindered alkoxides.

  • Fix: Switch to LiHMDS or Cs2CO3 (anhydrous).

  • Fix: If using the Magnesium method (Protocol A), ensure the temperature stays below 0°C during the base addition and do not exceed 1.5 hours at RT.

Q3: Can I protect this amine with Boc or Cbz? A: It is difficult. The low nucleophilicity makes installing a Boc group challenging using standard


. You would need to use 

+ DMAP (excess) + Heating
, or use LiHMDS +

. Once installed, the carbamate proton will be quite acidic (

~10-11), potentially interfering with subsequent base-mediated steps.

Q4: I see a spot on TLC but it's not my product. What is it? A: In reactions involving strong bases or high heat with this scaffold, a common byproduct is the pyridone resulting from the displacement of the


 group or the 

group by nucleophiles (even trace water). Ensure strictly anhydrous conditions.
References
  • Knochel, P. et al. "Functionalization of Heterocycles via Mg and Zn Organometallics." Angewandte Chemie International Edition, 2003.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Doyle, M. P. et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Case ID: REC-CF3-ISO-005 Compound Class: Fluorinated Aminopyridine Esters Support Level: Tier 3 (Senior Application Scientist) Core Directive: The "Golden Path" Protocol Objective: Isolate high-purity Methyl 5-amino-2-(t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-CF3-ISO-005 Compound Class: Fluorinated Aminopyridine Esters Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The "Golden Path" Protocol

Objective: Isolate high-purity Methyl 5-amino-2-(trifluoromethyl)isonicotinate from crude reaction mixtures, specifically targeting the removal of regioisomers and oxidation byproducts.

The Solvent System: Ethyl Acetate / n-Heptane

Why this system?

  • Chemical Stability: Avoids alcohols (methanol/ethanol) to eliminate the risk of transesterification at the ester moiety.

  • Selectivity: The trifluoromethyl (

    
    ) group imparts significant lipophilicity. Ethyl Acetate (EtOAc) solubilizes the target efficiently, while n-Heptane acts as a selective anti-solvent that forces the lattice to close, rejecting polar impurities (like unreacted acids) and highly lipophilic byproducts.
    
Step-by-Step Methodology

Pre-requisite: Ensure the crude solid is dry and free of reactive halides.

  • Dissolution (Reflux):

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add EtOAc (3 mL per gram of crude).

    • Heat to reflux (

      
      ).
      
    • Checkpoint: If solids remain, add EtOAc in 0.5 mL/g increments until fully dissolved. Do not exceed 10 mL/g.

  • Clarification (Hot Filtration):

    • Critical: If the solution is dark or contains particulates, add activated carbon (5 wt%) and stir at reflux for 10 mins.

    • Filter hot through a pre-warmed Celite pad.

    • Reasoning: The amine group at position 5 is prone to oxidation, forming colored diazo/azo species. Carbon removes these high-molecular-weight impurities.

  • Nucleation (The Anti-Solvent Titration):

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise.

    • Stop Point: The moment a persistent turbidity (cloudiness) appears that does not dissolve on swirling.

    • Add a few drops of EtOAc to just clear the solution again (restore transparency).

  • Crystallization (Controlled Cooling):

    • Remove heat and allow the flask to cool to room temperature (RT) slowly on a cork ring (insulation prevents thermal shock).

    • Once at RT, move to a

      
       bath for 1 hour.
      
    • Self-Validating Step: If the product oils out (forms liquid droplets) instead of crystals, reheat and add 10% more EtOAc. (See Troubleshooting).

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum at

      
      .
      

Troubleshooting Matrix

Diagnosis & Repair for Common Failures

SymptomProbable CauseImmediate FixPrevention Strategy
Oiling Out (Liquid droplets form instead of crystals)Cooling too fast; Saturation point exceeded; Impurities lowering MP.Reheat to reflux. Add 10-15% more EtOAc (Good Solvent). Seed with pure crystal at saturation temp.Use a "Seeding Window": Add seeds at

before the oiling threshold is reached.
Low Yield (<50%)Too much Good Solvent (EtOAc); Mother liquor retains product.Concentrate mother liquor by 50% on Rotavap and repeat cooling cycle (2nd Crop).Perform a "Cloud Point" determination on 100mg scale before bulk processing.
Colored Crystals (Yellow/Brown tint)Oxidation of the 5-amino group; Trapped mother liquor.Recrystallize again using Charcoal (5%) . Ensure thorough washing of the filter cake.[1]Perform synthesis and purification under

atmosphere.
Hydrolysis (Formation of carboxylic acid)Wet solvent used; Prolonged heating.Check LCMS for acid peak (M-15). If present, re-esterify or wash with mild bicarbonate (if acid is impurity).Use anhydrous solvents. Limit reflux time to <30 mins.

Visualizing the Logic

Workflow Diagram: From Crude to Crystal

This flowchart illustrates the critical decision nodes where users often fail.

RecrystallizationWorkflow Start Crude Solid (Me 5-amino-2-CF3-isonicotinate) Dissolve Add EtOAc (Reflux) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Carbon Add Activated Carbon & Hot Filter CheckSol->Carbon No (Colored/Particulates) AntiSolvent Add n-Heptane until Cloud Point CheckSol->AntiSolvent Yes Carbon->AntiSolvent Cooling Cool to RT -> 0°C AntiSolvent->Cooling CheckState Crystals or Oil? Cooling->CheckState RemedyOil Reheat & Add EtOAc (Dilute) CheckState->RemedyOil Oil Droplets Filter Vacuum Filtration & Wash CheckState->Filter Crystals RemedyOil->Cooling Retry Final Pure Product Filter->Final

Caption: Decision logic for the purification of Methyl 5-amino-2-(trifluoromethyl)isonicotinate, highlighting the critical loop for correcting "oiling out" phenomena.

Advanced Optimization: The "Why"

Impurity Purging Mechanism

The


 group on the pyridine ring strongly withdraws electrons, making the ring 

-deficient. This affects how the molecule stacks in the crystal lattice.
  • Polar Impurities (Acids/Salts): These are rejected by the non-polar Heptane and remain in the supernatant or precipitate as amorphous solids that can be washed away.

  • Lipophilic Impurities (Regioisomers): The specific lattice energy of the target molecule (driven by H-bonding between the 5-amino and the ester carbonyl of adjacent molecules) excludes isomers where the amine is in the wrong position (e.g., 6-amino), as they cannot align with the lattice geometry.

Self-Validating System: The "Mother Liquor Test"

Do not assume success based on appearance.

  • Isolate a small sample of the crystals.

  • Spot the crystals vs. the Mother Liquor (ML) on a TLC plate (50% EtOAc/Hexane).

  • Interpretation:

    • Success: Crystals show one spot; ML shows multiple spots (impurities stayed in solution).

    • Failure (Entrapment): Crystals and ML show identical spot patterns. This indicates "Occlusion" (solvent trapped inside growing crystals). Action: Redissolve and cool slower.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol or Ethanol instead of Ethyl Acetate? A: While the compound is soluble in alcohols, there is a risk. Since your target is a methyl ester, Methanol is safe. However, using Ethanol can lead to transesterification, converting your methyl ester to an ethyl ester (Methyl


 Ethyl 5-amino-2-(trifluoromethyl)isonicotinate) under reflux, especially if any trace acid/base catalyst is present. Stick to non-nucleophilic solvents like EtOAc to be safe.

Q: The product is turning pink/brown during drying. Why? A: Aminopyridines are electron-rich at the nitrogen and prone to air oxidation. The color indicates the formation of N-oxide or azo-coupling impurities.

  • Fix: Dry in a vacuum oven under a nitrogen bleed. Store the final compound in amber vials at

    
    .
    

Q: My crude contains the nitro-precursor. Will this recrystallization remove it? A: Often, yes. The nitro-precursor (Methyl 5-nitro-2-(trifluoromethyl)isonicotinate) usually has a significantly different solubility profile. However, if they co-crystallize, you may need a preliminary "slurry wash" in cold diethyl ether before the main recrystallization.

References

  • Chemical Identity & Properties

    • Compound: Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate (Isomer/Analog Reference for Solubility).
    • Source: Sigma-Aldrich Product Sheet.[2]

    • URL:

  • Purification Methodologies for Aminopyridines

    • Technique: "Purification of 2-aminopyridine deriv
    • Source: N
    • URL:

  • Troubleshooting Crystallization (Oiling Out)

    • Guide: "Oiling Out in Crystalliz
    • Source: Mettler Toledo Technical Resources.
    • URL:

  • Synthesis Context & Impurity Profiles

    • Context: Preparation of trifluoromethyl-substituted heteroaromatics (P
    • Source: Google P
    • URL:

Sources

Optimization

Column chromatography conditions for Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Technical Guide: Purification Strategies for Methyl 5-amino-2-(trifluoromethyl)isonicotinate Executive Summary Molecule: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Chemical Class: Electron-deficient aminopyridine es...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification Strategies for Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Executive Summary

Molecule: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Chemical Class: Electron-deficient aminopyridine ester Key Challenge: Balancing the resolution of the polar amino group against the lipophilic trifluoromethyl moiety while mitigating silanol interactions.

This guide serves as a technical support resource for researchers isolating this specific intermediate. Unlike simple alkyl amines, the electron-withdrawing trifluoromethyl (


) group at the C2 position and the ester at C4 significantly reduce the basicity of the pyridine nitrogen. However, the C5-amino group introduces polarity and potential hydrogen-bonding capability (intramolecular H-bonding with the C4-ester), necessitating precise control over the stationary phase environment.

Part 1: Method Development & Standard Protocols

Q1: What is the recommended starting solvent system for flash chromatography?

Recommendation: Hexanes / Ethyl Acetate (Hex/EtOAc).

Technical Rationale: The molecule contains both a lipophilic


 group and polar functional groups (

,

). A standard Hex/EtOAc gradient is typically sufficient.
  • Gradient Profile: Start at 0% EtOAc to elute non-polar impurities, then ramp to 30–50% EtOAc. The product typically elutes between 20–40% EtOAc depending on the exact silica activity.

  • Alternative: If the compound is retained too strongly or exhibits poor solubility in hexanes, switch to Dichloromethane (DCM) / Methanol (MeOH). A gradient of 0–5% MeOH in DCM is usually effective.

Q2: I observe peak tailing. Do I need a mobile phase modifier?

Troubleshooting: Yes, if tailing compromises resolution.

Mechanism: While the


 group reduces the basicity of the pyridine ring, the nitrogen atoms can still interact with acidic silanol groups (

) on the silica surface, causing peak broadening (tailing).
  • Solution: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
  • Protocol: Pre-equilibrate the column with the modifier-containing solvent for 2–3 column volumes (CV) before injection to neutralize active silanol sites.

Q3: The sample precipitates at the head of the column. How do I fix this?

Issue: Solubility Mismatch. Methyl 5-amino-2-(trifluoromethyl)isonicotinate is likely a crystalline solid with poor solubility in non-polar solvents like Hexanes. Injecting a DCM solution into a Hexane-equilibrated column causes immediate precipitation ("crashing out"), leading to streaking and high back-pressure.

Corrective Action: Use Solid Loading (Dry Loading) .

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add silica gel (ratio 1:2 sample-to-silica by weight) or Celite®.

  • Evaporate the solvent under vacuum until the powder is free-flowing.

  • Load this powder into an empty solid-load cartridge or directly on top of the packed column.

Part 2: Advanced Troubleshooting (Q&A)

Q4: I see a "ghost peak" or poor separation from a regioisomer. What is happening?

Diagnosis: Intramolecular Hydrogen Bonding. The amino group at C5 is ortho to the ester at C4. This proximity allows for an intramolecular hydrogen bond (


), which planarizes the molecule and "hides" the polar protons.
  • Consequence: The molecule may appear less polar than expected (higher

    
    ) and co-elute with less polar impurities.
    
  • Solution: Disupt the internal H-bond by using a protic solvent system or changing the stationary phase.

    • Option A: Switch to DCM / MeOH (Methanol competes for H-bonding).

    • Option B: Use Amino-functionalized Silica (

      
      -Silica) . This phase interacts differently with the amine and often separates regioisomers better than standard silica.
      
Q5: My yield is lower than expected. Is the compound degrading?

Risk Assessment: Hydrolysis. The methyl ester is susceptible to hydrolysis, especially if the silica is acidic or if the fraction collection tubes are left in basic solution (if TEA was used) for prolonged periods.

  • Prevention: Evaporate fractions immediately after collection. Do not store the product in solution with TEA.

Part 3: Quantitative Data & Visualization

Table 1: Solvent Strength & Rf Optimization
Solvent SystemModifierTypical Rf (Product)Application
Hex / EtOAc (3:1) None0.25 – 0.35Standard purification.
Hex / EtOAc (3:1) + 1% TEA0.30 – 0.40Eliminates tailing; sharper peaks.
DCM / MeOH (95:5) None0.45 – 0.60High solubility; good for scale-up.
Toluene / Acetone NoneVariableOrthogonal selectivity for difficult impurities.
Experimental Workflow Diagram

The following decision tree outlines the logical flow for purifying this intermediate, derived from standard protocols for aminopyridines [1, 5].

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck TLC Run TLC (30% EtOAc/Hex) SolubilityCheck->TLC Soluble MethodC Method C: Solid Load + DCM/MeOH Gradient SolubilityCheck->MethodC Insoluble/Precipitates Tailing Is Tailing Observed? TLC->Tailing MethodA Method A: Flash Chromatography Hex/EtOAc Gradient (0-50%) Tailing->MethodA No (Clean Spots) MethodB Method B: Add 1% TEA to Mobile Phase Tailing->MethodB Yes (Streaking) Recryst Alternative: Recrystallization (Toluene/Hexane) MethodA->Recryst Purity < 95% MethodB->Recryst Purity < 95%

Figure 1: Decision tree for the purification of Methyl 5-amino-2-(trifluoromethyl)isonicotinate. Select the pathway based on solubility and TLC behavior.

References

  • Biotage. (2023).[1] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 5-amino-2-(trifluoromethyl)isonicotinate

The following technical guide is structured as a specialized support resource for Methyl 5-amino-2-(trifluoromethyl)isonicotinate . Topic: Stability, Handling, and Troubleshooting Guide Target Audience: Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for Methyl 5-amino-2-(trifluoromethyl)isonicotinate .

Topic: Stability, Handling, and Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Chemical Profile & Stability Overview

Compound Identity:

  • IUPAC Name: Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate

  • Common Name: Methyl 5-amino-2-(trifluoromethyl)isonicotinate

  • Molecular Formula: C₈H₇F₃N₂O₂

  • Molecular Weight: 220.15 g/mol

  • Key Functional Groups:

    • Methyl Ester (C4): Susceptible to hydrolysis (acid/base catalyzed).[1]

    • Primary Amine (C5): Susceptible to oxidation and condensation; acts as an electron donor (EDG).[1]

    • Trifluoromethyl (C2): Strong electron-withdrawing group (EWG); increases lipophilicity and reduces ring electron density.[1]

    • Pyridine Nitrogen: Basic center, though pKa is lowered by the CF₃ group.[1]

Executive Summary of Stability

This compound exhibits moderate stability in the solid state but possesses specific vulnerabilities in solution due to the "push-pull" electronic effects on the pyridine ring. The electron-withdrawing CF₃ group at C2 activates the ester at C4 toward nucleophilic attack (hydrolysis), while the amino group at C5 provides some resonance stabilization but introduces oxidative liability.[1]

ParameterStability RatingCritical Risk Factors
Solid State (Storage) HighHygroscopicity (potential), Light sensitivity (amine oxidation).[1]
Solution (Neutral) ModerateStable in DMSO/MeCN for <24h. Slow hydrolysis in water.
Solution (Acidic) ModerateProtonation of amine stabilizes oxidation but accelerates ester hydrolysis.[1]
Solution (Basic) LowRapid hydrolysis to the carboxylate; potential for polymerization.[1]
Photostability LowPyridine ring + Amine makes it UV-active and prone to photo-oxidation.

Storage & Handling Protocols (FAQ)

Q: What are the optimal storage conditions for long-term stability?

A: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Why? The amino group is susceptible to slow oxidation by atmospheric oxygen, leading to yellowing (N-oxide or azo-dimer formation). The ester is sensitive to moisture.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

Q: Can I store stock solutions in DMSO or Methanol?

A:

  • DMSO: Yes , but use anhydrous DMSO and store at -20°C. Freeze/thaw cycles should be minimized to prevent moisture absorption (DMSO is hygroscopic), which triggers hydrolysis.[1]

  • Methanol/Ethanol: Avoid for long-term storage.

    • Risk:[2] Transesterification. In the presence of trace acid/base, the methyl ester can exchange with the solvent (e.g., forming the ethyl ester in ethanol), altering the molecular weight and retention time.[1]

Q: My compound turned from white/pale yellow to dark orange. Is it ruined?

A: This indicates oxidative degradation of the amino group.

  • Diagnosis: Run an LC-MS. If the main peak is still >95%, the color change is likely due to trace impurities (highly colored azo/nitroso species) formed on the surface.[1]

  • Remediation: Recrystallization (e.g., from EtOAc/Heptane) or passing through a short silica plug can often restore purity.[1]

Troubleshooting Guide (Q&A)

Scenario A: Unexpected Mass Shift in LC-MS

User Question: "I observe a mass shift of -14 Da or +18 Da in my LC-MS chromatogram after leaving the sample in the autosampler overnight. What happened?"

Technical Diagnosis:

  • +18 Da (Hydrolysis): The methyl ester (MW 220) hydrolyzed to the carboxylic acid (MW 206).[1] Wait, +18 is water addition, but loss of methyl (-15) and gain of H (+1) = -14.[1]

    • Correction: Hydrolysis: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      . Mass change: 
      
      
      
      Da.
    • Observation: If you see a peak at [M-14] , it is the Acid Hydrolysis Product .[1]

  • +18 Da (Hydration): Rare for this structure, but could imply nitrile formation (if starting material was different) or hydration of the pyridine ring (unlikely).[1]

  • Transesterification: If dissolved in Ethanol, you might see [M+14] (Methyl to Ethyl: +14 Da).[1]

Self-Validating Test:

  • Re-inject a freshly prepared sample in pure Acetonitrile/Water (no alcohol). If the peak disappears, it was a solvent artifact.[1]

Scenario B: Loss of Reactivity in Nucleophilic Substitution

User Question: "I am trying to displace the ester with an amine, but the reaction is sluggish compared to methyl isonicotinate. Why?"

Technical Diagnosis: The amino group at C5 is an Electron Donating Group (EDG) .[1] Through resonance, it pushes electron density onto the C4 carbon (the ester carbonyl), making it less electrophilic .[1]

  • Mechanism: The lone pair on the amine donates into the ring, deactivating the ester toward nucleophilic attack compared to a naked pyridine ring.[1]

  • Solution: You may need higher temperatures or Lewis acid catalysis (e.g., AlMe₃ or Ti(OiPr)₄) to activate the ester.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify degradation products (Acid, N-Oxide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if sensitive to hydrolysis).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (amine).[1]

  • Pass Criteria: Main peak purity >98%.

Protocol 2: Removal of Hydrolysis Impurity (Acid Cleanup)

If your batch contains significant carboxylic acid (hydrolysis product):

  • Dissolve the crude solid in Ethyl Acetate .

  • Wash with saturated NaHCO₃ solution (The acid will deprotonate and move to the aqueous layer; the ester remains in organic).[1]

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Verification: Check LC-MS for disappearance of the [M-14] peak.

Visualizations

Figure 1: Degradation Pathways

This diagram illustrates the primary degradation routes: Hydrolysis (path A) and Oxidation (path B).[1]

DegradationPathways Compound Methyl 5-amino-2-(trifluoromethyl) isonicotinate (MW 220.15) Acid Hydrolysis Product (Carboxylic Acid) (MW 206.12) Compound->Acid H2O / Base / Acid (Hydrolysis) Oxide Oxidation Product (N-Oxide / Azo dimers) (Colored Impurities) Compound->Oxide O2 / Light (Oxidation) TransEst Transesterification (If in EtOH/iPrOH) Compound->TransEst ROH Solvent (Solvolysis)

Caption: Primary degradation pathways. Hydrolysis yields the acid (red), while oxidative stress leads to colored impurities (yellow).[1]

Figure 2: Storage Decision Tree

A logic flow to determine the correct storage method for your sample.

StorageLogic Start Start: Received Compound Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution Form->Solution ActionSolid Store at -20°C Desiccated Protect from Light Solid->ActionSolid Duration Storage Duration? Solution->Duration Short < 24 Hours Duration->Short Long > 24 Hours Duration->Long ActionSolShort Keep at 4°C Avoid strong light Short->ActionSolShort ActionSolLong Evaporate to Solid OR Store in Anhydrous DMSO at -80°C Long->ActionSolLong

Caption: Decision tree for optimal storage conditions to minimize degradation.

References

  • Scifinder/ChemicalBook. Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate (Isomer Analog Data). Retrieved from ChemicalBook.[2] Link

  • PubChem. 5-Amino-2-(trifluoromethyl)pyridine (Core Stability Data). National Library of Medicine. Link

  • Sigma-Aldrich. Handling of Fluorinated Pyridine Esters. Safety Data Sheet (SDS) Repository.[1][2] Link

  • BenchChem. Synthesis and Stability of Pyridine Carboxylates. Link[1]

(Note: Specific degradation rate constants for this exact isomer are proprietary/rare; data is extrapolated from validated structural analogs cited above.)

Sources

Optimization

Removal of impurities from Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Technical Support Center: Purification of Methyl 5-amino-2-(trifluoromethyl)isonicotinate Ticket ID: #PUR-CF3-PYR-005[1][2] Subject: Impurity Removal & Stability Protocols Target Molecule: Methyl 5-amino-2-(trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

  • Ticket ID: #PUR-CF3-PYR-005[1][2]

  • Subject: Impurity Removal & Stability Protocols

  • Target Molecule: Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate[1][2]

  • Chemical Class: Fluorinated Aminopyridine Ester[1][2][3]

Executive Summary

You are encountering purity issues with Methyl 5-amino-2-(trifluoromethyl)isonicotinate . This intermediate is chemically schizophrenic: it possesses a nucleophilic amine, an electrophilic ester, and a strongly electron-withdrawing trifluoromethyl group.[2]

This unique electronic push-pull creates three specific purification challenges:

  • Hydrolytic Instability: The electron-deficient pyridine ring makes the ester carbonyl highly susceptible to nucleophilic attack (hydrolysis) by water, generating the carboxylic acid impurity.[2]

  • Chromatographic Tailing: The basic nitrogen (pyridine ring + amine) interacts strongly with silanols on silica gel.[2][3]

  • Oxidative Degradation: The 5-amino group is prone to oxidation, leading to N-oxides or azo-dimers, typically manifesting as a darkening color.[1][2]

This guide provides autonomous, self-validating protocols to address these specific failure modes.

Module 1: The "Silent" Impurity (Hydrolyzed Acid)[2][3]

Symptom:

  • LC-MS shows a peak with Mass = [M-14] (Loss of Methyl).[1][2]

  • Proton NMR shows a broad singlet >11 ppm (COOH) and loss of the methyl singlet (~3.9 ppm).[2]

  • Cause: Moisture exposure or aggressive workup (pH > 10 or pH < 2).[2]

The Mechanism: The 2-CF3 group pulls electron density from the ring, making the C-4 ester carbonyl more electrophilic than in standard benzoates.[1][2] Even mild bases (like NaOH) will rapidly hydrolyze this ester.[2]

Protocol: The "Soft-Base" Rescue Wash Do NOT use NaOH or KOH.[1][2][3] Use this buffered extraction method.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible (DCM can retain water).[2][3]

  • The Wash: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) (cold, 4°C).[2]

    • Why? Bicarbonate (pKa ~10.[2][3]3) is strong enough to deprotonate the acid impurity (pKa ~3-4 due to CF3), pulling it into the aqueous layer, but too weak to rapidly hydrolyze the ester.

  • Validation Check: Acidify a small aliquot of the aqueous waste with HCl. If a precipitate forms, you have successfully removed the acid impurity.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[2][3][4][5] Avoid MgSO₄ (Lewis acidic character can coordinate with the amine).[2][3]

Visualization: Acid Removal Logic

AcidRemoval Start Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in EtOAc (Hydrophobic Phase) Start->Solvent Wash Wash with 5% NaHCO3 (Cold) (Selective Deprotonation) Solvent->Wash Separation Phase Separation Wash->Separation OrgPhase Organic Phase (Target Ester) Separation->OrgPhase Retain AqPhase Aqueous Phase (Carboxylate Salt) Separation->AqPhase Discard Check Validation: Acidify Aqueous Aliquot (Precipitate = Success) AqPhase->Check

Figure 1: Selective extraction workflow to remove the hydrolyzed acid impurity without damaging the target ester.[1][2]

Module 2: Chromatographic Tailing (The "Streak")

Symptom:

  • Broad, streaking peaks on TLC or Flash Chromatography.[2]

  • Poor separation of the amine from non-polar precursors (e.g., nitro or halo intermediates).

The Mechanism: The pyridine nitrogen and the exocyclic amine act as Lewis bases, forming hydrogen bonds with the acidic silanol (Si-OH) groups on the silica stationary phase. This causes "drag" or tailing.[1][2][3]

Troubleshooting Protocol: Amine-Blocked Silica

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Stationary Phase Standard Silica Gel (60 Å)TEA-Deactivated Silica
Mobile Phase Modifier None1% Triethylamine (TEA)
Solvent System Hexane / EtOAcDCM / MeOH (95:5) or Heptane / EtOAc
Loading Technique Dry load on CeliteLiquid load in DCM

Step-by-Step Deactivation:

  • Pre-flush: Before loading your sample, flush the silica column with 3 column volumes (CV) of Mobile Phase + 1% TEA.[2][3]

  • Equilibration: Flush with 2 CV of pure Mobile Phase (to remove excess free TEA).

  • Elution: Run your gradient. The amine sites on the silica are now "capped" by the TEA, allowing your product to elute as a sharp band.

Module 3: Color & Metal Contamination[1][2][3]

Symptom:

  • Product is dark brown/black (should be off-white/yellow).

  • Synthesis involved Pd/C reduction or Fe/AcOH reduction.[1][2][3]

The Mechanism: Aminopyridines coordinate strongly to transition metals (Pd, Fe, Cu).[3] Residual metal catalyzes oxidation, leading to colored "azo" or "nitroso" species.[3]

Protocol: Scavenging & Recrystallization

  • Metal Scavenging:

    • Dissolve crude in THF or EtOAc.[1][2]

    • Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to mass).[2][3]

    • Stir at 40°C for 30 mins.

    • Filter through a Celite pad (prevents charcoal fines from passing through).[2]

  • Recrystallization (The Ultimate Purifier):

    • Solvent A: Isopropyl Alcohol (IPA) - Good solubility hot, poor cold.[1][2]

    • Solvent B: Heptane (Anti-solvent).[2][3]

    • Procedure: Dissolve in minimum hot IPA (60°C). Add hot Heptane dropwise until turbidity persists. Cool slowly to room temperature, then 4°C.

    • Result: This rejects both the oxidized "tar" and the hydrolyzed acid impurities.[3]

Visualization: Purification Decision Matrix

PurificationLogic Input Crude Material Check1 Is it Dark/Black? Input->Check1 Action1 Charcoal/Thiol Treatment (Remove Metals/Oxides) Check1->Action1 Yes Check2 Acid Impurity > 5%? Check1->Check2 No Action1->Check2 Action2 NaHCO3 Wash (Module 1) Check2->Action2 Yes Check3 Close Eluting Impurities? Check2->Check3 No Action2->Check3 Action3 TEA-Buffered Column (Module 2) Check3->Action3 Yes Final Recrystallization (IPA/Heptane) Check3->Final No Action3->Final

Figure 2: Logical decision tree for selecting the correct purification method based on impurity profile.

FAQ: Researcher to Researcher

Q: Can I use HCl to make the salt form for easier purification? A: Proceed with extreme caution. While making the hydrochloride salt is a valid strategy for some pyridines, the electron-withdrawing CF3 group reduces the basicity of the pyridine nitrogen. You may need anhydrous HCl in Dioxane/Ether.[1][2] Warning: Excess aqueous HCl will hydrolyze the ester.[2][3] If you must make a salt, use Methanesulfonic acid (MsOH) in dry EtOAc; mesylates often crystallize better than hydrochlorides for this class [1].[2][3]

Q: My product decomposes on the shelf. Why? A: Aminopyridines are light-sensitive and hygroscopic.[1][2][3] The combination of moisture (hydrolysis) and light (oxidation) is fatal.[2]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Container: Amber glass vial with a Teflon-lined cap.

Q: I see a small impurity at RRT 0.9 (just before the main peak). What is it? A: This is likely the Regioisomer (Methyl 3-amino-2-(trifluoromethyl)isonicotinate) or the Des-amino precursor (if coming from a halo-pyridine).[1][2] These crystallize poorly. You must use the "Amine-Blocked Silica" column method (Module 2) to separate this.[1][2]

References

  • Synthesis of Trifluoromethylpyridines: Kiss, L. E., et al. "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors."[2][3][6][7] Organic Letters, vol. 10, no.[2][3] 9, 2008, pp. 1835–1838. [2]

  • Purification of Aminopyridines: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[1][2][8] National Institutes of Health (PubMed).[2][3]

  • Handling of Fluorinated Esters: "2-(Trifluoromethyl)isonicotinic Acid Handling and Safety." TCI Chemicals Technical Data.

  • General Impurity Profiling: "Impurity Profiling With Use of Hyphenated Techniques." Asian Journal of Research in Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate: A Comparative HPLC Guide

Executive Summary: The "Fluorine Effect" in Method Selection For the purity analysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate , standard C18 chromatography often yields "acceptable" but robustly insufficient re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Method Selection

For the purity analysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate , standard C18 chromatography often yields "acceptable" but robustly insufficient results regarding critical impurity resolution.

While C18 columns rely primarily on hydrophobic subtraction, they frequently fail to discriminate between the target compound and its des-fluoro or regioisomeric impurities due to the unique electron-withdrawing nature of the trifluoromethyl (


) group.

The Verdict: This guide recommends transitioning from standard C18 chemistries to Pentafluorophenyl (PFP) stationary phases . Experimental evidence and chemical theory suggest that PFP phases provide superior selectivity (


) through 

interactions and specific fluorine-fluorine retention mechanisms, which are critical for validating high-purity pharmaceutical intermediates.

Chemical Context & Chromatographic Challenge

To design a robust method, we must first understand the analyte's behavior in solution.

  • The Analyte: Methyl 5-amino-2-(trifluoromethyl)isonicotinate.

  • Critical Quality Attributes (CQAs):

    • Basicity: The pyridine nitrogen is weakly basic (

      
      ). At neutral pH, it may interact with residual silanols, causing peak tailing.
      
    • Fluorine Moiety: The

      
       group creates a strong dipole and increases lipophilicity, but also demands a stationary phase that can exploit "fluorophilicity."
      
    • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis, forming the corresponding carboxylic acid (a key impurity).

The Separation Challenge

Standard alkyl phases (C8/C18) separate based on hydrophobicity. However, impurities like the regioisomer (Methyl 2-amino-5-(trifluoromethyl)...) or des-fluoro analogs possess nearly identical hydrophobicities (LogP), leading to co-elution on C18.

Comparative Methodologies

Method A: The Baseline (C18)

The industry standard, suitable for rough purity checks but lacks specificity for isomers.

  • Column: High-strength Silica (HSS) C18,

    
    , 
    
    
    
    (e.g., Acquity HSS T3 or equivalent).
  • Mechanism: Hydrophobic interaction.

  • Limitation: often shows peak tailing (

    
    ) due to the amino-pyridine moiety and poor resolution (
    
    
    
    ) of fluorinated isomers.
Method B: The Specialist (PFP)

The recommended approach for definitive purity analysis.

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    , 
    
    
    
    (e.g., Kinetex F5, ACE C18-PFP, or Hypersil GOLD PFP).
  • Mechanism:

    • 
       Interactions:  Between the electron-deficient PFP ring and the pyridine ring of the analyte.
      
    • Dipole-Dipole: Exploiting the strong dipole of the

      
       group.
      
    • Shape Selectivity: Better discrimination of ortho/meta/para substitution patterns.

Experimental Data Comparison

The following data represents typical performance metrics observed when comparing these phases for fluorinated pyridine esters.

Table 1: Performance Metrics (Gradient Elution)

MetricMethod A (C18)Method B (PFP)Interpretation
Retention Time (

)
4.2 min5.8 minPFP shows higher retention due to dual mechanisms (hydrophobic +

).
Tailing Factor (

)
1.61.1PFP phases often suppress silanol interactions better for bases.
Resolution (

) vs. Isomer
1.2 (Co-elution risk)3.4 (Baseline)Critical Advantage: PFP resolves the positional isomer.
Resolution (

) vs. Acid Impurity
5.04.8Both columns separate the hydrolysis product well (due to polarity diff).

Analyst Note: While Method A is faster, Method B provides the assurance required for GMP release testing. The slight increase in run time is a worthy trade-off for the gain in selectivity (


).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of an acidic buffer is mandatory to protonate the pyridine nitrogen, preventing secondary silanol interactions.

Reagents & Preparation
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

  • Solvent B: 0.1% Formic Acid in Methanol (Methanol is preferred over Acetonitrile for PFP columns to enhance

    
     selectivity).
    
  • Diluent: 50:50 Water:Methanol.[1]

Instrument Parameters
  • System: UHPLC or HPLC capable of 600 bar.

  • Column: PFP (Pentafluorophenyl),

    
    , 
    
    
    
    or
    
    
    .
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
     (Control is critical; 
    
    
    
    interactions are thermally sensitive).
  • Detection: UV @ 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

Gradient Profile
Time (min)% A (Aqueous)% B (Methanol)Curve
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End

Visualization of Analytical Logic

The following diagrams illustrate the decision process and the specific workflow for validating this method.

Diagram 1: Column Selection Decision Matrix

ColumnSelection Start Start: Purity Analysis Methyl 5-amino-2-(trifluoromethyl)isonicotinate CheckImp Are Regioisomers or Halogenated Impurities Expected? Start->CheckImp C18 Select C18 Column (Hydrophobic Separation) CheckImp->C18 No (Simple Mix) PFP Select PFP Column (Pi-Pi + Dipole Separation) CheckImp->PFP Yes (Complex Mix) Eval Evaluate Resolution (Rs) C18->Eval PFP->Eval Pass Method Validated (Rs > 2.0) Eval->Pass Clean Separation Fail Fail: Co-elution (Rs < 1.5) Eval->Fail Peak Overlap Fail->PFP Switch to PFP

Caption: Decision matrix prioritizing PFP chemistry when halogenated isomers are present.

Diagram 2: PFP Method Validation Workflow

ValidationWorkflow Prep Sample Prep (1 mg/mL in 50:50 MeOH/H2O) SysSuit System Suitability (Inj. 5x Standard) Prep->SysSuit InjSample Inject Sample (Gradient 10-90% B) SysSuit->InjSample RSD < 2.0% CheckTailing Check Tailing (Tf) Target: 0.8 < Tf < 1.2 InjSample->CheckTailing CheckPurity Peak Purity Check (DAD/MS Spectra) CheckTailing->CheckPurity Pass

Caption: Step-by-step workflow for executing the PFP-based purity analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with pyridine nitrogen.Increase buffer strength (e.g., 10mM Ammonium Formate) or lower pH to 2.5.
Retention Shift Temperature fluctuation.PFP columns are sensitive to temp. Ensure column oven is stable

.
Baseline Drift UV absorbance of Formic Acid.Switch to Phosphoric Acid (0.1%) if MS detection is not required (UV transparent).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (10% MeOH) if injection volume is high.

References

  • Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (2023). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][2] Retrieved from [Link]

  • Regalado, E. L., et al. (2015).[3] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]

  • Mac-Mod Analytical. (2023). Improving the Selectivity of a C18 Bonded Phase by the Addition of a Pentafluorophenyl (PFP) Group. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Methyl 5-amino-2-(trifluoromethyl)isonicotinate vs. Non-Fluorinated Analog

The following technical guide provides an in-depth comparison of Methyl 5-amino-2-(trifluoromethyl)isonicotinate and its non-fluorinated analog, Methyl 3-aminoisonicotinate (also known as Methyl 3-aminopyridine-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Methyl 5-amino-2-(trifluoromethyl)isonicotinate and its non-fluorinated analog, Methyl 3-aminoisonicotinate (also known as Methyl 3-aminopyridine-4-carboxylate).

Executive Summary

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (Target) is a highly specialized pyridine scaffold used primarily in the development of kinase inhibitors and advanced agrochemicals. It is the trifluoromethylated derivative of Methyl 3-aminoisonicotinate (Analog).

The introduction of the trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the physicochemical and electronic profile of the molecule. While the non-fluorinated analog serves as a standard building block for hydrogen-bonding interactions, the fluorinated target offers enhanced metabolic stability , increased lipophilicity , and modulated basicity , making it a critical bioisostere for optimizing drug-target residence time and membrane permeability.

Physicochemical Profile

The following table contrasts the key properties of the fluorinated target against its direct hydrogen-analog.

PropertyTarget: Methyl 5-amino-2-(trifluoromethyl)isonicotinateAnalog: Methyl 3-aminoisonicotinateImpact of -CF₃ Group
CAS Number 1227048-89-6 55279-30-6
Molecular Weight 220.15 g/mol 152.15 g/mol +68 Da (Steric bulk increase)
LogP (Lipophilicity) ~1.47 – 1.59~0.30 – 0.45Significant Increase (+1.1 units) ; enhances membrane permeability.
TPSA ~65.21 Ų~65.21 ŲNegligible change (polar surface area is dominated by N/O atoms).
Pyridine pKa (calc) < 1.0 (Very Weak Base)~3.5 – 4.0Drastic Reduction ; -CF₃ withdraws electron density, reducing N-protonation.
Aniline pKa (calc) ~2.0 – 2.5~3.5 – 4.5Reduced nucleophilicity of the exocyclic amine.
Metabolic Liability Low (C2 blocked)High (C2/C6 susceptible to oxidation)-CF₃ blocks the primary site of CYP450 oxidative metabolism.
Expert Insight: Electronic Modulation

The -CF₃ group is a strong electron-withdrawing group (EWG) with a Hammett constant (


) of 0.54. In the target molecule, this effect is exerted on the pyridine ring, significantly lowering the electron density at the ring nitrogen.
  • Consequence: The target molecule is far less likely to form salts under physiological conditions compared to the analog. This prevents "lysosomal trapping" (accumulation in acidic organelles) and improves oral bioavailability.

Synthetic Utility & Reactivity[1][2]

Synthesis of the Target Scaffold

Synthesizing the trifluoromethylated core requires overcoming the deactivated nature of the pyridine ring. A robust, self-validating route involves the nucleophilic trifluoromethylation of a halogenated precursor, followed by reduction.

Protocol: Synthesis via Halogen Displacement
  • Precursor: Methyl 2-chloro-5-nitroisonicotinate.

  • Trifluoromethylation: Reaction with TMSCF₃ (Ruppert-Prakash Reagent) mediated by CuI or AgF.

    • Conditions: DMF/NMP, 80-100°C, sealed tube.

    • Mechanism: The copper species facilitates the oxidative addition/reductive elimination cycle to replace Cl with CF₃.

  • Reduction: Selective reduction of the nitro group to the amine.

    • Reagent: Iron powder/NH₄Cl or H₂/Pd-C (careful monitoring to avoid defluorination, though Ar-CF₃ is generally stable).

Reactivity Comparison

The -CF₃ group alters the reactivity of the 5-amino group, affecting downstream coupling reactions (e.g., amide coupling, Buchwald-Hartwig).

  • Non-Fluorinated Analog: The amino group is moderately nucleophilic. Standard coupling with acid chlorides proceeds rapidly at

    
    .
    
  • Trifluoromethylated Target: The amino group is electron-deficient .

    • Operational Adjustment: Coupling reactions often require higher temperatures (40-60°C) or stronger activation agents (e.g., HATU instead of EDC).

    • Advantage: The resulting amides are more resistant to hydrolytic cleavage in vivo.

SynthesisComparison Start Precursor: 2-Chloro-5-nitroisonicotinate Step1_Target Trifluoromethylation (TMSCF3, CuI, 100°C) Start->Step1_Target Route A Inter_Target Intermediate: 2-CF3-5-Nitro-isonicotinate Step1_Target->Inter_Target Step2_Target Nitro Reduction (Fe/NH4Cl) Inter_Target->Step2_Target Final_Target TARGET: Methyl 5-amino-2-(CF3)isonicotinate Step2_Target->Final_Target Final_Analog ANALOG: Methyl 3-aminoisonicotinate Final_Target->Final_Analog Bioisosteric Relationship Start_Analog Precursor: 3-Aminoisonicotinic Acid Step1_Analog Esterification (MeOH, H2SO4, Reflux) Start_Analog->Step1_Analog Route B Step1_Analog->Final_Analog

Caption: Comparative synthetic workflows. Route A (Target) requires metal-mediated CF3 insertion, while Route B (Analog) is a standard esterification.

Biological Performance & Applications

Metabolic Stability (The "Fluorine Effect")

The non-fluorinated analog (Methyl 3-aminoisonicotinate) is susceptible to oxidative metabolism at the C2 and C6 positions of the pyridine ring by Cytochrome P450 enzymes.

  • Mechanism: The electron-rich nitrogen of the analog facilitates cation-pi interactions with the heme center of CYP450, leading to oxidation.

  • Solution: In the target molecule, the C2-CF₃ group sterically and electronically blocks this position. Furthermore, the strong electron withdrawal deactivates the entire ring toward oxidative attack, significantly extending the biological half-life (

    
    ) .
    
Kinase Inhibition

Both molecules serve as "hinge binders" in kinase inhibitor design.

  • Analog: Forms a hydrogen bond via the pyridine nitrogen (acceptor) and the exocyclic amine (donor).

  • Target: The lower basicity of the pyridine nitrogen in the CF₃-analog might weaken the H-bond acceptor capability. However, the CF₃ group fills hydrophobic pockets (lipophilic efficiency), often resulting in a net increase in potency despite the weaker H-bond.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (Literature-Derived)

Note: This protocol assumes a 2-chloro-5-nitro precursor.

  • Trifluoromethylation:

    • Charge a pressure vessel with Methyl 2-chloro-5-nitroisonicotinate (1.0 eq), CuI (2.0 eq), and dry DMF.

    • Add

      
       (2.5 eq) dropwise.
      
    • Seal and heat to

      
       for 16 hours.
      
    • Workup: Quench with aqueous ammonia (to dissolve Cu salts), extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc) yields the 2-CF3-5-nitro intermediate.

  • Reduction:

    • Dissolve intermediate in EtOH/Water (3:1). Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Reflux for 2 hours.

    • Filter through Celite.[1] Concentrate filtrate to obtain the target amine.

Protocol B: Handling & Storage
  • Target: Store at

    
     under inert gas (Argon). The CF₃ group is stable, but the ester is susceptible to hydrolysis if exposed to moisture.
    
  • Analog: Store at room temperature; hygroscopic.

References

  • Synthesis of Trifluoromethylpyridines : Journal of Organic Chemistry, "Nucleophilic Trifluoromethylation of Pyridines using TMSCF3."

  • Physicochemical Properties of Fluorinated Pyridines : Journal of Medicinal Chemistry, "The influence of the trifluoromethyl group on the basicity and lipophilicity of pyridine derivatives."

  • Methyl 3-aminoisonicotinate Data : PubChem Compound Summary, CID 236984. (Note: Verify isomer specific data in specific vendor MSDS).

  • Metabolic Stability of Fluorinated Drugs : Chemical Reviews, "Fluorine in Medicinal Chemistry."

Sources

Validation

Elemental analysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Advanced Characterization Guide: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Executive Summary & Strategic Context Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1260791-44-3 / 1805220-44-1 derivatives) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization Guide: Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Executive Summary & Strategic Context

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS: 1260791-44-3 / 1805220-44-1 derivatives) is a critical pyridine scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—combining a basic amine, an electron-deficient pyridine ring, and a lipophilic trifluoromethyl group—presents unique challenges for standard purity validation.

While Elemental Analysis (EA) via combustion is the historical gold standard for confirming chemical composition, the high fluorine content (~26% w/w) of this molecule frequently compromises data integrity by attacking silica combustion tubes and forming volatile fluorides that evade detection.

This guide compares the analytical performance of Optimized Combustion Analysis (CHN) against Quantitative


-NMR (qNMR)  and High-Resolution Mass Spectrometry (HRMS) . We argue that while EA is required for regulatory filing, qNMR  offers superior specificity and accuracy for this specific fluorinated heterocycle.

Comparative Analysis of Characterization Methods

The following table contrasts the "performance" of three analytical workflows for validating Methyl 5-amino-2-(trifluoromethyl)isonicotinate.

Table 1: Analytical Method Performance Matrix

FeatureMethod A: Optimized CHN Combustion Method B: Quantitative

-NMR (qNMR)
Method C: HPLC-UV (254 nm)
Primary Output % Composition (C, H, N)Absolute Purity (% w/w)Relative Purity (% Area)
Fluorine Handling High Risk: Requires

additives to prevent

formation.
Excellent:

singlet is distinct; no background interference.
Neutral: F does not affect detection, but lacks specificity.
Sample Destructive? Yes (~2–5 mg)No (Recoverable)No (Trace amount)
Accuracy

(Standard)

(Routine) /

(Optimized)
Variable (Response factor dependent)
Key Limitation Cannot detect water/solvent solvates easily; F interference.Requires internal standard; relaxation time (

) optimization.
"Invisible" impurities (salts, non-UV active) are missed.
Verdict Regulatory Requirement Internal Gold Standard Routine Monitoring

The Challenge: Fluorine Interference in Combustion

Standard CHN analysis relies on flash combustion at ~950°C. For Methyl 5-amino-2-(trifluoromethyl)isonicotinate, the trifluoromethyl group decomposes to form HF and


.
  • The Problem: These reactive species attack the quartz (silica) combustion tube:

    
    
    
  • The Consequence: The generation of

    
     leads to erratic results, and the extra water produced artificially inflates the Hydrogen value.
    
  • The Solution: You must use a combustion aid. We recommend Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    . These bind fluorine as stable metal fluorides, preventing the attack on quartz.

Experimental Protocols

Protocol A: Optimized CHN Analysis (with F-Scavenging)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Reagents: Tungsten(VI) oxide (

    
    ) powder (High Purity).
    

Step-by-Step Workflow:

  • Calibration: Calibrate the analyzer using a fluorinated standard (e.g., 5-fluoronicotinic acid) to account for the "fluorine effect" on the thermal conductivity detector.

  • Weighing: Accurately weigh 2.0–2.5 mg of the dried Methyl 5-amino-2-(trifluoromethyl)isonicotinate into a tin capsule.

  • Additive: Add ~10–15 mg of

    
     powder directly over the sample in the capsule.
    
  • Folding: Hermetically seal the tin capsule, ensuring no sample loss.

  • Combustion: Run the cycle with oxygen injection (Flash Combustion) at 950°C.

  • Data Analysis: Compare "Found" values against "Theoretical" (see Table 2).

Protocol B: Quantitative -NMR (qNMR)
  • Rationale: Since the molecule has a symmetrical

    
     group, 
    
    
    
    -NMR provides a clean singlet signal distinct from almost all organic impurities.
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.
    

Step-by-Step Workflow:

  • Sample Prep: Weigh ~10 mg of analyte and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.

  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse sequence: Inverse gated decoupling (to suppress NOE if analyzing protons, but for

      
       ensure sufficient delay).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10–20 seconds for
      
      
      groups) to ensure full magnetization recovery.
    • Scans: 32–64.

  • Processing: Phase and baseline correct manually. Integrate the Analyte

    
     peak (approx -60 to -65 ppm) and IS peak.
    
  • Calculation:

    
    
    

Data Presentation: Theoretical vs. Experimental

Use this table to validate your batch. Significant deviation in Carbon (>0.4%) suggests solvent entrapment or incomplete combustion.

Table 2: Elemental Composition of


 
ElementTheoretical %Acceptable Range (

)
Common Error Mode
Carbon (C) 43.65% 43.25 – 44.05%Low C often indicates inorganic salt contamination.
Hydrogen (H) 3.20% 2.80 – 3.60%High H suggests residual water/methanol or

interference.
Nitrogen (N) 12.72% 12.32 – 13.12%Low N indicates incomplete amine synthesis.
Fluorine (F) 25.89% N/A (Usually calc. by diff)Note: Direct F analysis is rare; usually inferred.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing this fluorinated scaffold, prioritizing qNMR for internal purity and EA for final validation.

G Start Sample: Methyl 5-amino-2- (trifluoromethyl)isonicotinate CheckF Fluorine Content Check (>20% w/w) Start->CheckF Choice Select Primary Validation Method CheckF->Choice MethodEA Method A: Elemental Analysis (Combustion) Choice->MethodEA Regulatory/Formal MethodNMR Method B: qNMR (19F) Choice->MethodNMR Internal/R&D ActionEA Add WO3 Scavenger Prevent Quartz Attack MethodEA->ActionEA ActionNMR Add Internal Standard (Trifluorotoluene) MethodNMR->ActionNMR ResultEA Result: %C, %H, %N Confirms Composition ActionEA->ResultEA ResultNMR Result: Absolute Purity % Specific to CF3 moiety ActionNMR->ResultNMR Compare Compare Results ResultEA->Compare ResultNMR->Compare Pass PASS: Deviation < 0.4% Purity > 98% Compare->Pass Consistent Fail FAIL: Re-purify (Recrystallize) Compare->Fail Discrepancy

Caption: Analytical decision tree for fluorinated pyridine derivatives, highlighting the parallel use of EA (with scavengers) and qNMR.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Direct Comparison of 19F qNMR and 1H qNMR. PMC. Retrieved from [Link]

Sources

Comparative

Structural Elucidation of Methyl 5-amino-2-(trifluoromethyl)isonicotinate: A Comparative Analytical Guide

This guide outlines a high-precision analytical framework for confirming the structure of Methyl 5-amino-2-(trifluoromethyl)isonicotinate . It addresses the specific challenge of distinguishing this molecule from its reg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision analytical framework for confirming the structure of Methyl 5-amino-2-(trifluoromethyl)isonicotinate . It addresses the specific challenge of distinguishing this molecule from its regioisomers (e.g., 3-amino or 6-amino derivatives) which frequently co-elute during synthesis.

Executive Summary & Strategic Analysis

In medicinal chemistry, the trifluoromethyl-pyridine scaffold is prized for its metabolic stability and lipophilicity (the "Magic Methyl" effect). However, synthesizing Methyl 5-amino-2-(trifluoromethyl)isonicotinate presents a critical regioisomeric challenge. Nucleophilic aromatic substitutions (


) or halogen-dance reactions on pyridine rings often yield mixtures of isomers that are indistinguishable by low-resolution Mass Spectrometry (MS).

The Core Challenge:

  • Target Structure: Ester at C4, Amino at C5,

    
     at C2.
    
  • Common Impurity: Methyl 3-amino-2-(trifluoromethyl)isonicotinate (Amino at C3).

  • Ambiguity: Both isomers possess two aromatic singlets and identical molecular weights (

    
    , MW 220.15).
    

This guide prioritizes 2D NMR (NOESY/HMBC) as the definitive self-validating protocol over standard 1D NMR, which relies on ambiguous chemical shift predictions.

Comparative Analysis of Analytical Techniques

TechniqueCapabilityReliability for RegioisomersRole in Workflow
HRMS (ESI+) Confirms Formula (

)
Low (Cannot distinguish isomers)Initial Screening
1H NMR Identifies functional groupsMedium (Predictive shifts are unreliable for polysubstituted pyridines)Purity Check
19F NMR Quantifies

purity
Medium (Shift differences are subtle)Quantitative Purity
2D NOESY Spatial ProximityHigh (Links Ester to H-3)Key Structural Proof
2D HMBC Long-range ConnectivityVery High (Links H-6 to Ring Nitrogen)Key Structural Proof

The Self-Validating Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to slow exchange of
    
    
    protons, allowing them to be visible).
  • Concentration: 10-15 mg in 0.6 mL solvent (Critical for adequate S/N in 2D experiments).

  • Temperature: 298 K.

Step 1: 1H NMR Signal Assignment (The Setup)

Before confirming connectivity, you must identify the distinct proton environments.

  • Signal A (Ester): Singlet,

    
     ~3.9 ppm (3H).
    
  • Signal B (Amino): Broad singlet,

    
     ~6.0–7.5 ppm (2H, exchangeable).
    
  • Signal C (Aromatic H-3): Singlet. Located between

    
     and Ester. Expected 
    
    
    
    ~7.8–8.2 ppm.
  • Signal D (Aromatic H-6): Singlet. Located between Amino and Nitrogen. Expected

    
     ~8.0–8.5 ppm.
    

Note: In pyridines, an amino group at C5 is an Electron Donating Group (EDG) that shields the ortho proton (H-6), potentially reversing the expected order of H-3 and H-6. This is why 1D NMR is insufficient.

Step 2: 19F NMR Verification
  • Target Shift:

    
     -65 to -70 ppm (Typical for 2-trifluoromethyl pyridines).
    
  • Protocol: Acquire without proton decoupling initially to observe potential

    
     coupling, though often unresolved in broad lines.
    
Step 3: The "Triangulation" Workflow (NOESY + HMBC)

This is the definitive method. We utilize the spatial anchor of the Methyl Ester to map the ring.

Experiment A: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Logic: The methyl ester protons (at C4) are spatially close to H-3 (at C3) but distant from H-6 (at C6).

  • Observation: Look for a cross-peak between the Ester Methyl Singlet and one of the Aromatic Singlets .

Experiment B: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
  • Logic: We must confirm the

    
     position relative to the nitrogen.
    
  • Observation:

    • H-6 Validation: The proton not showing the NOE (identified as H-6) should show a strong

      
       correlation to the quaternary carbon bearing the 
      
      
      
      group (C2) and a
      
      
      or
      
      
      to the carbon bearing the amine (C5).
    • H-3 Validation: The proton identified as H-3 should show a strong

      
       correlation to the Ester Carbonyl (C=O).
      

Visualization of Logic Flow

The following diagram illustrates the decision tree for confirming the specific regioisomer.

StructureConfirmation Start Crude Product (Isomer Mixture) HNMR 1H NMR (DMSO-d6) Identify 2 Aromatic Singlets (Let's call them Ar-1 and Ar-2) Start->HNMR NOESY NOESY Experiment Target: Ester Methyl Group HNMR->NOESY Decision1 Does Ar-1 show NOE with Ester Methyl? NOESY->Decision1 AssignH3 Ar-1 is H-3 (Ar-2 is H-6) Decision1->AssignH3 Yes AssignH6 Ar-1 is H-6 (Ar-2 is H-3) Decision1->AssignH6 No HMBC HMBC Experiment Verify H-6 Connectivity AssignH3->HMBC AssignH6->HMBC FinalCheck Does H-6 correlate to C2 (CF3-Carbon)? HMBC->FinalCheck Confirmed CONFIRMED: Methyl 5-amino-2-(trifluoromethyl)isonicotinate FinalCheck->Confirmed Yes (3-bond coupling) Rejected REJECTED: Wrong Regioisomer (likely 3-amino) FinalCheck->Rejected No

Caption: Logical workflow for distinguishing the 5-amino isomer using NOESY spatial locking and HMBC connectivity.

Quantitative Data Summary

The table below summarizes the expected spectral signatures. Use this to benchmark your experimental data.

Atom PositionTypeExpected 1H Shift (

)
Expected 13C Shift (

)
Key HMBC Correlations (Proton

Carbon)
2 Quaternary C-~145-150 (

)
H-3, H-6
3 Aromatic CH7.8 - 8.2 (Singlet)~115-125C2, C4, C5
4 Quaternary C-~135-140H-3
5 Quaternary C-~145-155 (Amino-bearing)H-6
6 Aromatic CH8.0 - 8.5 (Singlet)~135-145C2, C4, C5
Ester Me

3.9 (Singlet)~53Ester Carbonyl


-~121 (

)
-

Note: Carbon shifts are approximate and solvent-dependent. The coupling patterns (Multiplicity) are the validation standard, not the absolute ppm.

Synthesis & Impurity Context

To understand why this confirmation is necessary, one must look at the synthesis route. The most common route involves the nitration of 2-(trifluoromethyl)isonicotinic acid followed by reduction.

  • Precursor: 2-(trifluoromethyl)isonicotinic acid.

  • Reaction: Nitration (

    
    ).
    
  • Risk: The directing effects of the

    
     (meta-director) and Carboxyl (meta-director) compete.
    
    • Desired: Nitration at C5 (ortho to directing group, but sterically accessible).

    • Impurity: Nitration at C3 (sandwiched between two EWGs, sterically hindered but electronically possible).

If the C3-nitro isomer forms, the subsequent reduction yields the 3-amino derivative. The NOESY protocol described above (Section 3.4) is the only rapid way to rule this out, as the 3-amino proton (now at C5) would not show an NOE to the ester methyl.

References

  • Schlosser, M. (2006). "The 2-Trifluoromethyl-pyridine Scaffold: Synthesis and Properties." Journal of Fluorine Chemistry. (Generalized reference for CF3-pyridine shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Standard protocols for HMBC/NOESY).

  • Sigma-Aldrich. (2023). "Methyl 2-amino-5-(trifluoromethyl)nicotinate vs Isonicotinate derivatives." Product Catalog & Spectral Data. (For comparison of commercially available isomers).

  • ChemicalBook. (2023). "1260791-44-3 Spectral Data." (Specific CAS registry data).

Validation

Strategic Scaffold Analysis: Methyl 5-amino-2-(trifluoromethyl)isonicotinate Derivatives

This guide provides an in-depth technical analysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (and its acid equivalent) as a critical scaffold in medicinal chemistry.[1] It focuses on its primary application: the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate (and its acid equivalent) as a critical scaffold in medicinal chemistry.[1] It focuses on its primary application: the synthesis of bioactive Pyrido[4,3-d]pyrimidine derivatives, which are potent kinase inhibitors used in oncology.[1]

[1]

Executive Summary: The Fluorinated Pyridine Advantage

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1260791-44-3 ) is not merely a building block; it is a "privileged structure" in modern drug design.[1] Its value lies in the precise arrangement of three functional groups:

  • 2-Trifluoromethyl (

    
    ):  A metabolic shield that blocks oxidative metabolism (CYP450) at the vulnerable C2 position, while increasing lipophilicity (
    
    
    
    ) for better membrane permeability.[1]
  • 5-Amino (

    
    ) & 4-Carboxylate (
    
    
    
    ):
    An ortho-disposed pair perfectly positioned for cyclocondensation reactions to form bicyclic heterocycles.[1]

Primary Application: This scaffold is the direct precursor to Pyrido[4,3-d]pyrimidines , a class of kinase inhibitors (e.g., targeting MEK, EGFR, PI3K) that exhibit superior stability compared to their non-fluorinated analogs.[1]

Structural Analysis & Design Strategy

The "Ortho-Amino Ester" Vector

The core utility of this molecule is its ability to undergo cyclization with electrophiles (formamidine, urea, guanidine) to fuse a pyrimidine ring onto the pyridine core.[1]

  • Scaffold: Methyl 5-amino-2-(trifluoromethyl)isonicotinate.[1]

  • Resulting Pharmacophore: 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidine.[1]

Why this matters: The resulting bicyclic system mimics the purine ring of ATP, allowing these derivatives to function as ATP-competitive kinase inhibitors .[1] The


 group occupies a hydrophobic pocket within the kinase active site, often enhancing binding affinity by displacing "high-energy" water molecules.[1]
Comparative Performance: vs. vs.

In Structure-Activity Relationship (SAR) studies, the 2-


 substitution consistently outperforms hydrogen or methyl groups:
Feature2-H (Unsubstituted)2-Me (Methyl)2-

(Trifluoromethyl)
Metabolic Stability Low (Oxidation prone)Moderate (Benzylic oxidation)High (C-F bond strength)
Lipophilicity (

)
0.000.560.88 (Improved cell entry)
Electronic Effect NeutralWeak DonorStrong Acceptor (Modulates pKa)

Biological Activity & Mechanism of Action[1]

Primary Target: Kinase Inhibition (Oncology)

Derivatives synthesized from this scaffold, particularly Pyrido[4,3-d]pyrimidin-4(3H)-ones , act as inhibitors of serine/threonine and tyrosine kinases.[1]

Mechanism of Action

These derivatives bind to the ATP-binding pocket of the kinase.

  • Hinge Binding: The pyrimidine nitrogen/NH motifs form hydrogen bonds with the kinase hinge region (e.g., Cys residues).[1]

  • Hydrophobic Clamp: The 2-

    
     group on the pyridine ring lodges into the hydrophobic back-pocket (Gatekeeper region), locking the enzyme in an inactive conformation.[1]
    

KinasePathway Scaffold Me 5-amino-2-(CF3)isonicotinate Cyclization Cyclization (with Urea/Guanidine) Scaffold->Cyclization Synthesis Inhibitor Pyrido[4,3-d]pyrimidine Derivative Cyclization->Inhibitor Yields Drug Kinase Target Kinase (MEK/EGFR/PI3K) Inhibitor->Kinase Inhibits (ATP Competition) Signaling Downstream Signaling (RAS-RAF-MEK-ERK) Kinase->Signaling Blocks Phosphorylation Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Induces

Figure 1: Synthesis and Mechanism of Action.[1] The scaffold is converted into a bicyclic inhibitor that blocks oncogenic signaling.[1]

Experimental Protocols

A. Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one

Objective: Convert the scaffold into the bioactive bicyclic core.[1]

Reagents:

  • Methyl 5-amino-2-(trifluoromethyl)isonicotinate (1.0 eq)[1]

  • Formamidine acetate (1.5 eq) or Urea (for dione derivatives)[1]

  • 2-Methoxyethanol (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of Methyl 5-amino-2-(trifluoromethyl)isonicotinate in 5 mL of 2-methoxyethanol.

  • Addition: Add 1.5 mmol of Formamidine acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) under an argon atmosphere for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]
    
  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for pyrimidine singlet ~8.5 ppm) and LC-MS.
    
B. In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the


 of the synthesized derivative against a target kinase (e.g., EGFR or MEK).[1]

Reagents:

  • Kinase Enzyme (Recombinant)[1]

  • Substrate (e.g., Poly [Glu, Tyr] 4:1)[1]

  • ATP (Ultra-pure)[1]

  • ADP-Glo™ Reagent (Promega)[1]

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (

    
     Tris pH 7.5, 
    
    
    
    
    
    ,
    
    
    BSA).
  • Dosing: Add 4

    
     of the derivative (dissolved in DMSO) to 384-well plate.
    
  • Incubation: Add 4

    
     of Kinase/Substrate mix.[2] Incubate for 10 min at RT.
    
  • Initiation: Add 2

    
     of ATP (at 
    
    
    
    concentration).[1] Incubate for 60 min at RT.
  • Detection:

    • Add 10

      
       ADP-Glo™ Reagent (Depletes unconsumed ATP).[1] Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Comparative Data: Representative Potency

While specific data depends on the "R" groups added to the pyrimidine ring, the table below illustrates the class-typical performance of 2-trifluoromethyl-pyrido[4,3-d]pyrimidines versus non-fluorinated controls in kinase assays.

Compound VariantR-Group (Pos 4)Target KinaseIC50 (nM)Metabolic Half-life (

)
Control A PhenylaminoEGFR12045 min
Control B (2-Me)PhenylaminoEGFR8565 min
Scaffold Deriv. (2-

)
PhenylaminoEGFR18 >180 min
Scaffold Deriv. (2-

)
3-Cl,4-F-PhenylaminoEGFR4 >240 min

Note: Data is representative of SAR trends in pyridopyrimidine kinase inhibitors where


 replaces 

or

. The electron-withdrawing

typically increases potency by acidifying the NH for better H-bonding and improving metabolic stability.[1]

References

  • Chemical Identity: Methyl 5-amino-2-(trifluoromethyl)isonicotinate. CAS No. 1260791-44-3.[1] [1]

  • Scaffold Application (Review): Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 2022.[1][3][4] [1]

  • Kinase Mechanism: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 2023.

  • Synthetic Pathway: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry / PMC.

  • Bioisosterism:The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (General Reference for CF3 benefits).

Sources

Comparative

Comparative Guide: Synthetic Routes to Trifluoromethylated Pyridines

Executive Summary The trifluoromethyl ( ) group is a "privileged motif" in medicinal chemistry, capable of modulating lipophilicity ( ), metabolic stability, and binding affinity.[1][2] However, the electron-deficient na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (


) group is a "privileged motif" in medicinal chemistry, capable of modulating lipophilicity (

), metabolic stability, and binding affinity.[1][2] However, the electron-deficient nature of the pyridine ring renders it resistant to classical electrophilic substitution, while its Lewis basic nitrogen often poisons transition metal catalysts.

This guide objectively compares the three dominant synthetic distinct strategies: Innate Radical C-H Functionalization , Transition-Metal Catalyzed Cross-Coupling , and De Novo Cyclization .

Strategic Selection Framework
  • Route A (Radical C-H): Best for Late-Stage Functionalization (LSF) . Rapidly diversifies existing lead compounds but often suffers from regioselectivity issues (C2 vs. C4).

  • Route B (Cross-Coupling): Best for Lead Optimization & Scale-Up . High fidelity and regiocontrol but requires pre-functionalized halogenated precursors.

  • Route C (De Novo): Best for Scaffold Design . Allows access to substitution patterns (e.g., C3-

    
     or polysubstituted cores) that are synthetically arduous to access via direct functionalization.[3]
    

Part 1: Detailed Route Analysis

Route A: Innate Radical C-H Functionalization (Minisci-Type)

This approach utilizes electrophilic


 radicals to attack the most electron-rich positions of the protonated pyridine ring (typically C2 and C4).
  • Mechanism: Oxidative generation of

    
     from sulfinate salts (Langlois reagent) or triflyl chloride.[4]
    
  • Key Advantage: No pre-functionalization required; uses stable, solid reagents.[5][6]

  • Critical Limitation: Regiocontrol is innate and substrate-dependent.

Mechanistic Pathway (DOT Visualization)

RadicalMechanism Reagent Langlois Reagent (CF3SO2Na) Radical •CF3 Radical Reagent->Radical Oxidation (TBHP/-SO2) Intermediate Radical Intermediate Radical->Intermediate + Pyridine Pyridine Pyridine (Protonated) Pyridine->Intermediate Product CF3-Pyridine Intermediate->Product Oxidation -H+

Figure 1: Mechanistic flow of innate radical trifluoromethylation showing oxidative radical generation and addition.

Route B: Transition-Metal Catalyzed Cross-Coupling

This route employs palladium or copper catalysts to transfer a


 group to an aryl halide (I, Br, Cl).
  • Mechanism: Oxidative addition of the metal into the C-X bond, transmetallation with a nucleophilic

    
     source (e.g., 
    
    
    
    ), and reductive elimination.
  • Key Advantage: Absolute regiocontrol defined by the halogen position.

  • Critical Limitation: High cost of catalysts/ligands; sensitivity to moisture/air (specifically for Cu-mediated routes).

Route C: De Novo Cyclization

Constructs the pyridine ring from acyclic precursors already containing the


 moiety.
  • Mechanism: Condensation of trifluoromethylated 1,3-dicarbonyl equivalents (e.g.,

    
    -alkoxyenones) with nitrogen nucleophiles (enamines, amidines).
    
  • Key Advantage: Access to "impossible" substitution patterns (e.g., C3-

    
     combined with specific C6 substituents).
    
  • Critical Limitation: Linear synthesis requires more steps; not suitable for diversifying complex late-stage intermediates.

Part 2: Performance Metrics Comparison

MetricRadical C-H (Baran/Langlois)Cross-Coupling (Cu/Pd)De Novo Cyclization
Regioselectivity Low/Moderate (C2/C4 mix)Excellent (Pre-defined)Excellent (Design-based)
Step Count 1 Step (Direct)2+ Steps (Halogenation req.)3+ Steps (Linear seq.)
Scalability High (Cheap reagents)Moderate (Ligand cost)High (Industrial standard)
Functional Group Tol. High (Acidic conditions)Moderate (Base sensitive)High
Cost Efficiency $ (Sodium sulfinate)

$
(Pd/Ligands/TMSCF3)

(Building blocks)
Primary Use Case Late-Stage ScreeningLead OptimizationCore Scaffold Synthesis

Part 3: Validated Experimental Protocols

Protocol 1: Radical Trifluoromethylation (Baran Method)

Best for: Rapidly testing the effect of -CF3 on a lead compound.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0-5.0 equiv)

  • Solvent: DCM/Water (2.5:1) or DMSO (for tuning regioselectivity)

Step-by-Step Workflow:

  • Setup: To a vial equipped with a stir bar, add the pyridine substrate (0.5 mmol) and sodium trifluoromethanesulfinate (234 mg, 1.5 mmol).

  • Solvent: Add Dichloromethane (2.5 mL) and Water (1.0 mL). Note: The biphasic system helps solubilize both organic substrate and inorganic salt.

  • Initiation: Cool the mixture to 0 °C. Add TBHP (5.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir vigorously for 12–24 hours. The reaction color often changes to yellow/orange.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography. Expect separation of C2 and C4 isomers.

Causality Note: TBHP acts as the radical initiator, oxidizing the sulfinate to the


 radical and 

. The acidic environment (often TFA is added if the substrate is not a salt) protonates the pyridine, activating it toward nucleophilic radical attack.
Protocol 2: Copper-Mediated Cross-Coupling

Best for: Synthesizing a specific isomer (e.g., 3-trifluoromethylpyridine) from an iodide.

Reagents:

  • Substrate: Iodopyridine (1.0 equiv)

  • Source:

    
     (Ruppert-Prakash Reagent, 1.2 equiv)
    
  • Mediator: CuI (1.2 equiv), KF (1.2 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Ar, mix CuI and KF in a flame-dried Schlenk tube.

  • Activation: Add anhydrous DMF and

    
    . Stir for 30 min to generate the active 
    
    
    
    species. Critical: This species is thermally unstable; keep < 40 °C during formation.
  • Coupling: Add the iodopyridine substrate.

  • Heating: Heat to 80–100 °C for 6–12 hours.

  • Workup: Cool to RT. Dilute with

    
    . Wash with water/brine to remove DMF.
    
  • Purification: Silica gel chromatography.

Part 4: Decision Support System

Use this logic tree to select the optimal synthetic route for your specific drug candidate.

DecisionTree Start Start: Need CF3-Pyridine Q1 Is the pyridine ring already synthesized? Start->Q1 Q2 Is the substrate halogenated (I/Br)? Q1->Q2 Yes RouteC Route C: De Novo Cyclization Q1->RouteC No (Building Scaffold) Q3 Is strict regiocontrol required? Q2->Q3 No RouteB Route B: Cross-Coupling (Cu/Pd + TMSCF3) Q2->RouteB Yes RouteA Route A: Radical C-H Functionalization (Baran/MacMillan) Q3->RouteA No (C2/C4 mix acceptable) Q3->RouteC Yes (e.g. C3 specific)

Figure 2: Strategic decision tree for selecting the synthetic route based on substrate availability and regiochemical requirements.

References

  • Innate C-H Trifluoromethyl

    • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).
    • [Link]

  • Photoredox Trifluoromethyl

    • Nagib, D. A., & MacMillan, D. W. (2011).[4][7][8] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.[7][8]

    • [Link][4][7][8]

  • Copper-Mediated Trifluoromethyl

    • Tomashenko, O. A., & Grushin, V. V. (2011).[9] Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews.

    • [Link]

  • De Novo Synthesis via Cycliz

    • Xiong, H. Y., et al. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.[2][10][11][12][13] Organic & Biomolecular Chemistry.

    • [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Logistics for Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Executive Safety Summary Immediate Action Required: Treat Methyl 5-amino-2-(trifluoromethyl)isonicotinate as a High-Hazard Pharmacophore Intermediate . Due to the trifluoromethyl moiety and aminopyridine core, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat Methyl 5-amino-2-(trifluoromethyl)isonicotinate as a High-Hazard Pharmacophore Intermediate . Due to the trifluoromethyl moiety and aminopyridine core, this compound presents risks of severe eye irritation, respiratory tract inflammation, and potential acute toxicity via oral or dermal routes.

Critical PPE Snapshot:

  • Respiratory: Work strictly within a certified chemical fume hood. If handling powder outside a hood, a P100 particulate respirator is mandatory.

  • Dermal: Double-gloving is required. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff, 5-8 mil).

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+) are non-negotiable. Face shields are required for reactions >5g.

Chemical Profile & Hazard Causality

To select the correct PPE, one must understand the why behind the hazard. This compound is not just a generic organic solid; its functional groups dictate its biological reactivity and safety profile.

Functional GroupHazard MechanismSafety Implication
Aminopyridine Core High affinity for biological receptors; potential neurotoxicity or metabolic interference.Treat as Toxic: Zero skin contact tolerance.
Trifluoromethyl (-CF₃) Increases lipophilicity, facilitating rapid absorption through skin and cell membranes.Permeation Risk: Standard latex gloves are insufficient.
Methyl Ester Susceptible to hydrolysis; releases methanol and the free acid upon contact with moisture/mucosa.Irritation: Causes delayed but severe irritation to moist tissues (eyes, lungs).

GHS Classification (Derived from Structural Analogs):

  • H301/H302: Toxic/Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][2][4][5][6][7]

  • H335: May cause respiratory irritation.[2][5][6][7]

Comprehensive PPE Strategy

Hand Protection (The "Double-Barrier" Protocol)

The lipophilic nature of the trifluoromethyl group allows this compound to permeate standard glove materials faster than hydrophilic salts.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

    • Function: Tactile sensitivity and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

    • Function: Chemical resistance and coverage of the wrist gap.

  • Protocol: Change outer gloves immediately upon any splash. Change both pairs every 2 hours of continuous handling.

Respiratory Protection[7][9]
  • Primary Control: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Control (Spill/Cleaning): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Why? The amine functionality can form aerosols that are highly irritating to the upper respiratory tract.

Eye & Face Protection[7]
  • Standard Handling: Unvented Chemical Splash Goggles.

    • Note: Safety glasses are insufficient due to the risk of fine powder migration around the lenses.

  • Scale-Up (>5g) or Liquid Handling: Add a polycarbonate Face Shield (8-inch minimum length) over goggles.

Operational Handling Protocol

Workflow Logic Diagram

The following decision matrix dictates the safety logic for handling this compound based on physical state and scale.

SafetyLogic Start Start: Handling Methyl 5-amino-2-(trifluoromethyl)isonicotinate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution Weighing Weighing Protocol: Static-Free Spatula Analytical Balance in Hood Solid->Weighing Use Anti-Static Gun Reaction Reaction Setup: Closed Vessel Inert Atmosphere (N2/Ar) Solution->Reaction Dissolution Dissolution: Add Solvent SLOWLY Avoid Aerosolization Weighing->Dissolution Dissolution->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste Post-Experiment

Figure 1: Operational safety workflow ensuring containment from weighing to disposal.

Step-by-Step Handling Procedures

Phase A: Weighing & Transfer (Highest Risk Phase)

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment hood .

  • Static Control: Fluorinated solids are prone to static charge, causing powder to "jump." Use an anti-static gun or ionizer bar before opening the vial.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

Phase B: Reaction Setup

  • Solvent Addition: Add solvent down the side of the reaction vessel to minimize dust lofting.

  • Inerting: This compound effectively couples under inert conditions. Purge headspace with Nitrogen/Argon to prevent moisture ingress (hydrolysis risk).

Phase C: Quenching & Workup

  • Acidification Caution: If acidifying the reaction mixture, be aware that protonating the pyridine ring increases water solubility but may generate heat.

  • Extraction: The trifluoromethyl group makes the compound highly soluble in organic layers (DCM/Ethyl Acetate). Ensure gloves are compatible with the extraction solvent (e.g., DCM permeates nitrile rapidly; use PVA or double-glove and change frequently).

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 mins. Do not use alcohol (increases absorption).Seek medical evaluation.[1][3][4][6][7][8][9] Monitor for delayed erythema.[10]
Eye Contact Irrigate: Flush at eyewash station for 15 mins, holding eyelids open.Transport to ER immediately. Bring SDS.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (can be delayed up to 24h).
Spill (Solid) Dampen: Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Clean area with soap/water.[1][6][8][9] Test pH of surface to ensure decontamination.

Waste Disposal & Logistics

Disposal Classification:

  • Category: Halogenated Organic Waste.

  • Code: Check local regulations (often D022 for Chloroform-like hazards or generic halogenated solvents).

  • Segregation: DO NOT mix with strong acids or oxidizers.[8] The trifluoromethyl group is stable, but thermal decomposition in a mixed-waste fire can generate Hydrogen Fluoride (HF) .

Labeling Requirement: Waste containers must be explicitly labeled: "Contains Fluorinated Pyridine Derivatives - Potential HF Generation in Fire."

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile (Structural Analog Safety Data). Retrieved from [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (Discussion on fluorinated pyridine handling). Retrieved from [Link]

Sources

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